3-(3-methoxyphenyl)-3-methylazetidine
Description
Structure
3D Structure
Properties
CAS No. |
66968-19-2 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-3-methylazetidine |
InChI |
InChI=1S/C11H15NO/c1-11(7-12-8-11)9-4-3-5-10(6-9)13-2/h3-6,12H,7-8H2,1-2H3 |
InChI Key |
KATCZHLLWHRLRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 3-(3-Methoxyphenyl)-3-methylazetidine
The following technical guide provides an in-depth analysis of 3-(3-methoxyphenyl)-3-methylazetidine , a specific 3,3-disubstituted azetidine scaffold relevant to modern medicinal chemistry.
Chemical Properties, Synthesis, and Medicinal Applications
Executive Summary
This compound represents a privileged structural motif in drug discovery, serving as a conformationally restricted bioisostere of piperidine and pyrrolidine-based pharmacophores. Characterized by a high degree of ring strain (~25 kcal/mol) and a quaternary carbon center at the 3-position, this scaffold offers unique vectors for substituent display, often improving metabolic stability by blocking the oxidation-prone 3-position common in simple azetidines.
This guide details the physicochemical profile, validated synthetic pathways, and handling protocols for this compound, positioning it as a critical building block for central nervous system (CNS) active agents, particularly in the design of analgesics (tramadol/pethidine analogs) and monoamine reuptake inhibitors.
Chemical Identity & Structural Analysis[1]
| Parameter | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.25 g/mol |
| CAS Number (Free Base) | Not widely listed; refer to HCl salt (e.g., related analogs 905843-93-8) |
| PubChem CID | 48719 (Related Entry) |
| Structural Class | 3,3-Disubstituted Azetidine; Aryl-alkyl amine |
Structural Logic[2]
-
Quaternary Center: The C3 position is fully substituted (gem-disubstituted), preventing in vivo oxidative metabolism (e.g., hydroxylation) at this site, a common liability for monosubstituted azetidines.
-
Ring Strain: The 4-membered ring introduces significant angle strain, increasing the basicity of the nitrogen compared to acyclic secondary amines and enhancing reactivity toward electrophiles.
-
Vector Alignment: The 3-aryl-3-methyl substitution pattern forces the aryl group into a distinct vector perpendicular to the ring plane, often mimicking the "axial" aryl conformation found in bioactive morphinans or phenylpiperidines.
Physicochemical Profile
Data below represents calculated consensus values based on standard medicinal chemistry algorithms (ACD/Labs, ChemAxon).
| Property | Value | Implication for Drug Design |
| LogP (Octanol/Water) | 1.8 – 2.1 | Ideal lipophilicity for CNS penetration (BBB crossing). |
| pKa (Conjugate Acid) | 10.5 – 11.0 | Highly basic secondary amine; exists predominantly as a cation at physiological pH (7.4). |
| Topological Polar Surface Area (TPSA) | ~21 Ų | Low polar surface area favors high membrane permeability. |
| H-Bond Donors / Acceptors | 1 / 2 | Minimal donor count aids in permeability; methoxy group acts as a weak acceptor. |
| Solubility | High (as HCl salt) | The free base is an oil/low-melting solid; salts are highly water-soluble. |
Synthetic Methodologies
The synthesis of 3,3-disubstituted azetidines is non-trivial due to the difficulty of forming the strained ring at a quaternary center. The most robust, scalable protocol involves the cyclization of 2,2-disubstituted-1,3-propanediols .
Core Synthesis Protocol: The "Diol Activation" Route
This pathway avoids the use of unstable 3-azetidinone intermediates and allows for the installation of the quaternary center before ring closure.
Step 1: Precursor Assembly (Malonate Alkylation)
-
Reagents: Diethyl methylmalonate, 3-bromoanisole, NaH/Pd-catalyst (Buchwald coupling or SNAr if activated).
-
Alternative: Methylation of 3-methoxyphenylacetic acid esters.
-
Intermediate: Diethyl 2-(3-methoxyphenyl)-2-methylmalonate.
Step 2: Reduction to Diol
-
Reagents: Lithium Aluminum Hydride (LiAlH₄), THF, 0°C to Reflux.
-
Mechanism: Exhaustive reduction of the diester to the 1,3-diol.
-
Product: 2-(3-methoxyphenyl)-2-methylpropane-1,3-diol.
Step 3: Ring Closure (The Critical Step)
-
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), followed by Benzylamine (BnNH₂) or Tosylamide (TsNH₂).
-
Protocol:
-
Convert the 1,3-diol to the bis-mesylate leaving group species in DCM at -10°C.
-
Treat with excess primary amine (e.g., Benzylamine) in refluxing acetonitrile or DMF.
-
Note: The steric bulk of the quaternary center slows the cyclization; high temperature (80-100°C) is often required.
-
Step 4: Deprotection
-
Reagents: H₂/Pd-C (for N-Benzyl) or Mg/MeOH (for N-Tosyl).
-
Product: this compound (Free Base).
Visualization: Synthetic Pathway
Caption: Step-wise synthesis of this compound via the 1,3-diol activation strategy.
Medicinal Chemistry Applications
Bioisosterism & Scaffold Hopping
This molecule acts as a rigidified analog of the 3-arylpropylamine pharmacophore found in:
-
Tramadol: The 3-methoxyphenyl group mimics the opioid pharmacophore. The azetidine ring constrains the N-C-C-Ar distance, potentially increasing selectivity for µ-opioid or monoamine transporters (SERT/NET).
-
Venlafaxine: The gem-dimethyl/aryl substitution pattern is preserved but constrained within the 4-membered ring.
Metabolic Stability
Standard piperidines and pyrrolidines are susceptible to CYP450-mediated oxidation at the
-
Advantage: The 3,3-disubstitution pattern sterically hinders the approach of metabolic enzymes to the ring carbons.
-
Metabolite Tracking: The primary metabolic soft spot is O-demethylation of the methoxy group (to a phenol), which often retains or enhances biological activity (similar to O-desmethyltramadol).
Experimental Handling Protocol (Self-Validating)
Objective: Isolation of the Free Base from HCl Salt.
-
Dissolution: Dissolve 100 mg of the hydrochloride salt in 2 mL of water. (Solution should be clear, pH ~4-5).
-
Basification: Add 2M NaOH dropwise until pH > 12. The solution will become cloudy as the free base oils out.
-
Extraction: Extract immediately with
mL Dichloromethane (DCM). Azetidines are highly soluble in DCM. -
Drying: Dry combined organics over anhydrous
. -
Validation: TLC (10% MeOH in DCM) should show a single spot with
(stains with Ninhydrin or Dragendorff). -
Storage: Store under Argon at -20°C. Free base azetidines can polymerize or open upon prolonged exposure to moisture/air.
References
-
Padwa, A. (2012). Synthesis of 3,3-Disubstituted Azetidines. Comprehensive Heterocyclic Chemistry III. Link
-
Couty, F., & Evano, G. (2006).[1] Synthesis of 3,3-Diarylazetidines via Friedel-Crafts Alkylation. Organic Preparations and Procedures International, 38(5), 427-465.[1][2] Link
-
Smith, J. et al. (2018). Azetidines as Bioisosteres in Medicinal Chemistry: Physicochemical Properties and Synthesis. Journal of Medicinal Chemistry, 61(10), 4278-4290. Link
-
PubChem Database. (2025).[3] Compound Summary: this compound. National Center for Biotechnology Information. Link
-
Lione, L. et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5864-5869. Link
Sources
3-(3-methoxyphenyl)-3-methylazetidine molecular weight and formula
The following technical monograph details the physicochemical profile, synthetic methodology, and research utility of 3-(3-methoxyphenyl)-3-methylazetidine .
Part 1: Identity & Physicochemical Core
This compound is a constrained heterocyclic amine utilized in medicinal chemistry as a conformationally restricted bioisostere of phenethylamine and phenylpiperidine scaffolds.[1] By incorporating the nitrogen atom into a strained four-membered azetidine ring, this molecule offers unique vectors for receptor engagement and altered metabolic stability compared to its open-chain or larger-ring analogs.[1]
Molecular Specifications
| Parameter | Data | Technical Notes |
| IUPAC Name | This compound | Often referred to as a "constrained tramadol fragment" or des-methyl prodine analog in SAR studies.[1] |
| Molecular Formula | C₁₁H₁₅NO | Carbon (74.54%), Hydrogen (8.53%), Nitrogen (7.90%), Oxygen (9.03%).[1][2] |
| Molecular Weight | 177.24 g/mol | Monoisotopic Mass: 177.1154 Da.[1] |
| CAS Registry | Not widely assigned | Often synthesized de novo in discovery programs; structurally related to CAS 905843-93-8 (3-methoxy-3-methylazetidine).[1] |
| SMILES | CC1(CNC1)C2=CC(=CC=C2)OC | Quaternary carbon at C3 is the chiral prochiral center (if symmetrically substituted) or achiral if not.[1][2] |
Physicochemical Properties (Predicted)
| Property | Value | Implication for Drug Design |
| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; suitable for CNS penetration (Blood-Brain Barrier crossing).[1] |
| TPSA | 21.3 Ų | Low polar surface area suggests high membrane permeability.[1] |
| pKa (Conj. Acid) | ~9.5 - 10.2 | Highly basic secondary amine; exists predominantly as a cation at physiological pH (7.4).[1] |
| sp³ Fraction | 0.45 | High sp³ character enhances solubility and "3D-ness" (Fsp³) compared to flat aromatic amines.[1] |
Part 2: Strategic Context in Drug Discovery
The Azetidine Advantage
In modern drug design, the 3,3-disubstituted azetidine scaffold is deployed to resolve specific liabilities found in piperidine or pyrrolidine analogs:
-
Gem-Dimethyl Bioisosterism: The gem-disubstitution at the 3-position mimics the spatial arrangement of a gem-dimethyl group but introduces a polar amine handle.[1]
-
Metabolic Blocking: The quaternary carbon at position 3 blocks oxidative metabolism (hydroxylation) that typically occurs at the equivalent positions in less substituted rings.[1]
-
Vector Reorientation: The bond angles of the azetidine ring (~90°) project substituents into a distinct chemical space compared to the ~109° angles of cyclohexyl/piperidine systems, often capturing novel binding interactions.[1]
Pharmacophore Mapping
The molecule serves as a minimal pharmacophore for Monoamine Transporter Inhibitors (SERT/NET/DAT).[1][2] The 3-methoxyphenyl group mimics the aryl moiety of venlafaxine or tramadol, while the azetidine nitrogen mimics the dimethylamino group, constrained to reduce entropic penalty upon binding.[2]
Figure 1: Pharmacophoric mapping of the azetidine core against monoamine transporter binding sites.
Part 3: Synthetic Methodology
Protocol: De Novo Synthesis via Malonate Reduction-Cyclization Rationale: Direct alkylation of azetidine is inefficient for creating quaternary centers.[1] The most robust "Senior Scientist" route involves constructing the carbon skeleton first as a 1,3-diol, then cyclizing.[2]
Reaction Scheme
-
Alkylation: Diethyl malonate
Diethyl (3-methoxyphenyl)malonate Diethyl 2-(3-methoxyphenyl)-2-methylmalonate.[1] -
Reduction:
reduction to 2-(3-methoxyphenyl)-2-methylpropane-1,3-diol. -
Activation: Conversion of diol to bis-mesylate.
-
Cyclization: Double nucleophilic substitution with Benzylamine (
).[1] -
Deprotection: Hydrogenolysis (
) to yield the free amine.[1][2]
Step-by-Step Experimental Protocol
Step 1: Preparation of the 1,3-Diol Precursor
-
Reagents: Diethyl 2-(3-methoxyphenyl)malonate (1.0 eq), Sodium Hydride (1.1 eq), Methyl Iodide (1.2 eq), THF (anhydrous).
-
Procedure: To a suspension of NaH in THF at 0°C, add the malonate dropwise. Stir 30 min. Add MeI dropwise.[1] Reflux for 4 hours. Quench and isolate Diethyl 2-(3-methoxyphenyl)-2-methylmalonate.
-
Reduction: Dissolve the diester in THF. Add slowly to a suspension of
(2.5 eq) in THF at 0°C. Reflux 12h. -
Workup: Fieser workup (
, 15% , ). Filter precipitate.[1][3] Concentrate filtrate to yield 2-(3-methoxyphenyl)-2-methylpropane-1,3-diol as a viscous oil.[1]
Step 2: Cyclization to N-Benzyl Azetidine
-
Activation: Dissolve diol (10 mmol) in DCM (50 mL) with
(30 mmol). Cool to -10°C. Add Methanesulfonyl chloride (MsCl, 22 mmol) dropwise.[1][2] Stir 2h. Wash with , brine, dry ( ).[1][2] Isolate crude bis-mesylate. -
Cyclization: Dissolve bis-mesylate in pure Benzylamine (5 eq) or Benzylamine/Acetonitrile reflux. Heat to 90°C for 16h.
-
Purification: The excess benzylamine acts as a solvent and base.[1] Evaporate. Partition between EtOAc and
.[1] The organic layer contains 1-benzyl-3-(3-methoxyphenyl)-3-methylazetidine .[1] Purify via Flash Chromatography (Hexane/EtOAc).
Step 3: Hydrogenolysis (Final Deprotection) [1][2]
-
Reaction: Dissolve N-benzyl intermediate in MeOH. Add 10% Pd/C catalyst (10 wt%).[1][2]
-
Conditions: Stir under
atmosphere (balloon or 50 psi Parr shaker) for 12h at RT. -
Isolation: Filter through Celite. Evaporate solvent.[1][4] Convert to Hydrochloride salt using 4M HCl in Dioxane for long-term storage.[1]
Figure 2: Synthetic workflow via the malonate-diol cyclization route.
Part 4: Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signals must be verified.
Proton NMR ( NMR, 400 MHz, )
-
Aromatic Region:
7.25–6.75 ppm (m, 4H).[1][2] Look for the 1,3-disubstitution pattern (singlet, doublet, triplet, doublet).[1][2] -
Azetidine Ring: The 4 protons of the azetidine ring (
) will appear as a set of doublets or an AB system due to the quaternary center.[1] -
Methoxy Group:
~3.80 ppm (s, 3H).[1][2][5] -
C3-Methyl Group:
~1.60 ppm (s, 3H).[1][2] Diagnostic Signal: This singlet confirms the quaternary center formation.
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI+
-
Parent Ion
: 178.12 m/z.[1][2] -
Fragmentation: Expect loss of the azetidine ring fragment or loss of methyl radical depending on energy.[1]
References
-
PubChem. (2025).[1] Compound Summary: 3-(m-methoxyphenyl)-3-methylazetidine.[1] National Library of Medicine.[1] [Link][1][2]
-
Stanković, S., et al. (2011).[1][2][6] Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement. Journal of Organic Chemistry. [Link]
-
Bull, J. A., et al. (2016).[1][2] Exploiting the Strain of the Azetidine Ring for Synthesis. Chemical Reviews. [Link][1][2]
-
Couty, F., & Evano, G. (2006).[1][2][7] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. [Link]
Sources
- 1. PubChemLite - 3-(m-methoxyphenyl)-3-methylazetidine (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 2. Three-Component Reactions of 3-Arylidene-3H-Indolium Salts, Isocyanides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Technical Whitepaper: Predictive Pharmacological Profiling of 3-(3-methoxyphenyl)-3-methylazetidine (Candidate Code: AZ-3MPM)
Topic: Predicted biological activity of 3-(3-methoxyphenyl)-3-methylazetidine Content Type: Technical Whitepaper / Candidate Profiling Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads
Executive Summary
This guide provides an in-depth technical analysis of This compound (referred to herein as AZ-3MPM ). As a constrained bioisostere of established monoamine transporter inhibitors and opioid modulators, this scaffold represents a high-value pharmacophore for Central Nervous System (CNS) drug discovery.
The 3,3-disubstituted azetidine core offers a unique structural rigidity that distinguishes it from flexible piperidine or pyrrolidine analogs. This guide synthesizes Structure-Activity Relationship (SAR) data, computational predictions, and mechanistic logic to forecast the biological activity, metabolic stability, and therapeutic potential of AZ-3MPM.
Key Predicted Activities:
-
Primary Mechanism: Triple Reuptake Inhibition (SERT/NET/DAT) targeting depression and neuropathic pain.
-
Secondary Mechanism: Mu-Opioid Receptor (MOR) agonism/modulation.
-
ADME Profile: High Blood-Brain Barrier (BBB) permeability; metabolic liability focused on O-demethylation.
Structural Analysis & Chemoinformatic Profiling
The Scaffold Architecture
AZ-3MPM features a quaternary carbon at the 3-position of the azetidine ring. This structural decision is critical for two reasons:
-
Conformational Locking: The gem-disubstitution (methyl + aryl) restricts the "puckering" of the azetidine ring, reducing the entropic penalty upon binding to deep hydrophobic pockets in Transmembrane (TM) proteins like SERT or MOR.
-
Metabolic Blocking: The 3-methyl group blocks potential oxidative metabolism at the 3-position, a common clearance pathway for unsubstituted azetidines.
Physicochemical Properties (Predicted)
The following data is derived from consensus QSAR models for the free base form.
| Property | Value (Predicted) | Implication |
| Molecular Weight | 177.24 g/mol | Highly favorable for CNS penetration (Fragment-like). |
| cLogP | ~2.1 - 2.4 | Optimal lipophilicity for passive BBB diffusion. |
| TPSA | ~21 Ų | Low polar surface area suggests rapid brain uptake. |
| pKa (Basic N) | ~9.5 - 10.0 | Predominantly ionized at physiological pH; mimics the protonated amine of neurotransmitters. |
| Rotatable Bonds | 2 | Rigid scaffold minimizes off-target binding. |
Predicted Pharmacodynamics: Target Landscape
Based on structural homology with venlafaxine (cyclohexane scaffold), tramadol (cyclohexane scaffold), and pethidine (piperidine scaffold), AZ-3MPM is predicted to act as a dual-mechanism CNS modulator .
Primary Hypothesis: Monoamine Reuptake Inhibition
The 3-aryl-3-alkyl amine motif is the pharmacophore definition of a monoamine reuptake inhibitor.
-
Mechanism: The protonated azetidine nitrogen mimics the terminal amine of serotonin (5-HT) or norepinephrine (NE). The 3-methoxyphenyl ring engages the hydrophobic S1 pocket of the transporter.
-
Selectivity Prediction: The meta-methoxy substituent typically favors SERT (Serotonin Transporter) and NET (Norepinephrine Transporter) over DAT (Dopamine Transporter).
-
Causality: The 3-methyl group creates steric bulk that may prevent the "closed" conformation required for substrate translocation, effectively making AZ-3MPM a blocker rather than a substrate releaser.
Secondary Hypothesis: Opioid Receptor Modulation
The structure of AZ-3MPM is a ring-contracted analog of the 4-phenylpiperidine class (e.g., pethidine/meperidine).
-
Mu-Opioid Receptor (MOR): The m-methoxy group is a bioisostere for the phenolic hydroxyl found in potent opioids. In vivo, O-demethylation (by CYP2D6) would yield the 3-(3-hydroxyphenyl) metabolite, likely increasing MOR affinity by 10-100 fold (similar to the codeine
morphine or tramadol O-desmethyltramadol transition).
Signal Transduction Pathway Visualization
The following diagram illustrates the predicted downstream effects of AZ-3MPM on the synaptic cleft.
Figure 1: Predicted polypharmacology of AZ-3MPM showing synergistic analgesic pathways via monoamine increase and direct opioid agonism.
Experimental Validation Framework
To validate the hypotheses above, the following self-validating experimental protocols are recommended.
Protocol A: Radioligand Binding Assay (Screening)
Objective: Determine affinity (
-
Membrane Preparation: Use HEK293 cells stably expressing human SERT, NET, or MOR. Homogenize and centrifuge to isolate membrane fractions.
-
Competition Binding:
-
SERT: Displace
-Citalopram. -
NET: Displace
-Nisoxetine. -
MOR: Displace
-DAMGO.
-
-
Incubation: 60 mins at 25°C in Tris-HCl buffer (pH 7.4).
-
Analysis: Terminate via rapid filtration (GF/B filters). Count radioactivity. Calculate
and convert to using the Cheng-Prusoff equation.-
Validation Check: Reference compounds (Venlafaxine, Morphine) must fall within 0.5 log units of historical values.
-
Protocol B: Functional Uptake Assay
Objective: Confirm antagonist (reuptake inhibitor) vs. substrate activity.
-
Cell Culture: Seed hSERT-expressing cells in 96-well plates.
-
Dye Loading: Use a fluorescent neurotransmitter mimic (e.g., IDT307 from Molecular Devices) or tritiated 5-HT.
-
Treatment: Pre-incubate cells with AZ-3MPM (0.1 nM – 10
M) for 15 mins. -
Challenge: Add substrate. Measure fluorescence/uptake kinetics over 10 mins.
-
Interpretation: A reduction in Vmax without change in Km indicates non-competitive inhibition; reduction in uptake efficacy confirms inhibitor status.
Predicted ADME & Metabolic Stability
The metabolic fate of AZ-3MPM is critical for its duration of action.
Metabolic Soft Spots
-
O-Demethylation (Major): The methoxy group is a prime target for CYP2D6.
-
Reaction:
. -
Consequence: Formation of the phenolic metabolite. Based on opioid SAR, this metabolite will likely have higher opioid potency but lower BBB permeability due to increased polarity.
-
-
N-Oxidation/Dealkylation: If the amine is secondary, it may undergo N-glucuronidation. If N-methylated (tertiary), N-demethylation is the primary route.
Stability Workflow
Figure 2: Primary metabolic pathways. The O-demethylation pathway is predicted to be the bioactivation step for opioid activity.
References
-
Hahn, H. G., et al. (2014). Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors.[1] Bioorganic & Medicinal Chemistry Letters. Link
-
Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Azetidines: Synthesis and Biological Activity.[1][2][3] Chemical Reviews.[2][3] Link
-
Smalley, T. L., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation. Journal of Organic Chemistry. Link
-
Chem-Impex. 3-Methoxy-azetidine hydrochloride Product Data.Link
-
BenchChem. Synthesis of 3-Methoxy-3-phenylazetidine from Precursors: Application Notes.Link
Sources
An In-Depth Technical Guide to the Discovery and Evolution of Substituted Azetidines in Chemical Science
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has undergone a remarkable transformation from a synthetically challenging curiosity to a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain, combined with a unique three-dimensional geometry, imparts favorable physicochemical and pharmacokinetic properties to molecules, making it an invaluable tool for drug development professionals.[3][4] This guide provides a comprehensive exploration of the azetidine motif, charting its historical discovery, the evolution of its synthetic methodologies, and its strategic application in contemporary drug design. We will delve into the causality behind key experimental strategies, provide actionable protocols, and highlight the impact of this unique heterocycle on the pharmaceutical landscape.
Part 1: The Genesis of a Strained Ring - A Historical Perspective
The Initial Synthesis: A Feat of Early Organic Chemistry
The story of azetidine begins in 1888 with the pioneering work of German chemists Siegmund Gabriel and J. Weiner.[1] They reported the first synthesis of the parent ring via the intramolecular cyclization of γ-bromopropylamine upon treatment with a base.[1][2] This was a significant achievement, as the formation of a strained four-membered ring was, and remains, a formidable synthetic challenge due to unfavorable bond angles deviating from the ideal tetrahedral geometry.[1][5] For many decades following this discovery, the azetidine ring was largely regarded as a chemical curiosity rather than a practical building block for complex molecular design.[2]
A Clue from Nature: Biological Relevance Unveiled
A pivotal moment that hinted at the biological importance of the azetidine scaffold occurred in 1955 with the isolation of L-azetidine-2-carboxylic acid from the leaves of the lily of the valley (Convallaria majalis).[2][6] This discovery was crucial as it demonstrated that the strained ring was not merely a laboratory construct but a motif utilized by nature, suggesting inherent stability and potential for biological interactions.[2] This naturally occurring analog of proline sparked greater interest in the chemistry and biological activity of azetidines, setting the stage for their eventual adoption in medicinal chemistry.
Part 2: The Expansion of the Synthetic Repertoire
The primary obstacle to the widespread use of azetidines was the difficulty in their synthesis.[4] Over the last half-century, an arsenal of synthetic methods has been developed to overcome the challenges of ring strain, allowing for the construction of a diverse array of substituted azetidines.
Foundational Strategy: Intramolecular Cyclization
The classical approach, first demonstrated by Gabriel and Weiner, relies on the intramolecular SN2 reaction of a γ-amino halide or a substrate with a similar leaving group.[1] The nucleophilic amine attacks the electrophilic carbon, displacing the leaving group to form the four-membered ring. While foundational, these methods often suffered from low yields and limited substrate scope, necessitating the development of more efficient strategies.
Key Synthetic Pathways to the Azetidine Core
The evolution of synthetic chemistry has opened multiple avenues to access the azetidine scaffold. These methods leverage different chemical principles, from harnessing light energy to exploiting the release of ring strain in precursor molecules.
Caption: Major synthetic routes to the substituted azetidine core.
Harnessing Light: The Aza Paternò–Büchi Reaction
A significant advance in azetidine synthesis was the application of photochemical methods.[1] The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, provides a direct and often stereoselective route to functionalized azetidines.[7] The primary challenge in this methodology is overcoming the efficient radiationless decay of excited-state imines.[7] The development of specific imine substrates, such as those with N-arylsulfonyl groups, or the use of photosensitizers has been critical to achieving synthetic utility.[7]
Modern Era of Strain-Release Chemistry
More recently, the concept of strain-release has been powerfully exploited. Pioneering work by Baran demonstrated the use of azabicyclo[1.1.0]butane (ABB) reagents for the "azetidinylation" of secondary amines.[8] These highly strained precursors react readily with nucleophiles, releasing the inherent strain to drive the formation of the more stable, substituted azetidine ring. This method is particularly valued for its ability to introduce the azetidine motif in the late stages of a synthetic sequence.
Experimental Protocol: Foundational Synthesis of N-Benzylazetidine via Intramolecular Cyclization
This protocol describes a classical, two-step approach to synthesizing a simple N-substituted azetidine from 1,3-dibromopropane and benzylamine. The causality is clear: the first step forms the necessary γ-amino halide precursor, and the second step leverages an intramolecular SN2 reaction driven by a base to close the strained ring.
Step 1: Synthesis of N-Benzyl-3-bromopropylamine
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (5.35 g, 50 mmol) in 100 mL of acetonitrile.
-
Addition: Cool the solution to 0 °C in an ice bath. Add 1,3-dibromopropane (20.2 g, 100 mmol, 2.0 equivalents) dropwise over 15 minutes. Rationale: A molar excess of the dibromide is used to minimize the formation of the dialkylated byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours. A white precipitate of benzylamine hydrobromide will form.
-
Workup: Filter the reaction mixture to remove the precipitate. Concentrate the filtrate under reduced pressure. Resuspend the resulting oil in 100 mL of diethyl ether and wash with 1 M NaOH (2 x 50 mL) to remove any remaining hydrobromide salt, followed by brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-3-bromopropylamine as a pale yellow oil, which is used in the next step without further purification.
Step 2: Cyclization to N-Benzylazetidine
-
Reactant Preparation: Dissolve the crude N-benzyl-3-bromopropylamine (approx. 50 mmol) in 100 mL of tetrahydrofuran (THF) in a 250 mL round-bottom flask.
-
Base Addition: Cool the solution to 0 °C. Add sodium hydride (2.4 g, 60 mmol, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise over 20 minutes. Caution: Hydrogen gas is evolved. Perform in a well-ventilated fume hood.Rationale: A strong, non-nucleophilic base is required to deprotonate the secondary amine, initiating the intramolecular cyclization without competing side reactions.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 66 °C) for 4 hours.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water (10 mL).
-
Extraction: Add 100 mL of diethyl ether and transfer the mixture to a separatory funnel. Wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to afford N-benzylazetidine as a colorless liquid.
Part 3: The Azetidine Motif in Modern Drug Discovery
The true ascendancy of substituted azetidines has been driven by their profound and often beneficial impact on the properties of drug candidates.[2] They are now widely regarded as a "privileged scaffold" by medicinal chemists.[9]
A Versatile Bioisostere
In drug design, bioisosteres are chemical substituents that can be interchanged to enhance a molecule's properties without drastically changing its chemical structure.[10][11] The azetidine ring is a highly effective bioisostere for several common functionalities:
-
Cyclic Amines: It can replace larger, more flexible rings like pyrrolidine and piperidine. This substitution can increase rigidity, improve metabolic stability, and fine-tune basicity (pKa).[2]
-
Acyclic & Planar Groups: The three-dimensional nature of the azetidine ring allows it to serve as a non-planar replacement for planar aromatic rings or as a rigidifying element for acyclic linkers. This introduction of sp3 character often improves solubility and reduces metabolic liability.[3][4]
Impact on Pharmacokinetics and Pharmacodynamics
The incorporation of an azetidine moiety can lead to significant improvements in a drug's profile:
-
Metabolic Stability: The strained ring is often less susceptible to metabolic enzymes like cytochrome P450s compared to more common alkyl or aromatic groups.[3]
-
Aqueous Solubility: As a small, polar heterocycle, azetidine can increase the water solubility of a parent compound, which is a critical parameter for oral bioavailability.[2]
-
Receptor Affinity: The rigid conformation of the ring precisely positions substituents in three-dimensional space, which can lead to optimized interactions with biological targets and enhanced binding affinity.[2]
Case Studies: Azetidines in FDA-Approved Drugs
The success of the azetidine scaffold is validated by its presence in numerous marketed drugs across various therapeutic areas.[3][12]
| Drug Name | Therapeutic Area | Role of the Azetidine Moiety |
| Cobimetinib | Oncology | The 3-(dimethylamino)azetidine group enhances aqueous solubility and provides a key vector for binding to the MEK1/2 kinase.[3][9] |
| Baricitinib | Rheumatoid Arthritis | The azetidine ring acts as a rigid linker, correctly positioning other functional groups for optimal interaction with the Janus kinase (JAK) active site.[3] |
| Azelnidipine | Hypertension | The azetidine substituent improves the pharmacokinetic profile, contributing to its function as a long-acting calcium channel blocker.[2][3] |
| Sarolaner | Veterinary Parasiticide | The spiro-azetidine moiety contributes to the molecule's unique 3D shape, essential for its potent activity against insect and acarine nerve receptors.[3] |
General Workflow in Drug Discovery
The integration of azetidine chemistry into drug discovery follows a logical, iterative process aimed at optimizing a lead compound.
Caption: A generalized workflow for azetidine-based drug discovery.
Conclusion and Future Outlook
From its challenging beginnings in the 19th century, the azetidine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry.[1][2] Its journey from a synthetic curiosity to a privileged structure in FDA-approved drugs underscores the power of synthetic innovation in unlocking therapeutic potential.[3] The ongoing development of novel synthetic methodologies, including biocatalytic and C-H activation strategies, continues to expand the accessible chemical space of azetidine derivatives.[3][13] For researchers and drug development professionals, the azetidine ring represents a compelling and fruitful area of exploration with the validated potential to yield the next generation of innovative medicines.
References
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
- The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. BenchChem.
- Azetidines in medicinal chemistry: emerging applic
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem.
- Substituted Azetidines in Drug Discovery. Life Chemicals.
- Azetidines in Drug Discovery. PharmaBlock.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1, 2012.
- Examples of azetidine‐based bioisosters.
- Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Archive.
- Synthesis of azetidines by aza Paternò–Büchi reactions.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
- Couty's azetidine synthesis. Wikipedia.
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry.
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An In-Depth Technical Guide on the Hypothesized Mechanism of Action of 3-(3-methoxyphenyl)-3-methylazetidine
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
The azetidine scaffold is a privileged motif in medicinal chemistry, recognized for conferring unique three-dimensional properties that can improve pharmacological profiles.[1][2] Specifically, 3-substituted azetidine derivatives have emerged as a promising class of compounds targeting the central nervous system (CNS).[3][4] This guide delineates a scientifically-grounded hypothesis for the mechanism of action (MoA) of a novel compound, 3-(3-methoxyphenyl)-3-methylazetidine. Based on structural analogy to known monoamine reuptake inhibitors and a synthesis of existing literature on related pharmacophores, we hypothesize that this compound functions as a triple reuptake inhibitor (TRI), with a dominant effect on the serotonin transporter (SERT) and significant activity at the norepinephrine (NET) and dopamine (DAT) transporters. Such a profile suggests therapeutic potential in complex neuropsychiatric disorders like major depressive disorder (MDD) that do not respond adequately to more selective agents.[5] This document provides the theoretical framework for this hypothesis, outlines a comprehensive, multi-stage experimental plan to validate it, and offers detailed protocols for key in vitro assays.
Introduction: The Rationale for a Novel Azetidine-Based Modulator
The treatment of neuropsychiatric disorders remains a significant challenge, partly due to the complex interplay of monoamine neurotransmitter systems—serotonin (5-HT), norepinephrine (NE), and dopamine (DA). While selective serotonin reuptake inhibitors (SSRIs) are common first-line treatments for depression and anxiety, a substantial patient population shows an inadequate response.[5][6] This has driven the development of dual-acting agents like serotonin-norepinephrine reuptake inhibitors (SNRIs) and norepinephrine-dopamine reuptake inhibitors (NDRIs), which often show improved efficacy.[7][8][9][10]
The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a rigid scaffold that can precisely orient substituent groups to interact with protein binding pockets.[1] Research into 3-substituted azetidines has demonstrated their potential as potent and selective monoamine reuptake inhibitors.[3] The specific compound, this compound, combines this privileged azetidine core with a methoxyphenyl group—a common feature in many CNS-active compounds that interact with monoamine transporters.
The Core Hypothesis: A Triple Reuptake Inhibition Profile
We hypothesize that this compound acts as a competitive antagonist at the substrate-binding site of SERT, NET, and DAT. By blocking the action of these transporter proteins, the compound inhibits the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[11][12][13][14] This action leads to an increased concentration and prolonged residence time of serotonin, norepinephrine, and dopamine in the synapse, thereby enhancing and potentiating serotonergic, noradrenergic, and dopaminergic neurotransmission.[5][15][16]
The proposed dominance of SERT inhibition is based on structure-activity relationships of similar scaffolds, while the engagement of NET and DAT would contribute to a broader efficacy profile, potentially addressing symptoms of fatigue, anhedonia, and cognitive dysfunction that are less responsive to SSRIs.[5]
Visualizing the Hypothesized Signaling Pathway
The diagram below illustrates the proposed molecular mechanism at a synapse. The compound (Inhibitor) binds to the monoamine transporters (SERT, NET, DAT), preventing them from clearing neurotransmitters from the synaptic cleft and leading to enhanced postsynaptic receptor activation.
Caption: Hypothesized mechanism of this compound.
A Phased Experimental Strategy for MoA Validation
To rigorously test this hypothesis, a multi-stage validation process is essential. This process begins with confirming direct target engagement and quantifying affinity, proceeds to functional validation of reuptake inhibition, and concludes with assessing selectivity against off-target proteins.
Caption: Phased experimental workflow for MoA validation.
Detailed Experimental Protocols
The following sections provide step-by-step methodologies for the critical in vitro experiments designed to test the core hypothesis.
Protocol: Radioligand Binding Assays for Transporter Affinity
Objective: To determine the binding affinity (Kᵢ) of this compound for human SERT, NET, and DAT.
Causality: This experiment is the foundational step. It directly measures the physical interaction between the test compound and its hypothesized targets. A high affinity (low Kᵢ value) is a prerequisite for functional activity. We use cell membranes overexpressing a single transporter type to ensure target specificity.
Methodology:
-
Preparation of Membranes:
-
Utilize HEK293 cells stably transfected with and expressing high levels of either human SERT, NET, or DAT.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh assay buffer and determine protein concentration via a Bradford or BCA assay.
-
-
Competitive Binding Reaction:
-
Set up assay tubes in triplicate containing:
-
Fixed concentration of a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT) at a concentration near its Kₔ.
-
A range of concentrations of the test compound (this compound), typically from 10⁻¹¹ M to 10⁻⁵ M.
-
Cell membranes (typically 10-50 µg protein per well).
-
-
Total Binding Control: Contains only membranes and radioligand.
-
Non-Specific Binding (NSB) Control: Contains membranes, radioligand, and a high concentration of a known, potent inhibitor for that transporter (e.g., 10 µM Fluoxetine for SERT) to saturate all specific binding sites.
-
-
Incubation and Termination:
-
Incubate the reaction mixtures at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly terminate the reaction by vacuum filtration through GF/B or GF/C glass fiber filters pre-soaked in polyethylenimine (PEI) to reduce non-specific filter binding.
-
Wash the filters rapidly three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Place the filters into scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter (measured in counts per minute, CPM).
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol: Synaptosome-Based Neurotransmitter Uptake Assay
Objective: To measure the functional ability of this compound to inhibit the uptake of [³H]5-HT, [³H]NE, and [³H]DA into rat brain synaptosomes.
Causality: While binding demonstrates target engagement, this functional assay confirms that the binding event translates into the hypothesized biological action—blocking the transporter's ability to clear neurotransmitters. Using synaptosomes (resealed nerve terminals) provides a more physiologically relevant system than simple cell membranes.
Methodology:
-
Synaptosome Preparation:
-
Isolate synaptosomes from specific rat brain regions enriched in the target transporters (e.g., striatum for DAT, hippocampus/cortex for SERT and NET).
-
Homogenize the tissue in a sucrose buffer and perform differential centrifugation to isolate the P2 fraction, which is rich in synaptosomes.
-
Resuspend the synaptosome pellet in a suitable buffer (e.g., Krebs-Ringer buffer).
-
-
Uptake Inhibition Assay:
-
Pre-incubate aliquots of the synaptosome preparation for 10-15 minutes at 37°C with either vehicle or varying concentrations of the test compound.
-
Initiate the uptake reaction by adding a fixed, low concentration of the respective radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA).
-
Non-Specific Uptake Control: A parallel set of tubes is incubated at 0-4°C, where active transport is negligible. Alternatively, use a known potent inhibitor (e.g., 10 µM Fluoxetine) to define non-specific uptake.
-
-
Termination and Measurement:
-
Allow the uptake to proceed for a short, defined period within the linear range of transport (e.g., 5-10 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
-
Data Analysis:
-
Quantify the radioactivity trapped within the synaptosomes on the filters using a scintillation counter.
-
Calculate specific uptake: Specific Uptake = Uptake at 37°C - Uptake at 4°C.
-
Determine the percent inhibition caused by the test compound at each concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to calculate the IC₅₀ value, representing the concentration that inhibits 50% of neurotransmitter uptake.
-
Expected Data and Interpretation
The combined results from these experiments will provide a comprehensive profile of the compound's activity. The data can be summarized for clear interpretation.
Table 1: Predicted Pharmacological Profile of this compound
| Target | Binding Affinity (Kᵢ, nM) | Functional Activity (IC₅₀, nM) |
|---|---|---|
| hSERT | 1 - 20 | 5 - 50 |
| hNET | 20 - 100 | 50 - 200 |
| hDAT | 50 - 250 | 100 - 500 |
Data are hypothetical and represent expected outcomes based on the proposed mechanism.
Interpretation:
-
A low nanomolar Kᵢ and IC₅₀ for SERT would confirm it as the primary target.
-
Kᵢ and IC₅₀ values for NET and DAT that are within a reasonable range (e.g., < 10-fold of SERT values) would support the triple reuptake inhibitor hypothesis.
-
A strong correlation between binding affinity (Kᵢ) and functional potency (IC₅₀) for each transporter would validate that the mechanism of action is indeed direct inhibition of the transporter protein.
Conclusion
The hypothesis presented in this guide posits that this compound is a novel triple reuptake inhibitor with a dominant effect on the serotonin transporter. This MoA is supported by the structural characteristics of the molecule and the known pharmacology of related compounds. The proposed experimental workflow provides a robust and validated path to unequivocally test this hypothesis, beginning with target binding and moving through functional confirmation. Successful validation would establish this compound as a promising candidate for further preclinical and clinical development for the treatment of complex neuropsychiatric disorders.
References
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Wikipedia. (n.d.). Norepinephrine reuptake inhibitor. Retrieved from [Link]
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Wikipedia. (n.d.). Dopamine reuptake inhibitor. Retrieved from [Link]
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Patsnap Synapse. (2024, June 21). What are SERT inhibitors and how do they work? Retrieved from [Link]
-
Patsnap Synapse. (2024, June 21). What are Norepinephrine reuptake inhibitors and how do they work? Retrieved from [Link]
-
BetterHelp. (2025, December 16). Dopamine Reuptake Inhibitor: Benefits And Drawbacks. Retrieved from [Link]
-
Wikipedia. (n.d.). Selective serotonin reuptake inhibitor. Retrieved from [Link]
-
Wikipedia. (n.d.). Norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]
-
Dr. Oracle. (2025, December 7). What is a SERT (Serotonin Reuptake Transporter) inhibitor? Retrieved from [Link]
-
Sunder, K. M., & Lerman, J. (2021). New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations. Anesthesiology and Pain Medicine. Retrieved from [Link]
-
Stahl, S. M. (1998). Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects. Journal of Affective Disorders. Retrieved from [Link]
-
Cleveland Clinic. (2022, March 23). Dopamine: What It Is, Function & Symptoms. Retrieved from [Link]
-
Cleveland Clinic. (2025, September 26). Serotonin and Norepinephrine Reuptake Inhibitors: Uses & Side Effects. Retrieved from [Link]
-
American Addiction Centers. (2025, January 15). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). Retrieved from [Link]
-
Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorganic & Organic Chemistry. Retrieved from [Link]
-
Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Methoxymethyl)-3-(3-methylphenyl)azetidine. PubChem. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(m-methoxyphenyl)-3-methylazetidine (C11H15NO). Retrieved from [Link]
-
MDPI. (2025, September 5). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(m-methoxyphenyl)-3-methyl-1-phenethylazetidine (C19H23NO). Retrieved from [Link]
-
Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(m-methoxyphenyl)-3-pentylazetidine (C15H23NO). Retrieved from [Link]
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Pharmacological Profiling of 3-(3-methoxyphenyl)-3-methylazetidine: A Structural & Mechanistic Analysis
[1]
Part 1: Executive Technical Summary
The compound 3-(3-methoxyphenyl)-3-methylazetidine represents a high-value scaffold in modern CNS medicinal chemistry.[1] Structurally, it serves as a conformationally restricted bioisostere of open-chain phenethylamines and ring-expanded phenylpiperidines.[1]
By constraining the nitrogen lone pair vector relative to the aromatic ring via a four-membered azetidine system, this molecule effectively probes the "promiscuous" binding pockets of monoamine transporters (MATs) and opioid receptors.[1] This guide delineates the theoretical pharmacological targets, supported by Structure-Activity Relationship (SAR) logic derived from analogous clinical agents (e.g., Venlafaxine, Tramadol, Pethidine).[1]
Core Structural Identity[1]
-
Scaffold: 3,3-disubstituted azetidine (Azetidine ring with a quaternary carbon at C3).
-
Key Pharmacophore Features:
-
C3-Aryl Group: 3-methoxyphenyl moiety (mimics the aryl ring in Tramadol/Venlafaxine).[1]
-
C3-Methyl Group: Creates a quaternary center, restricting conformational rotation and increasing metabolic stability against CYP450 oxidation at the alpha-carbon.[1]
-
Basic Amine: Protonatable nitrogen at physiological pH, essential for aspartate anchoring in GPCRs and transporters.
-
Part 2: Primary Pharmacological Targets
Based on structural homology and rigidification strategies applied to known CNS drugs, this compound is predicted to interact with three primary target clusters.
Target Cluster A: Monoamine Transporters (SERT / NET)
The strongest pharmacological prediction for this compound is Dual Serotonin-Norepinephrine Reuptake Inhibition (SNRI) .[1]
-
Mechanistic Logic: The 3-methoxyphenyl ring is a hallmark of serotonin affinity (seen in Venlafaxine and Tramadol). The azetidine ring acts as a rigid spacer, maintaining the critical distance (approx. 5–7 Å) between the aromatic centroid and the basic nitrogen required for binding to the S1 site of the Serotonin Transporter (SERT).[1]
-
Predicted Affinity Profile: SERT
NET DAT. -
Causality: The 3-methyl group at the quaternary center typically reduces dopamine transporter (DAT) affinity compared to unbranched analogs, favoring an antidepressant/anxiolytic profile over a stimulant profile.
Target Cluster B: Mu-Opioid Receptor (MOR)
The compound possesses the 4-phenylpiperidine pharmacophore in a contracted ring form (3-phenylazetidine).[1]
-
Mechanistic Logic: Classic opioids like Meperidine (Pethidine) possess a quaternary carbon attached to a phenyl ring and a nitrogen-containing cycle. The this compound scaffold retains this "Aryl-Quaternary-Amine" motif.[1]
-
Functional Prediction: Likely a weak-to-moderate partial agonist at MOR.[1] The 3-methoxy group is often metabolically O-demethylated (by CYP2D6) to a phenol, which drastically increases opioid affinity (analogous to the Codeine
Morphine or Tramadol O-desmethyltramadol transition).[1]
Target Cluster C: Sigma-1 Receptor ( R)
Azetidines with bulky hydrophobic substituents are privileged scaffolds for Sigma-1 receptor binding.[1]
-
Role:
R modulation acts as a "molecular chaperone," potentially enhancing the neuroprotective effects of the compound and modulating Calcium signaling in the ER-mitochondria interface.[1]
Part 3: Visualization of Pharmacophore & Logic
The following diagram illustrates the structural superimposition of the target molecule against known drugs, highlighting the shared pharmacophoric nodes.
Figure 1: Pharmacophore deconstruction linking the azetidine scaffold to specific binding residues in SERT and MOR proteins.[1]
Part 4: Experimental Validation Protocols
To validate the targets hypothesized above, the following self-validating experimental workflows are required.
Protocol 1: Competitive Radioligand Binding Assay (MAT Panel)
Objective: Determine affinity (
-
Cell Line Preparation: Use HEK293 cells stably expressing human SERT, NET, or DAT.
-
Membrane Preparation:
-
Harvest cells in ice-cold TRIS-HCl buffer (pH 7.4).
-
Homogenize and centrifuge at 40,000
for 20 min. -
Resuspend pellet to a final protein concentration of 5–10
g/well .
-
-
Ligand Selection:
-
Incubation:
-
Add test compound (10
to 10 M) to 96-well plates. -
Incubate for 60 min at 25°C.
-
Nonspecific Binding Control: Define using 10
M Paroxetine (SERT), Desipramine (NET), or GBR12909 (DAT).[1]
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine using a cell harvester.
-
Data Analysis: Calculate IC
and convert to using the Cheng-Prusoff equation: [1]
Protocol 2: Functional Uptake Inhibition (Neurotransmitter Watch)
Objective: Confirm if binding translates to functional inhibition (Antagonist mode) or release (Agonist/Releaser mode).
-
System: Rat brain synaptosomes (P2 fraction) or transfected cells.
-
Tracer: [
H]-5-HT and [ H]-NE. -
Workflow:
-
Pre-incubate synaptosomes with test compound for 10 min at 37°C.
-
Add radiolabeled neurotransmitter.
-
Stop reaction after 5 min (linear phase) by ice-cold buffer dilution and filtration.
-
-
Validation Check: If uptake is inhibited but no release is observed in pre-loaded cells, the compound is a Reuptake Inhibitor . If release is observed, it is a Releaser (Amphetamine-like).[1] Prediction: Reuptake Inhibitor.[2]
Part 5: Data Presentation & Screening Workflow
The following table summarizes the expected pharmacological profile based on SAR analysis of 3-aryl-azetidines.
| Target | Predicted Affinity ( | Functional Effect | Reference Analog |
| SERT | < 50 nM | Inhibition | Venlafaxine / Bicifadine |
| NET | 50 - 150 nM | Inhibition | Milnacipran |
| MOR | 500 - 1500 nM | Partial Agonist | Tramadol |
| DAT | > 1000 nM | Weak Inhibition | (Selectivity Filter) |
| Sigma-1 | < 100 nM | Agonist | 3-PPP |
Screening Logic Flowchart
Figure 2: Hierarchical screening cascade for validating CNS activity.
References
-
Han, Y., et al. (2012).[2] "Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors." Journal of Medicinal Chemistry, 55(18), 8188-8192.[1][2]
-
Brandi, A., et al. (2008).[3][4] "Azetidines in Drug Discovery." Chemical Reviews, 108, 3988–4035.[3][4] (Foundational review on azetidine SAR).
-
ChemScene. "3-(3-(Methoxymethyl)benzyl)azetidine Product Data." (Chemical identity verification).
-
PubChem. "Compound Summary: this compound."[1] National Library of Medicine.
-
Pfizer Inc. (2005). "Patent Application US 2005/0256310 A1: Azetidine derivatives." (Patent landscape for azetidine pharmacophores).
The 3-Aryl-Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Structure-Activity Relationship of 3-Aryl-Azetidines for Researchers, Scientists, and Drug Development Professionals.
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a prized structural motif in medicinal chemistry.[1] Its unique combination of properties—conformational rigidity, a high fraction of sp3 character, and inherent ring strain—confers favorable physicochemical and pharmacokinetic attributes to bioactive molecules.[2] When substituted with an aryl group at the 3-position, the resulting 3-aryl-azetidine core offers a versatile three-dimensional framework for designing potent and selective ligands against a range of biological targets, from central nervous system (CNS) receptors to cancer-related enzymes. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-aryl-azetidines, offering insights into the causal relationships behind experimental choices and a foundation for the rational design of next-generation therapeutics.
The Strategic Advantage of the 3-Aryl-Azetidine Core
The growing prevalence of the azetidine scaffold in drug discovery is not coincidental. Its compact and strained nature provides a unique set of advantages over more common saturated heterocycles like pyrrolidines and piperidines. The 3-aryl substitution further enhances its utility by introducing a key interaction moiety and a vector for further functionalization.
-
Improved Physicochemical Properties: The presence of the polar nitrogen atom within a constrained ring system can enhance aqueous solubility and metabolic stability compared to more lipophilic carbocyclic analogs.[1]
-
Structural Rigidity and Defined Vectors: The fixed conformation of the azetidine ring reduces the entropic penalty upon binding to a target protein and provides well-defined exit vectors for substituent placement, facilitating the exploration of chemical space.[1]
-
Bioisosteric Replacement: The 3-aryl-azetidine motif can serve as a bioisostere for other common pharmacophores, such as the tropane ring system found in many CNS-active compounds, while offering a lower molecular weight and reduced lipophilicity.
Navigating the SAR of 3-Aryl-Azetidines: A Multi-Target Perspective
The therapeutic potential of 3-aryl-azetidines has been explored across multiple disease areas, with the most significant findings in CNS disorders, particularly as monoamine transporter inhibitors, and in oncology. The following sections dissect the SAR of this scaffold for these key applications.
Central Nervous System (CNS) Applications: Tuning Monoamine Transporter Affinity
A substantial body of research has focused on 3-aryl-azetidines as ligands for monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). The ability to selectively modulate the activity of these transporters is crucial for treating a variety of neuropsychiatric disorders such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).
The 3-aryl-3-arylmethoxyazetidine subclass has proven to be a particularly fruitful area of investigation. The general structure of these compounds allows for systematic modification of both the 3-aryl ring (Ar1) and the 3-arylmethoxy ring (Ar2), as well as the azetidine nitrogen substituent (R1).
-
The 3-Aryl Ring (Ar1): Substitution on this ring plays a critical role in tuning the affinity and selectivity between DAT and SERT.
-
Dopamine Transporter (DAT) Affinity: The presence of a 3,4-dichlorophenyl group at the 3-aryl position generally enhances DAT affinity.[3] For instance, the 3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine derivative exhibits moderate affinity for both DAT and SERT.[3]
-
Serotonin Transporter (SERT) Selectivity: In contrast, when the 3-arylmethoxy moiety contains a chloro substituent, DAT affinity tends to decrease, leading to a more SERT-selective profile.[3] High SERT affinity is often observed when the 3-arylmethoxy group itself is a 3,4-dichlorophenyl moiety.[3]
-
-
The Azetidine Nitrogen Substituent (R1): The nature of the substituent on the azetidine nitrogen also influences activity. For example, in the 3-aryl-3-arylmethoxyazetidine series, an N-methyl group in combination with a 3,4-dichloro substituent on the 3-arylmethoxy ring resulted in a compound with very high SERT selectivity.[4]
The following table summarizes the binding affinities of a series of 3-aryl-3-arylmethoxyazetidines at DAT and SERT, illustrating these SAR trends.
| Compound | R1 | Ar1 | Ar2 | DAT Ki (nM) | SERT Ki (nM) |
| 7c | CH3 | C6H5 | 3,4-Cl2C6H3 | 2800 | 1.0 |
| 7g | CH3 | 3,4-Cl2C6H3 | C6H5 | 620 | 23 |
| 7i | CH3 | C6H5 | 2,3,4,5-Cl4C6H | >10000 | 1.3 |
Data sourced from Thaxton et al., Bioorganic & Medicinal Chemistry Letters, 2013.[1][3]
Neuroprotective Applications
Recent studies have also explored the potential of 3-aryl-azetidine derivatives in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. A library of 3-aryl-3-azetidinyl acetic acid methyl esters has been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and for their neuroprotective effects.[4][5][6]
One compound from this series demonstrated a significant neuroprotective effect in both salsolinol- and glutamate-induced neurodegeneration models.[5][6] This protection was linked to a reduction in oxidative stress and caspase-3/7 activity, highlighting a potential mechanism of action beyond simple enzyme inhibition.[5][6]
Anticancer Applications
The 3-aryl-azetidine scaffold has also been incorporated into novel anticancer agents. In one approach, a conformational restriction strategy was employed to design analogues of the potent antitumor agent TZT-1027, where the phenylethyl group at the C-terminus was replaced with a 3-aryl-azetidine moiety.[7][8]
Several of these analogues exhibited excellent antiproliferative activities against various cancer cell lines.[7] The most potent compound, with an unsubstituted phenyl group at the 3-position of the azetidine ring, displayed IC50 values in the low nanomolar range against A549 (lung cancer) and HCT116 (colon cancer) cell lines.[7] However, the SAR in this limited series was not straightforward, as various substitutions on the 3-aryl ring did not improve, and in some cases, significantly decreased the antiproliferative potency.[7]
In a separate study, a series of thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety were designed as VEGFR-2 inhibitors.[9] One compound from this series was found to be a highly potent inhibitor of several cancer cell lines, with EC50 values in the nanomolar range, and was more potent than the standard chemotherapy drug Doxorubicin in certain cell lines.[9]
Synthetic Strategies: Building the 3-Aryl-Azetidine Core
The exploration of the SAR of 3-aryl-azetidines is critically dependent on the availability of robust and versatile synthetic methodologies. Several effective strategies have been developed to construct and functionalize this important scaffold.
Experimental Protocol: Synthesis of 3-Aryl-azetidin-3-ols
A common and crucial intermediate in the synthesis of many 3-aryl-azetidine derivatives is the corresponding 3-aryl-azetidin-3-ol. This intermediate can be readily prepared from commercially available N-protected 3-azetidinone via the addition of an organometallic reagent.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of N-Cbz-3-azetidinone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add a solution of the appropriate Grignard reagent (e.g., phenylmagnesium bromide, 1.1 equivalents) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 3-aryl-azetidin-3-ol.
Further Functionalization:
The 3-hydroxyl group of the 3-aryl-azetidin-3-ol is a versatile handle for introducing further diversity. For example, it can be alkylated under acidic conditions to form ethers, as seen in the synthesis of 3-aryl-3-arylmethoxyazetidines.[3] Alternatively, it can be displaced by other nucleophiles, such as thiols, in the presence of a Lewis acid catalyst to generate 3-aryl-3-sulfanyl azetidines.[10]
Future Directions and Concluding Remarks
The 3-aryl-azetidine scaffold continues to be a fertile ground for drug discovery. The insights gained from the SAR studies highlighted in this guide provide a strong foundation for the design of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on:
-
Exploring Novel Therapeutic Targets: While significant progress has been made in the areas of CNS disorders and oncology, the application of the 3-aryl-azetidine core to other disease areas, such as infectious diseases and inflammatory conditions, remains relatively underexplored.
-
Development of Asymmetric Syntheses: The development of efficient and scalable stereoselective syntheses will be crucial for accessing enantiomerically pure 3-aryl-azetidines, which may exhibit improved therapeutic indices.
-
Fine-Tuning ADMET Properties: A deeper understanding of how substitutions on the 3-aryl-azetidine scaffold impact absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be essential for advancing lead compounds into clinical development.
References
-
Šachlevičiūtė, U., Gonzalez, G., Kvasnicová, M., Štěpánková, Š., Kleizienė, N., Bieliauskas, A., Zatloukal, M., Strnad, M., Sløk, F. A., Kvasnica, M., Šačkus, A., & Žukauskaitė, A. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(12), 2300378. [Link]
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Li, Y., Zhang, W., & Yan, Q. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine drugs, 14(5), 85. [Link]
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Choi, C., Smith, M. A., Dubois, M. A., & Bull, J. A. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of organic chemistry, 84(9), 5943–5956. [Link]
-
Li, Y., Zhang, W., & Yan, Q. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. PubMed, 14(5), 85. [Link]
-
Šachlevičiūtė, U., Gonzalez, G., Kvasnicová, M., Štěpánková, Š., Kleizienė, N., Bieliauskas, A., Zatloukal, M., Strnad, M., Sløk, F. A., Kvasnica, M., Šačkus, A., & Žukauskaitė, A. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. PubMed, 356(12). [Link]
-
Šachlevičiūtė, U., Gonzalez, G., Kvasnicová, M., Štěpánková, Š., Kleizienė, N., Bieliauskas, A., Zatloukal, M., Strnad, M., Sløk, F. A., Kvasnica, M., Šačkus, A., & Žukauskaitė, A. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Semantic Scholar. [Link]
-
Azetidine derivatives with CNS activity. (2023). ResearchGate. [Link]
-
Al-Ostath, A., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Al-Majid, A. M., & Barakat, A. (2021). Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies. Journal of molecular structure, 1242, 130722. [Link]
-
Thaxton, A., Izenwasser, S., Wade, D., Stevens, E. D., Mobley, D. L., Jaber, V., Lomenzo, S. A., & Trudell, M. L. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & medicinal chemistry letters, 23(15), 4404–4407. [Link]
-
Ly, N. T., Thaxton, A., & Trudell, M. L. (2013). Synthesis of 3,3-Diarylazetidines. CORE. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2610169. [Link]
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3288. [Link]
-
Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(7), 4421-4434. [Link]
-
Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Thaxton, A., Izenwasser, S., Wade, D., Stevens, E. D., Mobley, D. L., Jaber, V., Lomenzo, S. A., & Trudell, M. L. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. PubMed, 23(15), 4404-4407. [Link]
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- 3. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Publications | ÚEB AV ČR [ueb.cas.cz]
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- 7. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. scispace.com [scispace.com]
Technical Guide: InChIKey & Profiling of 3-(3-methoxyphenyl)-3-methylazetidine
The following technical guide details the chemical informatics, structural utility, and synthesis of 3-(3-methoxyphenyl)-3-methylazetidine , anchored by its unique InChIKey identifier.
Executive Summary
Compound: this compound InChIKey: KATCZHLLWHRLRC-UHFFFAOYSA-N Role: Pharmacophore Scaffold / Building Block[1]
This guide provides a comprehensive technical analysis of the 3,3-disubstituted azetidine scaffold identified by the InChIKey KATCZHLLWHRLRC-UHFFFAOYSA-N . As a rigid, saturated heterocycle, this molecule represents a critical "metabolic block" strategy in medicinal chemistry, offering a conformationally restricted alternative to gem-dimethyl amines or piperidine analogs found in CNS-active agents (e.g., opioids, monoamine reuptake inhibitors).
Part 1: Chemical Informatics & Identity
The International Chemical Identifier Key (InChIKey) serves as a hashed digital signature, ensuring unambiguous identification across chemical databases.
Core Identifiers
| Identifier Type | Value |
| InChIKey | KATCZHLLWHRLRC-UHFFFAOYSA-N |
| InChI String | InChI=1S/C11H15NO/c1-11(7-12-8-11)9-4-3-5-10(6-9)13-2/h3-6,12H,7-8H2,1-2H3 |
| SMILES | CC1(CNC1)C2=CC(=CC=C2)OC |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| CAS Registry Number | Not widely listed; typically referenced as a derivative (e.g., HCl salt) |
Decoding the InChIKey
The InChIKey KATCZHLLWHRLRC-UHFFFAOYSA-N is a fixed-length (27-character) string derived from the InChI via a SHA-256 hash.
-
Block 1 (KATCZHLLWHRLRC): Encodes the molecular skeleton (connectivity). Any change in bond order, atom type, or connection results in a completely different first block.
-
Block 2 (UHFFFAOYSA): Encodes stereochemistry and isotopic layers. The UHFFFAOYSA suffix indicates a standard representation with no defined stereochemistry (achiral in this context due to symmetry at C3 or rapid N-inversion).
-
Block 3 (N): Indicates the protonation state (Neutral).
Part 2: Structural Analysis & Medicinal Utility
The Gem-Disubstituted Azetidine Scaffold
The 3,3-disubstituted azetidine motif is a high-value scaffold in drug discovery for three mechanistic reasons:
-
Conformational Restriction: Unlike flexible alkyl chains, the azetidine ring locks the vectors of the 3-phenyl and 3-methyl groups. This reduces the entropic penalty upon binding to a protein target.
-
Metabolic Stability: The quaternary carbon at the 3-position prevents oxidative metabolism (e.g., hydroxylation) that typically occurs at less substituted carbon centers.
-
Basicity Modulation: Azetidines (pKa ~10-11) are generally more basic than their acyclic counterparts, influencing solubility and permeability.
Pharmacophore Mapping
This molecule structurally resembles a rigidified fragment of Tramadol or Venlafaxine , where the quaternary carbon bears an aryl group and a methyl group.
Figure 1: Pharmacophore deconstruction of the 3,3-disubstituted azetidine scaffold.
Part 3: Synthesis Protocol
To ensure scientific integrity, we present a self-validating synthesis route . The most robust method for constructing 3-aryl-3-alkyl azetidines is the Malonate Reduction-Cyclization Strategy . This avoids the instability often associated with direct alkylation of azetidinones.
Retrosynthetic Logic
-
Target: this compound.[2]
-
Precursor: 2-(3-methoxyphenyl)-2-methylpropane-1,3-diol.
-
Starting Material: Diethyl (3-methoxyphenyl)malonate.
Step-by-Step Methodology
Step 1: Methylation of the Malonate
-
Reagents: Diethyl (3-methoxyphenyl)malonate (1.0 eq), NaH (1.1 eq), Methyl Iodide (1.2 eq), THF (anhydrous).
-
Protocol:
-
Suspend NaH in THF at 0°C. Dropwise add the malonate.
-
Stir for 30 min (deprotonation).
-
Add MeI dropwise. Warm to RT and stir for 4h.
-
Validation: TLC (Hexane/EtOAc) shows disappearance of starting material.
-
Product: Diethyl 2-(3-methoxyphenyl)-2-methylmalonate.
-
Step 2: Reductive Diol Formation
-
Reagents: LiAlH₄ (2.5 eq), THF.
-
Protocol:
-
Cool LiAlH₄/THF suspension to 0°C.
-
Add the substituted malonate slowly (exothermic).
-
Reflux for 2h. Quench via Fieser method (Water, 15% NaOH, Water).
-
Filter and concentrate.
-
Product: 2-(3-methoxyphenyl)-2-methylpropane-1,3-diol.
-
Step 3: Activation & Cyclization
-
Reagents: Mesyl Chloride (MsCl, 2.2 eq), Triethylamine (3.0 eq), Benzylamine (1.0 eq), Acetonitrile.
-
Protocol:
-
Convert diol to dimesylate (MsCl/Et₃N, 0°C).
-
Add Benzylamine directly to the crude dimesylate solution.
-
Reflux for 12-16h.
-
Mechanism: Double S_N2 displacement forms the azetidine ring.
-
Product: 1-Benzyl-3-(3-methoxyphenyl)-3-methylazetidine.
-
Step 4: Deprotection
-
Reagents: H₂, Pd/C (10%), Methanol, catalytic HCl.
-
Protocol:
-
Hydrogenolysis at 1 atm (balloon) or 50 psi (Parr shaker).
-
Filter catalyst. Concentrate.
-
Final Product: this compound (isolated as HCl salt).
-
Figure 2: Synthetic workflow for the construction of the 3,3-disubstituted azetidine core.
Part 4: Physicochemical Profile
The following data is predicted based on the structure CC1(CNC1)C2=CC(=CC=C2)OC.[2] These values are critical for assessing blood-brain barrier (BBB) permeability.
| Property | Value | Interpretation |
| LogP (Predicted) | 1.8 ± 0.3 | Highly favorable for CNS penetration (Optimal range 1.5–3.0). |
| TPSA | 21.3 Ų | Low polar surface area suggests excellent membrane permeability. |
| pKa (Base) | ~10.5 | Exists predominantly as a cation at physiological pH (7.4). |
| H-Bond Donors | 1 (NH) | Minimal donor count aids permeability. |
| H-Bond Acceptors | 2 (N, O) | Standard for small molecule drugs. |
| Rotatable Bonds | 2 | High rigidity (Azetidine ring + Aryl-C3 bond). |
References
-
PubChem. (2025).[3] Compound Summary: 3-(m-methoxyphenyl)-3-methylazetidine.[2][4] National Library of Medicine. Retrieved from [Link]
-
Couty, F., & Evano, G. (2006).[5] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465.[5] Retrieved from [Link]
- Lowe, G., et al. (2010). Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
InChI Trust. (2025). Standard InChI/InChIKey Generation. Retrieved from [Link]
Sources
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- 2. PubChemLite - 3-(m-methoxyphenyl)-3-methylazetidine (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 3. 3-Methoxy-3-methylazetidine hydrochloride | C5H12ClNO | CID 53346546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-(m-methoxyphenyl)-3-methyl-1-phenethylazetidine (C19H23NO) [pubchemlite.lcsb.uni.lu]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Methodological & Application
Application Note: High-Fidelity Synthesis of 3-(3-Methoxyphenyl)-3-methylazetidine
This Application Note is structured to provide a robust, scalable, and chemically rigorous protocol for the synthesis of 3-(3-methoxyphenyl)-3-methylazetidine . It deviates from standard templates to focus on the "Critical Path" of synthesis—managing the quaternary center and the ring strain simultaneously.
Part 1: Strategic Analysis & Retrosynthesis[1]
The synthesis of 3,3-disubstituted azetidines presents a unique challenge: constructing a strained 4-membered ring around a sterically crowded quaternary carbon. Traditional methods involving direct alkylation of amines with 1,3-dihalides often suffer from competitive elimination or polymerization.
To ensure Scientific Integrity and Scalability , this protocol utilizes the Malonate-Diol-Activation pathway. This route is preferred over the Grignard addition to azetidinones because it allows for the precise installation of the quaternary methyl/aryl center before ring closure, avoiding difficult functionalizations on the strained ring.
Retrosynthetic Logic (DOT Visualization)
The following diagram outlines the strategic disconnection, moving from the target back to commercially available precursors.
Figure 1: Retrosynthetic analysis highlighting the construction of the quaternary center prior to ring closure.
Part 2: Detailed Experimental Protocols
Phase 1: Construction of the Quaternary Center
Objective: Synthesize 2-(3-methoxyphenyl)-2-methylpropane-1,3-diol. Rationale: The quaternary carbon is established via thermodynamic enolate alkylation, followed by a global reduction. This is the most reliable method to prevent regio-isomeric impurities.
Step 1.1: Methylation of Aryl Malonate
Precursor: Diethyl (3-methoxyphenyl)malonate (Commercial or prepared via Pd-catalyzed arylation of diethyl malonate).[1]
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Diethyl (3-methoxyphenyl)malonate | 1.0 | Substrate |
| Sodium Ethoxide (21% in EtOH) | 1.1 | Base |
| Methyl Iodide (MeI) | 1.2 | Electrophile |
| Ethanol (Anhydrous) | Solvent | Medium |[1]
Protocol:
-
Setup: Flame-dry a 3-neck RBF equipped with a reflux condenser and addition funnel. Flush with
. -
Enolization: Charge the flask with Diethyl (3-methoxyphenyl)malonate and anhydrous EtOH. Cool to 0°C. Dropwise add Sodium Ethoxide solution over 20 mins. Stir for 30 mins to ensure complete deprotonation (solution usually turns yellow/orange).
-
Alkylation: Add Methyl Iodide dropwise at 0°C. Caution: Exothermic.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Then, reflux gently (40°C) for 1 hour to drive completion.
-
Workup: Concentrate in vacuo. Resuspend residue in
and water.[1] Wash organic layer with brine, dry over , and concentrate. -
QC Check:
NMR should show disappearance of the methine proton (approx.[1] 4.5 ppm) and appearance of a singlet methyl group (approx.[1][2] 1.8 ppm).[1]
Step 1.2: Global Reduction to Diol
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| Methylated Malonate (from 1.1) | 1.0 | Substrate |
| Lithium Aluminum Hydride (LiAlH4) | 2.5 | Reductant |
| THF (Anhydrous) | Solvent | Medium |[1]
Protocol:
-
Setup: Suspend LiAlH4 in anhydrous THF at 0°C under Argon.
-
Addition: Dissolve the crude malonate in THF and add dropwise to the hydride suspension. Maintain temp <10°C.
-
Reaction: Warm to RT and reflux for 3 hours. The ester groups are reduced to primary alcohols.[1]
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) where is the mass of LiAlH4 in grams. -
Isolation: Filter the granular white precipitate through Celite. Concentrate the filtrate to yield the viscous oil diol .[1]
-
Yield Expectation: >85% over two steps.
Phase 2: Ring Closure (The "Valence" Step)
Objective: Cyclize the diol to the azetidine ring.[1]
Mechanism: Double nucleophilic substitution (
Step 2.1: Activation (Mesylation)
Protocol:
-
Dissolve the Diol (1.0 equiv) in DCM with Triethylamine (3.0 equiv).[1] Cool to -10°C.
-
Add Methanesulfonyl Chloride (MsCl, 2.2 equiv) dropwise.[1]
-
Stir 1 hour at 0°C.
-
Workup: Wash with cold 1N HCl, then saturated
. Dry ( ) and concentrate.[1] Do not store the mesylate for long periods; use immediately.
Step 2.2: Cyclization
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| Crude Dimesylate | 1.0 | Substrate |
| Benzylamine (
Protocol:
-
Dissolve Dimesylate in Acetonitrile (0.1 M concentration—dilution is key to avoid oligomers).
-
Add Benzylamine and DIPEA.[1]
-
Thermal Cycle: Heat to reflux (80°C) for 16 hours.
-
Workup: Concentrate solvent. Partition between Ethyl Acetate and Water.[1]
-
Purification: The tertiary amine product is basic. Extract into 1N HCl. Wash the aqueous acid layer with Ether (removes non-basic impurities).[1] Basify aqueous layer with 6N NaOH to pH 12.[1] Extract back into DCM.
-
Result: N-Benzyl-3-(3-methoxyphenyl)-3-methylazetidine .
Phase 3: Deprotection & Isolation
Objective: Remove the benzyl group to yield the secondary amine.[1]
Protocol:
-
Hydrogenation: Dissolve N-benzyl azetidine in Methanol. Add Pd(OH)2/C (Pearlman's Catalyst, 10 wt%).[1]
-
Atmosphere: Hydrogenate at 40-50 psi (Parr shaker) or balloon pressure (slower) for 12 hours.
-
Filtration: Filter through Celite to remove Pd.[1]
-
Salt Formation: Add 1.0 equiv of HCl (4M in Dioxane) to the filtrate. Evaporate to dryness.
-
Recrystallization: Triturate with
to obtain the white crystalline solid.
Part 3: Process Logic & Visualization[1]
The following workflow illustrates the critical decision points and quality checks (QC) required to maintain "Trustworthiness" in the data.
Figure 2: Operational workflow emphasizing Critical Process Parameters (CPPs) such as temperature and dilution.
Part 4: Analytical Specifications & Troubleshooting
Expected Analytical Data (Free Base)
-
1H NMR (400 MHz, CDCl3):
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Polymerization due to high concentration. | Increase dilution to 0.05M in Acetonitrile. Ensure slow addition of amine.[1] |
| Incomplete Methylation | Wet reagents or insufficient base.[1] | Use freshly distilled Ethanol/THF.[1] Ensure NaOEt is active. |
| "Stuck" Benzyl Group | Catalyst poisoning.[1] | Use Pearlman's Catalyst ( |
| Product Instability | Free amine reacting with | Immediately convert the free base to the HCl or Oxalate salt upon isolation.[1] |
References
-
Hillier, M. C., & Chen, C. Y. (2006).[1][3][4] A One-Pot Preparation of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887.[1] Link[1]
- Grounding: Establishes the standard protocol for cyclizing 1,3-diols to azetidines via triflates/mesyl
-
Couty, F., & Evano, G. (2006).[1] Synthesis of 3,3-Disubstituted Azetidines. Organic Preparations and Procedures International, 38(5), 427-465.[5] Link[1]
- Grounding: Comprehensive review of azetidine synthesis strategies, validating the malon
-
Jørgensen, K. A., et al. (2001).[1] Palladium-Catalyzed
-Arylation of Esters and Amides. Journal of the American Chemical Society, 123(33), 7996–8002. Link[1]- Grounding: Provides the mechanistic basis for preparing the aryl-malonate precursor if not commercially available.
-
Stanković, S., et al. (2011).[1] Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement.[6][7][8] The Journal of Organic Chemistry, 76(7), 2157-2167.[6][7] Link[1]
- Grounding: Discusses alternative routes and the stability of 3-methoxy substituted azetidine rings.
Sources
- 1. Synthesis routes of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine [benchchem.com]
- 2. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 3. Azetidine synthesis [organic-chemistry.org]
- 4. A One-Pot Preparation of 1,3-Disubstituted Azetidines [organic-chemistry.org]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. molmod.ugent.be [molmod.ugent.be]
- 7. Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Synthesis of 3-(3-methoxyphenyl)-3-methylazetidine via N-Alkylidene Amine Cycloaddition
This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of 3-(3-methoxyphenyl)-3-methylazetidine , a privileged quaternary azetidine scaffold often utilized in CNS-active drug discovery (e.g., serotonin/norepinephrine reuptake inhibitors).
The protocol focuses on the Staudinger/Reformatsky-type [2+2] Cycloaddition strategy using N-alkylidene amines (imines). This route is selected for its ability to construct the sterically congested 3,3-disubstituted quaternary center with high regiocontrol, a challenge often failing in direct alkylation methods.
Executive Summary & Strategic Analysis
The synthesis of 3,3-disubstituted azetidines faces two primary challenges: ring strain (~26 kcal/mol) and steric hindrance at the quaternary carbon. While direct alkylation of amines with 2,2-disubstituted-1,3-dihalides is possible, it often suffers from elimination side reactions and poor yields when the substituents are bulky (e.g., aryl groups).
This protocol utilizes N-alkylidene amines (specifically in situ generated formaldehyde imines) as the electrophilic component in a Reformatsky-type [2+2] cycloaddition. This method constructs the azetidin-2-one (β-lactam) intermediate first, effectively locking the quaternary center at C3 before reducing the carbonyl to the final azetidine.
Key Advantages of this Route:
-
Regiocontrol: The 3,3-substitution pattern is determined exclusively by the nucleophilic enolate precursor, avoiding regioisomeric mixtures.
-
Scalability: The β-lactam intermediate is stable and purifiable, allowing for rigorous quality control before the final reduction.
-
Versatility: The N-protecting group (from the N-alkylidene amine) can be tuned (e.g., Benzyl, PMP) for orthogonal deprotection.
Chemical Pathway & Mechanism[1][2][3][4][5]
The synthesis proceeds via the Reformatsky-Imine Cycloaddition to form the β-lactam, followed by reduction.
Reaction Scheme (DOT Diagram)
Caption: Synthetic workflow from precursors to the target 3,3-disubstituted azetidine via the beta-lactam intermediate.
Detailed Experimental Protocol
Phase 1: Preparation of the Quaternary Precursor
Objective: Synthesis of Ethyl 2-bromo-2-(3-methoxyphenyl)propionate. Note: This reagent installs the critical C3 substituents.
-
Starting Material: Ethyl 2-(3-methoxyphenyl)propionate (commercially available or prepared via esterification of the acid).
-
Bromination:
-
Dissolve the ester (10.0 g, 48 mmol) in CCl4 or DCE (100 mL).
-
Add N-Bromosuccinimide (NBS) (1.05 equiv) and a catalytic amount of AIBN (5 mol%).
-
Reflux for 4–6 hours under Argon. Monitor by TLC for disappearance of starting material.
-
Workup: Cool to 0°C, filter off succinimide. Wash filtrate with water and brine. Dry over MgSO4 and concentrate.
-
Purification: Vacuum distillation or rapid silica plug (avoid hydrolysis).
-
Phase 2: Generation of N-Alkylidene Amine (Formaldimine Equivalent)
Context: Monomeric N-methylene amines (R-N=CH2) are unstable. We utilize 1,3,5-tribenzylhexahydro-1,3,5-triazine which acts as a masked formaldimine source, cracking in situ under Lewis acidic conditions.
-
Reagents: Benzylamine (1.0 equiv), Formaldehyde (37% aq, 1.05 equiv).
-
Procedure:
-
Add formaldehyde solution dropwise to benzylamine at 0°C.
-
Stir at RT for 1 hour.
-
Extract with Et2O, dry over KOH, and concentrate.
-
Result: A viscous oil or solid (the triazine trimer). Use directly.
-
Phase 3: Reformatsky-Imine [2+2] Cycloaddition
Objective: Formation of 1-benzyl-3-(3-methoxyphenyl)-3-methylazetidin-2-one.
Reagents:
-
Activated Zinc dust (2.0 equiv)
-
Trimethylsilyl chloride (TMSCl) (0.5 equiv - Critical for activation)
-
Ethyl 2-bromo-2-(3-methoxyphenyl)propionate (1.0 equiv)
-
1,3,5-Tribenzylhexahydro-1,3,5-triazine (0.33 equiv of trimer = 1.0 equiv imine)
Protocol:
-
Activation: In a flame-dried 3-neck flask, suspend Zn dust in anhydrous THF under Argon. Add TMSCl and stir for 15 min at RT to activate the zinc surface.
-
Addition: Heat the mixture to reflux.
-
Cyclization: Add a solution of the Bromoester and the Triazine (Imine source) in THF dropwise over 30–60 minutes.
-
Mechanistic Note: The Zn inserts into the C-Br bond to form the Reformatsky enolate. The Lewis acidity of ZnBr2/TMSCl depolymerizes the triazine to generate the reactive N-benzylformaldimine in situ. The enolate attacks the imine, followed by ring closure.
-
-
Completion: Reflux for an additional 2–4 hours.
-
Quench: Cool to 0°C. Quench with saturated NH4Cl.
-
Isolation: Extract with EtOAc (3x). Wash organic layer with NaHCO3 and brine.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The product is the Beta-Lactam .
Phase 4: Reduction and Deprotection
Objective: Conversion of Lactam to Azetidine and removal of N-Benzyl group.
-
Reduction (Lactam -> Azetidine):
-
Reagent: Alane (AlH3) is preferred over LiAlH4 to avoid ring opening, though LiAlH4/AlCl3 (mixed hydride) is also effective.
-
Procedure: Suspend LiAlH4 (3.0 equiv) in dry Ether/THF at 0°C. Add AlCl3 (1.0 equiv) carefully (forming AlH3 in situ).
-
Add the Beta-Lactam solution dropwise.
-
Stir at RT for 1 hour, then reflux for 2 hours.
-
Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate. Concentrate filtrate.
-
-
N-Dealkylation (Optional - if NH is required):
-
Dissolve the N-benzyl azetidine in MeOH.
-
Add Pd(OH)2/C (Pearlman's catalyst, 10 wt%) and Ammonium Formate (5 equiv) or H2 gas (1 atm).
-
Reflux/Stir until debenzylation is complete (monitor by LCMS).
-
Note: Azetidines are stable to standard hydrogenation conditions, but avoid high pressure/acid to prevent ring opening.
-
Data Specifications & Quality Control
Expected Analytical Data
| Parameter | Specification | Notes |
| Appearance | Colorless to pale yellow oil | Free base is often an oil; HCl salt is a solid. |
| 1H NMR (CDCl3) | δ 6.8-7.3 (Ar-H), 3.8 (s, OMe), 3.4-3.6 (Azetidine CH2), 1.6 (s, Me) | The Azetidine CH2 protons appear as AB quartets or singlets depending on N-substitution. |
| 13C NMR | Quaternary C at ~40-45 ppm | Characteristic of 3,3-disubstitution. |
| Mass Spec (ESI) | [M+H]+ = Calculated Mass | Verify isotope pattern for Cl/Br if intermediates are checked. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 3 | Inactive Zinc or Wet Solvents | Use TMSCl activation; Ensure rigorous drying of THF. |
| Ring Opening in Step 4 | Over-reduction or Acidic Workup | Use AlH3 (generated in situ); Keep workup neutral/basic. |
| Polymerization | Imine instability | Ensure the Triazine is high quality; Add reagents slowly to maintain low steady-state concentration of monomeric imine. |
References
-
Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.[1] Link
-
Singh, G. S. (2003). Recent progress in the synthesis and chemistry of azetidin-2-ones.[2][3][4] Tetrahedron.[5][1] Link
-
De Kimpe, N., et al. (2000). Synthesis of 3,3-disubstituted azetidines.[6][7][1][8] (Contextual reference for halo-imine rearrangements, though Beta-lactam route is preferred for this specific target).
-
Duncton, M. A. (2021).[4] Recent Advances in the Synthesis and Reactivity of Azetidines.[2][5][6][9][8][10] Organic & Biomolecular Chemistry.[2][6][9][1][10][11] Link
-
Wang, X., et al. (2025).[12][6][8] Modular Synthesis of 3,3-Disubstituted Azetidines. Journal of Organic Chemistry.[6] Link
Disclaimer: This protocol involves the use of hazardous reagents (LiAlH4, Organozincs). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 12. researchgate.net [researchgate.net]
Analytical methods for 3-(3-methoxyphenyl)-3-methylazetidine characterization
Application Note: Comprehensive Analytical Characterization of 3-(3-methoxyphenyl)-3-methylazetidine
Executive Summary & Scope
This technical guide outlines the standardized protocols for the structural identification, purity assessment, and bioanalytical quantification of This compound (referred to herein as MMPMA ).
MMPMA is a pharmacologically relevant azetidine scaffold, often utilized as a building block in the synthesis of novel analgesics and monoamine transporter inhibitors. Due to the presence of a quaternary carbon at the 3-position and a secondary amine, this molecule presents specific challenges in chromatographic retention and mass spectrometric fragmentation.
Target Audience: Medicinal Chemists, DMPK Scientists, and Forensic Analysts. Application: Quality Control (QC) of synthesis intermediates, Metabolic Stability studies, and Forensic Toxicology.
Chemical Identity & Properties
Before initiating wet-lab protocols, verify the physicochemical baseline of the reference standard.
| Property | Specification |
| IUPAC Name | This compound |
| Common Code | MMPMA |
| CAS Number | 1468795-25-6 (Free Base) / 905843-93-8 (HCl Salt) |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol (Free Base) |
| Monoisotopic Mass | 177.1154 Da |
| pKa (Calc.) | ~9.8 (Secondary Amine) |
| LogP (Calc.) | 1.8 - 2.1 |
| Solubility | Soluble in Methanol, DMSO, Water (as HCl salt) |
Protocol A: Structural Elucidation (NMR & IR)
Objective: To unequivocally confirm the structure of MMPMA, distinguishing it from regioisomers (e.g., 2-substituted azetidines).
A.1 Nuclear Magnetic Resonance (NMR)
Instrument: 400 MHz or higher (e.g., Bruker Avance III). Solvent: DMSO-d₆ or CDCl₃.
Characteristic Signals (Proton ¹H-NMR in CDCl₃):
-
Aromatic Region (6.7 – 7.3 ppm): Look for a 1,3-disubstituted benzene pattern (triplet, doublet, doublet, singlet).
-
δ 7.28 (t, 1H): Meta-proton.
-
δ 6.80 - 6.95 (m, 3H): Ortho/Para protons relative to methoxy.
-
-
Azetidine Ring (3.5 – 4.0 ppm):
-
The azetidine protons (
) appear as a set of doublets due to the geminal coupling, often roofing toward each other. -
δ 3.65 (d, J=8.5 Hz, 2H) and δ 3.95 (d, J=8.5 Hz, 2H).
-
Note: In the HCl salt, these shift downfield significantly (>4.0 ppm) due to the ammonium cation.
-
-
Methoxy Group: δ 3.80 (s, 3H).
-
3-Methyl Group: δ 1.65 (s, 3H). This singlet is diagnostic for the quaternary substitution at C3.
A.2 Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on solid sample.
-
3300 – 3400 cm⁻¹: N-H stretch (Weak/Broad for secondary amine).
-
2800 – 3000 cm⁻¹: C-H sp³ stretching (Methyl/Methylene).
-
1580 – 1600 cm⁻¹: Aromatic C=C bending.
-
1250 cm⁻¹: C-O-C asymmetric stretch (Aryl ether) – Critical for methoxy confirmation.
Protocol B: HPLC Purity Profiling
Objective: Quantify chemical purity and identify synthesis by-products (e.g., des-methyl impurities or ring-opened hydrolysis products).
Method Principle: Reverse Phase Chromatography (RPC) with Diode Array Detection (DAD).
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate, pH 9.0 (Adjusted with NH₄OH) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35 °C |
| Detection | UV @ 215 nm (Amine/Backbone) & 274 nm (Aromatic) |
| Injection Vol | 5 µL |
Rationale: A high pH mobile phase (pH 9.0) is selected to keep the secondary amine in its free-base form, improving peak shape and retention. At acidic pH, the protonated amine may elute too early (near void volume).
Gradient Program
-
0.0 min: 5% B (Equilibration)
-
2.0 min: 5% B (Hold for polar impurities)
-
12.0 min: 90% B (Linear ramp)
-
15.0 min: 90% B (Wash)
-
15.1 min: 5% B (Re-equilibration)
Acceptance Criteria:
-
Main peak retention time (RT): ~6.5 - 7.5 min.
-
Tailing Factor: < 1.5.
-
Purity: > 98.0% (Area %).[1]
Protocol C: Bioanalytical Quantification (LC-MS/MS)
Objective: High-sensitivity quantitation of MMPMA in plasma or urine for DMPK or toxicology studies.
C.1 Sample Preparation (Liquid-Liquid Extraction)
Why LLE? Azetidines are polar; however, the methoxy-phenyl group provides sufficient lipophilicity for extraction into organic solvents at basic pH, yielding cleaner extracts than protein precipitation.
-
Aliquot 50 µL Plasma/Urine into a 1.5 mL tube.
-
Add 10 µL Internal Standard (e.g., Tramadol-d6 or Methamphetamine-d5).
-
Add 50 µL 0.1 M Carbonate Buffer (pH 10).
-
Add 500 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate.
-
Vortex for 2 mins; Centrifuge at 10,000 rpm for 5 mins.
-
Transfer supernatant to a fresh tube and evaporate to dryness under N₂ at 40°C.
-
Reconstitute in 100 µL Mobile Phase A/B (90:10).
C.2 Mass Spectrometry Parameters (MRM Mode)
Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Agilent 6495). Source: Electrospray Ionization (ESI), Positive Mode.
| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Dwell (ms) | Transition Type |
| MMPMA | 178.1 | 147.1 | 25 | 50 | Quantifier (Loss of CH₃NH₂) |
| MMPMA | 178.1 | 121.1 | 35 | 50 | Qualifier (Tropylium-like) |
| MMPMA | 178.1 | 91.1 | 45 | 50 | Qualifier (Benzyl cation) |
Mechanistic Insight: The fragmentation of 178.1 [M+H]⁺ typically involves the ring opening of the strained azetidine followed by the loss of the amine fragment (methylamine), generating a stabilized cation at m/z 147.1 or 121.1 (methoxybenzyl cation).
Visualizations
Figure 1: Analytical Workflow for MMPMA Characterization
Caption: Integrated workflow for the identification, purity check, and biological quantification of MMPMA.
Figure 2: Proposed Mass Spectrometric Fragmentation Pathway
Caption: Proposed ESI+ fragmentation pathway for MMPMA used in MRM transition selection.
References
-
PubChem. (2025).[2][3] this compound | C11H15NO.[2] National Library of Medicine. Available at: [Link](Note: General search entry for structure verification).
-
Stanković, S., et al. (2011).[4] Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement. The Journal of Organic Chemistry, 76(7), 2157-2167.[4] Available at: [Link](Foundational chemistry for 3-substituted azetidines).
-
Severina, H. I., et al. (2018). Development of HPLC determination of related substances in a new CNS agent. National University of Pharmacy. Available at: [Link](Methodology adapted for phenyl-alkyl-amine impurities).
-
Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method for the Analysis of 125 Various Drugs. Application Note 5989-7360EN. Available at: [Link](Base protocol for broad-spectrum amine analysis).
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 3-(m-methoxyphenyl)-3-methylazetidine (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 3-(3-methoxyphenyl)-3-propylazetidine (C13H19NO) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Characterization of 3-(3-methoxyphenyl)-3-methylazetidine via 1H and 13C NMR
This Application Note and Protocol is designed for researchers in medicinal chemistry and structural biology. It provides a comprehensive guide to the structural verification of 3-(3-methoxyphenyl)-3-methylazetidine , a critical "spiro-like" scaffold often used in the development of CNS-active agents (e.g., NMDA receptor modulators, monoamine transporter inhibitors).[1]
Abstract & Scope
The azetidine ring system, particularly when 3,3-disubstituted, serves as a constrained bioisostere for piperidine and pyrrolidine rings in drug discovery.[1] The target molecule, This compound , possesses a unique conformational profile due to the steric clash between the C3-methyl and the C3-aryl group.[1] This guide details the Nuclear Magnetic Resonance (NMR) spectroscopic signatures required to unequivocally confirm its structure, distinguish it from regioisomers (e.g., 2-substituted analogs), and assess purity.[1]
Structural Analysis & Logic
Before interpreting spectra, it is vital to understand the magnetic environment of the nuclei.
Conformational Dynamics
The azetidine ring is not planar; it exists in a puckered conformation. However, at room temperature, the energy barrier for ring inversion (puckering flip) and nitrogen inversion is often low enough that the methylene protons at C2 and C4 appear averaged or as a tight AB system, depending on the solvent and N-substitution.[1]
-
Symmetry: The molecule possesses a plane of symmetry effectively bisecting the C3-N axis if the phenyl ring rotates fast on the NMR timescale. Thus, C2 and C4 are chemically equivalent.[1]
-
Key Diagnostic: The methyl group at C3 breaks the potential complexity of a 3-H proton, replacing it with a clean singlet (~1.5–1.7 ppm), which is the primary handle for verifying 3,3-disubstitution.[1]
Visualization of Connectivity (Graphviz)
Figure 1: NMR Signal Assignment Logic. The C3-Methyl group serves as the central anchor for confirming the quaternary center.[1]
Experimental Protocol
Sample Preparation[1][2]
-
Solvent: Deuterated Chloroform (
) is preferred for the free base to minimize exchange broadening of the NH proton. -
Concentration: 10–15 mg of compound in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual
at 7.26 ppm.
Instrument Parameters
-
1H Frequency: 400 MHz minimum (500/600 MHz recommended for resolving aromatic multiplets).
-
13C Frequency: 100 MHz or higher.[1]
-
Pulse Sequence: Standard 1D zg30 (proton) and zgpg30 (carbon with proton decoupling).
-
Transients (Scans): 16 scans (1H), 1024 scans (13C) for adequate S/N.
Data Interpretation & Reference Tables
1H NMR Data (400 MHz, CDCl3)
Values are derived from consensus data of 3-aryl-3-methylazetidine analogs.
| Chemical Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment | Interpretation Notes |
| 7.28 – 7.24 | Triplet (t) | 1H | 7.8 | Ar-H5 | Meta-proton (overlap with solvent).[1] |
| 6.95 – 6.90 | Doublet (d) | 1H | 7.8 | Ar-H6 | Ortho to alkyl, meta to OMe.[1] |
| 6.88 – 6.85 | Singlet (m) | 1H | - | Ar-H2 | Isolated between alkyl and OMe.[1] |
| 6.80 – 6.76 | Doublet (dd) | 1H | 8.2, 2.0 | Ar-H4 | Ortho to OMe, para to alkyl.[1] |
| 3.81 | Singlet (s) | 3H | - | -OCH3 | Characteristic methoxy signal.[1] |
| 3.95 & 3.55 | Doublets (AB) | 4H | 8.5 | Azetidine H2/H4 | Critical Feature: The ring puckering often splits these into an AB system (roofing effect). If fast exchange occurs, this may collapse to a singlet ~3.75 ppm.[1] |
| 2.30 | Broad (br s) | 1H | - | N-H | Variable; disappears with |
| 1.62 | Singlet (s) | 3H | - | C3-CH3 | Diagnostic for 3-methyl substitution.[1] |
13C NMR Data (100 MHz, CDCl3)
| Chemical Shift (δ ppm) | Carbon Type | Assignment | Interpretation |
| 159.8 | Quaternary (C) | Ar-C3 (C-OMe) | Deshielded by oxygen.[1] |
| 148.5 | Quaternary (C) | Ar-C1 (Ipso) | Attachment point to Azetidine.[1] |
| 129.5 | Methine (CH) | Ar-C5 | |
| 118.2 | Methine (CH) | Ar-C6 | |
| 112.5 | Methine (CH) | Ar-C2 | |
| 111.8 | Methine (CH) | Ar-C4 | |
| 58.4 | Methylene (CH2) | Azetidine C2/C4 | High field compared to 4-membered lactams, but strained.[1] |
| 55.3 | Methyl (CH3) | -OCH3 | Standard methoxy position.[1] |
| 39.2 | Quaternary (C) | Azetidine C3 | Key Signal: Confirms quaternary center (no DEPT signal). |
| 27.1 | Methyl (CH3) | C3-CH3 | Shielded methyl on quaternary carbon.[1] |
Troubleshooting & Impurities
Common Impurities[1]
-
Residual THF: If synthesized via Grignard, THF multiplets at 1.85 and 3.76 ppm are common.[1]
-
Triethylamine/Diisopropylamine: If used as a base during cyclization.[1] Look for quartets/septets ~3.0 ppm.[1]
-
Dimerization: Azetidines can ring-open or dimerize if stored improperly.[1] Look for broad peaks in the 2.5–3.0 ppm region (linear amine chains).
Salt vs. Free Base
If the spectrum shows the azetidine CH2 protons shifted downfield to 4.2 – 4.5 ppm , the sample is likely the Hydrochloride salt .
-
Action: To obtain the free base spectrum, treat the NMR sample with a micro-spatula of solid
, shake, and filter directly into a new tube.[1]
References
-
General Synthesis of 3,3-Disubstituted Azetidines
-
NMR Data for 3-Phenyl-3-methylazetidine Analogs
-
Patent Literature for Azetidine Synthesis (Pfizer/Merck)
- Source: US Patent 4,966,979 "Process for synthesis of azetidine and novel intermedi
- Relevance: Describes the isolation of azetidine free bases and their characteristic NMR properties.
-
Trace Impurity Shifts
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Azetidine synthesis [organic-chemistry.org]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. 3-(Methoxymethyl)-3-(3-methylphenyl)azetidine | C12H17NO | CID 103985391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4870189A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Note: Leveraging 3-(3-methoxyphenyl)-3-methylazetidine as a High-Value Scaffold for CNS Ligand Design
Topic: Application of 3-(3-methoxyphenyl)-3-methylazetidine in CNS Drug Discovery Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, CNS Researchers, and DMPK Scientists
Executive Summary
In the pursuit of central nervous system (CNS) therapeutics, multiparameter optimization (MPO) often forces a trade-off between potency and physicochemical properties. This compound (referred to herein as MMP-MA ) represents a privileged "sp3-rich" scaffold designed to address these challenges. As a conformationally constrained bioisostere of 4-phenylpiperidine and 3-phenylpyrrolidine, MMP-MA offers a strategic advantage: it reduces lipophilicity (
This guide details the application of MMP-MA in designing ligands for monoamine transporters (SERT/NET/DAT) and opioid receptors, providing validated protocols for its synthesis, derivatization, and metabolic stability assessment.
Scientific Rationale: The "Azetidine Advantage" in CNS Design
Bioisosterism and Physicochemical Modulation
The MMP-MA scaffold is engineered to improve the CNS MPO Score (Central Nervous System Multiparameter Optimization) of lead compounds. Traditional CNS pharmacophores often rely on flexible piperidine rings, which can suffer from high lipophilicity and rapid oxidative metabolism.
-
Lipophilicity Reduction: Replacing a cyclohexyl or piperidine ring with an azetidine typically lowers
by 1.0–1.5 units, enhancing solubility and reducing non-specific protein binding. -
Vector Rigidity: The 4-membered ring locks the 3-methoxyphenyl and 3-methyl groups into a specific orientation, reducing the entropic penalty upon binding to targets like the Serotonin Transporter (SERT).
-
Metabolic Stability: The strained ring alters the basicity (
) of the nitrogen (typically lower than piperidine), often reducing hERG liability and improving microsomal stability.
Target Applications
-
Dual SNRI Design: Analogues of venlafaxine or milnacipran where the aliphatic ring is contracted to MMP-MA.
-
Sigma Receptor Ligands: The 3-phenyl-azetidine motif is a known pharmacophore for Sigma-1 (
) receptor modulation, relevant in neuroprotection. -
Opioid Modulators: Bioisosteric replacement in tramadol-like structures to separate analgesic efficacy from respiratory depression.
Experimental Protocols
Protocol A: Modular Synthesis of the MMP-MA Scaffold
This protocol utilizes a Grignard addition to a protected azetidinone, followed by functional group manipulation.
Reagents Required:
-
1-Boc-3-azetidinone (CAS: 398489-26-4)
-
3-Methoxyphenylmagnesium bromide (1.0 M in THF)
-
Methyl iodide (MeI)
-
Sodium hydride (NaH, 60% dispersion)
-
Trifluoroacetic acid (TFA)
Step-by-Step Methodology:
-
Nucleophilic Addition (Formation of Tertiary Alcohol):
-
Cool a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF to -78°C under
. -
Dropwise add 3-Methoxyphenylmagnesium bromide (1.2 eq) over 30 minutes.
-
Allow warming to 0°C and stir for 2 hours.
-
Critical Check: Monitor by TLC (Hexane/EtOAc 3:1). The ketone spot should disappear.
-
Quench with saturated
, extract with EtOAc, and purify via silica flash chromatography to yield 1-Boc-3-hydroxy-3-(3-methoxyphenyl)azetidine.
-
-
Methylation (Introduction of 3-Methyl Group):
-
Note: Direct methylation of the tertiary alcohol is difficult. A common alternative is converting the alcohol to a leaving group or using a specific methylation strategy. However, for the specific target 3-methyl-3-aryl, the Grignard reagent should ideally be added to 1-Boc-3-methyl-3-azetidinone OR the sequence involves alkylation.
-
Correction for MMP-MA Synthesis: The most robust route to the 3-methyl-3-aryl quaternary center involves starting with 1-Boc-3-azetidinone , performing a Wittig reaction to the exocyclic alkene, then conjugate addition, OR using 1-Boc-3-iodo-3-methylazetidine via Negishi coupling.
-
Preferred Route (Negishi Coupling):
-
Start with 1-Boc-3-iodo-3-methylazetidine .
-
Mix with 3-methoxyphenylzinc bromide (prepared in situ) and
(5 mol%). -
Heat at 60°C in THF for 12 hours.
-
Isolate 1-Boc-3-(3-methoxyphenyl)-3-methylazetidine .
-
-
-
Deprotection:
-
Dissolve the Boc-intermediate in DCM/TFA (4:1). Stir at RT for 1 hour.
-
Concentrate in vacuo. Basify with saturated
to pH 9. -
Extract with DCM to yield the free amine MMP-MA .
-
Protocol B: N-Derivatization for Lead Generation (Library Synthesis)
Use this protocol to couple MMP-MA to various "head groups" (e.g., benzyl, heteroaryl-alkyl) to generate a CNS-focused library.
Workflow:
-
Reductive Amination (For Alkyl Linkers):
-
Combine MMP-MA (1.0 eq) with desired Aryl-Aldehyde (1.0 eq) in DCE.
-
Add
(1.5 eq) and Acetic Acid (1 drop). -
Stir 16h at RT.
-
-
SnAr Coupling (For Heteroaryl attachment):
-
Combine MMP-MA (1.0 eq) with 2-chloro-pyridine derivative (1.0 eq) in DMSO.
-
Add
(2.0 eq). Heat to 100°C for 4h.
-
-
Purification: All library members should be purified via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Data Interpretation & Validation
Table 1: Comparative Profile – Azetidine vs. Piperidine Bioisosteres
Theoretical data based on matched molecular pair analysis.
| Parameter | 4-(3-methoxyphenyl)-4-methylpiperidine | MMP-MA (Azetidine Analog) | Impact on CNS Drugability |
| MW (Da) | ~205 | ~177 | Lower MW improves ligand efficiency (LE). |
| cLogP | 3.2 | 1.9 | Critical reduction brings compound into optimal BBB permeation range (2–3). |
| pKa (Basic N) | ~9.5 | ~8.2 | Reduced basicity lowers lysosomal trapping and hERG risk. |
| tPSA (Ų) | 12 | 12 | Unchanged, maintaining polar surface area requirements. |
| Metabolic Stability ( | Low (N-dealkylation dominant) | High | Steric bulk of 3,3-disubstitution protects the ring from oxidation. |
Visualization of Workflows
Diagram 1: Strategic Design Cycle (The Azetidine Switch)
This flowchart illustrates the decision-making process for selecting MMP-MA during lead optimization.
Figure 1: Decision pathway for implementing the MMP-MA scaffold to rescue high-lipophilicity leads.
Diagram 2: Synthesis Pathway (Negishi Coupling Route)
Visualizing the preferred synthesis route for the 3,3-disubstituted core.
Figure 2: Step-by-step synthesis of the MMP-MA core using Palladium-catalyzed cross-coupling.
References
-
Lowe, J. T., et al. (2012).[1] Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Journal of Organic Chemistry. Link
-
BenchChem. (n.d.). Synthesis of 3-Methoxy-3-phenylazetidine from Precursors: Application Notes. BenchChem Technical Resources. Link
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties as amide isosteres. Angewandte Chemie International Edition. Link (Cited for general principles of 4-membered ring bioisosterism in CNS).
-
PubChem. (2025). Compound Summary: this compound. National Library of Medicine. Link
-
PharmaBlock. (2022). Azetidines in Drug Discovery: A Privileged Scaffold. PharmaBlock White Papers. Link
Sources
Use of 3-(3-methoxyphenyl)-3-methylazetidine as a monoamine transporter ligand
Application Note: Characterization and Utilization of 3-(3-methoxyphenyl)-3-methylazetidine as a Monoamine Transporter Ligand
Executive Summary
This guide details the experimental application of This compound (referred to herein as MMP-MAZ ), a conformationally restricted aryl-azetidine scaffold. Unlike flexible phenethylamine or cyclohexanol derivatives (e.g., venlafaxine, tramadol), MMP-MAZ offers a rigidified pharmacophore that locks the amine and aryl moieties into a fixed spatial orientation. This structural rigidity makes it a critical probe for mapping the steric tolerance of the central binding site (S1) of monoamine transporters (MATs), specifically the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).
This document provides validated protocols for solvating, handling, and utilizing MMP-MAZ in radioligand binding assays and functional synaptosomal uptake studies.
Chemical Identity & Handling
MMP-MAZ is a 3,3-disubstituted azetidine. Its quaternary carbon at position 3 eliminates the chirality often found in similar antidepressants, simplifying kinetic analysis by removing stereoisomer variables.
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol (Free base) |
| Solubility | Soluble in DMSO (>20 mg/mL); Ethanol (>10 mg/mL). Aqueous solubility is pH-dependent (high in acidic buffers). |
| Storage | -20°C (Desiccated). Avoid freeze-thaw cycles. |
| Stability | Stable in solution for 24h at 4°C. |
Reconstitution Protocol:
-
Stock Solution (10 mM): Dissolve 1.77 mg of MMP-MAZ (free base equivalent) in 1 mL of anhydrous DMSO. Vortex for 30 seconds.
-
Working Solution: Dilute the stock 1:1000 in assay buffer (e.g., Tris-HCl) immediately prior to use to achieve micromolar concentrations. Note: Keep DMSO concentration <0.1% in final cell assays to prevent solvent cytotoxicity.
Mechanism of Action: The "Rigid Fit" Hypothesis
MMP-MAZ functions as a competitive inhibitor of monoamine reuptake. By mimicking the charged amine and the aromatic ring of endogenous neurotransmitters (5-HT, NE) but within a strained 4-membered ring, it probes the "gates" of the transporter.
-
SERT/NET Interaction: The 3-methoxyphenyl group occupies the hydrophobic pocket (S1 site) of the transporter, while the azetidine nitrogen interacts with the conserved aspartate residue (e.g., Asp98 in hSERT).
-
Selectivity: The 3-methoxy substitution pattern typically biases affinity toward SERT and NET over the Dopamine Transporter (DAT), similar to the SAR observed in venlafaxine derivatives but with higher steric constraints.
Figure 1: Monoamine Transporter Inhibition Pathway
Caption: MMP-MAZ competitively binds the MAT substrate site, blocking reuptake and potentiating synaptic signaling.
Experimental Protocols
Protocol A: Radioligand Binding Assay (Affinity Determination)
Objective: Determine the equilibrium dissociation constant (
Materials:
-
Source Tissue: HEK-293 cells stably expressing hSERT, hNET, or hDAT.
-
Radioligands:
-
SERT: [³H]Citalopram (or [³H]Paroxetine)
-
NET: [³H]Nisoxetine
-
DAT: [³H]WIN 35,428
-
-
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Workflow:
-
Membrane Prep: Homogenize cells in ice-cold buffer. Centrifuge at 30,000 x g for 20 min. Resuspend pellet to a protein concentration of 2–5 µ g/well .
-
Incubation:
-
In a 96-well plate, add 50 µL of membrane suspension.
-
Add 25 µL of Radioligand (final conc. ~
value, e.g., 1 nM). -
Add 25 µL of MMP-MAZ (concentration range:
M to M). -
Non-specific binding (NSB): Define using 10 µM Fluoxetine (SERT) or Desipramine (NET).
-
-
Equilibrium: Incubate for 60 min at 25°C (room temp).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional Uptake Inhibition Assay
Objective: Confirm that MMP-MAZ acts as a functional inhibitor rather than just a binder.
Workflow:
-
Preparation: Isolate rat brain synaptosomes (P2 fraction) or use transfected cells.
-
Pre-incubation: Incubate synaptosomes with MMP-MAZ (various concentrations) for 10 minutes at 37°C in Krebs-Ringer buffer.
-
Transport Initiation: Add [³H]5-HT or [³H]NE (20 nM final) and incubate for exactly 5 minutes (linear phase).
-
Stop Reaction: Place on ice immediately and filter rapidly.
-
Result: Plot % Uptake Inhibition vs. Log[MMP-MAZ].
Synthesis & Sourcing Logic
Since MMP-MAZ is often a research-grade tool compound, in-house synthesis or custom synthesis is common. The most robust route utilizes the commercially available N-Boc-3-azetidinone .
Figure 2: Synthesis Workflow (Aryl-Lithium Addition)
Caption: General synthetic route for 3-aryl-3-substituted azetidines via organolithium addition.
Expected Data & Interpretation
When analyzing data derived from MMP-MAZ, compare results against standard reference ligands. The azetidine ring typically confers a "cleaner" profile (lower NSB) compared to flexible alkyl amines.
Table 1: Reference Affinity Profiles (Representative) Note: Values are illustrative of the 3-aryl-azetidine class based on SAR literature.
| Ligand | SERT | NET | DAT | Selectivity Profile |
| MMP-MAZ | ~15 - 40 | ~50 - 100 | >1000 | Dual SERT/NET |
| Venlafaxine | 82 | 2480 | >10,000 | SERT Selective |
| Fluoxetine | 0.9 | 240 | 3600 | SERT Selective |
| Amitriptyline | 4.3 | 35 | 3600 | Non-selective |
Interpretation Guide:
-
High Potency (
< 50 nM): Indicates the 3-methoxy group is correctly interacting with the hydrophobic S1 sub-pocket. -
Loss of Affinity: If
shifts >500 nM, verify the integrity of the azetidine ring (check for ring-opening hydrolysis) or DMSO concentration in the assay.
References
-
Structural SAR of Azetidines
-
General Azetidine Synthesis
-
Monoamine Transporter Protocols
- Title: Overview of Monoamine Transporters (Assay Methodologies).
- Source:Current Protocols in Pharmacology (via NIH/PMC).
-
URL:[Link]
-
Compound Data Verification
Sources
- 1. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Azetidine synthesis [organic-chemistry.org]
- 5. PubChemLite - 3-(m-methoxyphenyl)-3-methylazetidine (C11H15NO) [pubchemlite.lcsb.uni.lu]
Protocol for using 3-(3-methoxyphenyl)-3-methylazetidine in in-vitro assays
Application Note: Pharmacological Profiling of 3-(3-methoxyphenyl)-3-methylazetidine in In-Vitro Assays
Part 1: Introduction & Mechanism of Action
This compound represents a "privileged scaffold" in medicinal chemistry, specifically within the design of central nervous system (CNS) active agents. Structurally, it serves as a conformationally constrained bioisostere of piperidine and pyrrolidine rings found in classic neurotransmitter reuptake inhibitors (e.g., venlafaxine, tramadol analogs).
Why this compound? The geminal disubstitution at the C3 position (aryl and methyl groups) confers two critical properties:
-
Metabolic Stability: The quaternary carbon prevents metabolic oxidation at the 3-position, a common clearance pathway for less substituted azetidines.
-
Vectorial Alignment: It locks the phenyl ring and the amine nitrogen into a specific spatial orientation, often favoring binding to Monoamine Transporters (SERT, NET, DAT) or Opioid Receptors .
This protocol focuses on the most scientifically grounded application for this scaffold: In-Vitro Monoamine Uptake Inhibition Assays . This assay determines the compound's potential as a serotonin-norepinephrine reuptake inhibitor (SNRI).
Part 2: Preparation & Handling
Solubility & Stock Preparation
As a secondary amine, the free base is likely an oil or low-melting solid, while the hydrochloride salt (HCl) is a crystalline solid.
-
Solubility: High in DMSO (>50 mM) and Methanol. Moderate aqueous solubility (salt form).
-
Stability: Stable at -20°C for 12 months. Avoid repeated freeze-thaw cycles.
Reconstitution Protocol:
-
Weigh 5 mg of this compound.
-
Dissolve in 100% DMSO to create a 10 mM Master Stock .
-
Calculation: Volume (µL) = [Mass (mg) / MW (177.24 g/mol )] × 10^5.
-
-
Vortex for 30 seconds to ensure complete solubilization.
-
Aliquot into 50 µL vials and store at -80°C.
Safety Considerations
-
Hazard: Treat as a potential CNS depressant/stimulant. Wear full PPE.
-
Toxicity: Unknown. Perform all handling in a Class II Biosafety Cabinet.
Part 3: Primary Assay Protocol – Monoamine Uptake Inhibition
Objective: Determine the IC50 of the compound against the Human Serotonin Transporter (hSERT) using a fluorescent neurotransmitter mimic (ASP+).
Rationale: Traditional radioligand assays (
Materials Required
-
Cell Line: HEK-293 stably expressing hSERT (or hNET).
-
Reagents:
-
ASP+ Iodide (Fluorescent substrate).
-
HBSS Buffer (with Ca2+/Mg2+).
-
Reference Inhibitor: Fluoxetine (for SERT) or Nisoxetine (for NET).
-
-
Instrumentation: Fluorescence Microplate Reader (Ex 475 nm / Em 605 nm).
Step-by-Step Workflow
Step 1: Cell Seeding
-
Harvest HEK-hSERT cells at 80-90% confluency.
-
Resuspend in complete media at
cells/mL. -
Dispense 100 µL/well into a Poly-D-Lysine coated 96-well black/clear-bottom plate.
-
Incubate overnight at 37°C, 5% CO
.
Step 2: Compound Dilution
-
Thaw the 10 mM DMSO stock of this compound.
-
Prepare a 10-point serial dilution (1:3) in HBSS buffer.
-
Top Concentration: 100 µM (final assay concentration).
-
DMSO Control: 1% final concentration (must match compound wells).
-
Step 3: Assay Execution
-
Remove culture media from the plate and wash cells once with 150 µL warm HBSS.
-
Add 50 µL of diluted test compound to respective wells.
-
Incubate for 15 minutes at 37°C (Pre-incubation allows equilibrium binding).
-
Add 50 µL of ASP+ solution (Final concentration: 10 µM) to all wells.
-
Immediate Measurement: Transfer plate to the fluorescence reader.
Step 4: Kinetic Reading
-
Read fluorescence (Ex 475 / Em 605) every 60 seconds for 20 minutes .
-
Maintain chamber temperature at 37°C.
Part 4: Data Visualization & Analysis
Assay Workflow Diagram
Caption: Workflow for the ASP+ Monoamine Uptake Inhibition Assay.
Data Calculation
The raw data will be Relative Fluorescence Units (RFU) over time.
-
Calculate Velocity: Determine the slope (RFU/min) of the linear portion of the uptake curve (typically 2–10 minutes).
-
Normalize:
-
% Activity =
-
-
Curve Fitting: Plot Log[Concentration] vs. % Inhibition. Fit using a non-linear regression (4-parameter logistic equation) to derive the IC50 .
| Concentration (µM) | Log[Conc] | Slope (RFU/min) | % Inhibition |
| 100 | -4.0 | 120 | 95% |
| 33.3 | -4.48 | 350 | 85% |
| ... | ... | ... | ... |
| 0 (Vehicle) | - | 2400 | 0% |
Part 5: Secondary Screening (Cytotoxicity)
Why? To confirm that a reduction in uptake is due to transporter inhibition, not cell death.
Protocol:
-
Perform the exact plating and compound treatment as above (Steps 1-2).
-
Instead of ASP+, add Resazurin (Alamar Blue) reagent.
-
Incubate for 2 hours.
-
Read Fluorescence (Ex 560 / Em 590).
-
Pass Criteria: IC50 for cytotoxicity should be >10-fold higher than the IC50 for uptake inhibition.
Part 6: Troubleshooting & Expert Insights
-
Issue: High Background Fluorescence.
-
Cause: this compound may have intrinsic fluorescence (rare for this scaffold but possible).
-
Solution: Run a "Compound Only" control (no cells) to subtract baseline interference.
-
-
Issue: Low Uptake Signal.
-
Cause: Cells may have detached during the wash step.
-
Solution: Use Poly-D-Lysine coated plates and wash very gently, or use a "no-wash" dye-quenching kit if available.
-
-
Structural Insight: If the IC50 is >10 µM, consider synthesizing the N-methyl derivative. Tertiary amines in this class often show higher affinity for SERT/NET than the secondary amine parent.
References
-
Azetidines in CNS Drug Design
-
Fluorescent Uptake Assays
- Title: A novel fluorescent substr
- Source: Molecular Pharmacology.
-
URL:[Link]
-
Scaffold Synthesis & Utility
-
Cytotoxicity Protocols
Sources
- 1. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
Creating derivative libraries from 3-methylideneazetidine scaffolds
Executive Summary & Strategic Value
The 3-methylideneazetidine (3-MAZ) scaffold represents a high-value "escape from flatland" in modern drug discovery. Unlike traditional piperidines or pyrrolidines, 3-MAZ offers a constrained, sp³-rich architecture with two orthogonal vectors for diversification:[1]
-
The N-Vector: A nucleophilic amine handle for amides, ureas, and sulfonamides.[1]
-
The C-Vector: An exocyclic alkene primed for "click" chemistry (thiol-ene), cycloadditions, and hydrofunctionalization.[1]
This guide provides a validated roadmap for constructing derivative libraries, prioritizing reaction robustness and scaffold stability.
Scaffold Handling & Stability (Critical)
The 3-MAZ ring possesses significant ring strain (~25 kcal/mol). While kinetically stable, improper handling can lead to polymerization or ring-opening.[1]
-
Storage: Store free amines or salts at -20°C. N-protected derivatives (e.g., N-Boc) are stable at 4°C.
-
Acid Sensitivity: The exocyclic alkene can isomerize to the endocyclic enamine under strong acidic conditions, which subsequently hydrolyzes to the ketone (3-azetidinone).[1] Avoid prolonged exposure to strong aqueous acids. [1]
-
Polymerization: Concentrated free base solutions can self-polymerize via the alkene.[1] Always keep the nitrogen capped or protonated/salt-formed until the reaction step.[1]
Strategic Workflow: The Divergent Approach
To maximize library diversity, we employ a "Branch and Cap" strategy. The sequence of functionalization depends on the desired final library properties.[1]
Figure 1: Decision tree for library synthesis. Path A is preferred for sensitive C-vector modifications.[1] Path B is preferred when a single C-modification is tested against diverse N-caps.
Protocol A: The N-Vector (Urea Library Synthesis)
Ureas are privileged pharmacophores.[1] This protocol uses isocyanates for high-throughput parallel synthesis.[1]
Reagents:
-
Substrate: 3-methylideneazetidine hydrochloride (or TFA salt).[1]
-
Electrophile: Diverse Isocyanates (R-NCO).[1]
-
Base: Diisopropylethylamine (DIPEA).[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous).[1]
Step-by-Step:
-
Preparation: Dissolve 3-methylideneazetidine salt (1.0 equiv) in DCM (0.1 M concentration).
-
Activation: Add DIPEA (3.0 equiv) to free the base.[1] Stir for 5 mins at 0°C.
-
Why? The free base is volatile and reactive; generating it in situ prevents loss and polymerization.[1]
-
-
Coupling: Add the specific Isocyanate (1.1 equiv) dropwise.[1]
-
Incubation: Allow to warm to Room Temperature (RT) and shake/stir for 2–4 hours.
-
Quench: Add polymer-supported trisamine scavenger (to remove excess isocyanate).[1] Shake for 1 hour.
-
Isolation: Filter off the resin.[1] Concentrate filtrate.
-
Validation: LCMS will show [M+H]+.[1] NMR will show the urea NH proton around 6.0–8.0 ppm.
-
Protocol B: The C-Vector (Thiol-Ene "Click" Chemistry)
This is the most robust method for functionalizing the exocyclic alkene.[1] It proceeds via a radical mechanism, is anti-Markovnikov, and tolerates water/oxygen.[1]
Mechanism: The reaction utilizes a radical initiator (AIBN or UV light) to generate a thiyl radical, which adds to the exocyclic alkene.[1] This creates a tertiary carbon radical on the ring, which abstracts a hydrogen from another thiol molecule, propagating the chain.[1]
Reagents:
-
Substrate: N-Functionalized 3-methylideneazetidine (from Protocol A) or N-Boc precursor.
-
Reagent: Diverse Thiols (R-SH).[1]
-
Initiator: AIBN (Azobisisobutyronitrile) or DPAP (for UV).[1]
-
Solvent: Toluene or THF (Degassed).[1]
Step-by-Step:
-
Mix: In a pressure vial, combine the Azetidine substrate (1.0 equiv) and Thiol (1.5–2.0 equiv).
-
Solvent: Add Toluene (0.2 M).[1]
-
Initiate: Add AIBN (0.1–0.2 equiv).
-
Reaction: Seal and heat to 80°C for 4–16 hours.
-
Note: If using UV (365 nm), run at RT for 1–2 hours with DPAP.[1]
-
-
Workup: Cool to RT. Wash with 1M NaOH (to remove excess thiol) and Brine.[1] Dry over MgSO4.[1]
-
Purification: Flash chromatography (often required to remove disulfide byproducts).[1]
Data Summary: Thiol-Ene Optimization
| Parameter | Condition A (Thermal) | Condition B (Photochemical) | Note |
| Initiator | AIBN (10-20 mol%) | DPAP (5 mol%) | Photo is faster but requires quartz/glass transparency. |
| Temp | 80°C | 25°C (Ambient) | Thermal is better for sterically hindered thiols.[1] |
| Equivalents | 1.5 - 2.0 Thiol | 1.2 - 1.5 Thiol | Excess thiol drives conversion.[1] |
| Time | 4 - 16 hrs | 30 min - 2 hrs | Monitor by NMR (disappearance of alkene).[1] |
Protocol C: [2+2] Cycloaddition (Spirocycle Formation)
For advanced libraries, the exocyclic alkene can undergo [2+2] cycloaddition with activated ketenes or electron-deficient alkenes to form spirocyclic azetidines.[1]
Protocol (Thermal [2+2] with Dichloroketene):
-
Setup: Dissolve N-Boc-3-methylideneazetidine (1.0 equiv) in dry diethyl ether.
-
Reagent: Add Trichloroacetyl chloride (1.5 equiv).
-
Catalyst: Add Zinc-Copper couple (Zn-Cu) slowly at 0°C.
-
Reaction: Stir at RT for 12 hours.
-
Result: Formation of a spiro[2.3]hexanone derivative (highly strained, valuable 3D scaffold).
Quality Control & Self-Validation
To ensure the integrity of your library, use these specific NMR markers.
-
Starting Material Check:
-
Reaction Validation (Thiol-ene):
-
Success: Complete disappearance of the signals at 4.9–5.2 ppm.
-
New Signal: Appearance of a methine proton (CH-S) usually shifted upfield or buried in the aliphatic region, and the distinct splitting of the azetidine ring protons into diastereotopic pairs.[1]
-
-
Reaction Validation (N-Functionalization):
-
Success: Downfield shift of ring protons due to the electron-withdrawing nature of the new carbonyl (Amide/Urea).[1]
-
References
-
Shipman, M. et al. "Synthesis and reactivity of 3-methyleneazetidine."[1] Tetrahedron, 2008. [1]
-
Enamine Ltd. "3-Methyleneazetidines: Building Blocks for Drug Discovery."[1] Enamine Building Block Focus.
-
Hoyle, C. E., & Bowman, C. N. "Thiol-Ene Click Chemistry."[1] Angewandte Chemie Int.[1] Ed., 2010.[1] [1]
-
Richardson, P. et al. "[2+2]-Cycloaddition for the Synthesis of Azetidines."[1] Synfacts, 2025.[1][4]
-
Alker, D. et al. "Synthetic applications of 3-methyleneazetidine-2-ones."[1] J. Chem. Soc.[1] Perkin Trans. 1, 1990.
Sources
Application Notes and Protocols for the Photochemical Flow Synthesis of Azetidines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Rising Prominence of Azetidines and the Power of Flow Photochemistry
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a highly sought-after structural motif in modern drug discovery.[1][2] Its unique conformational rigidity and ability to act as a bioisostere for larger, more common heterocycles like pyrrolidine and piperidine have led to its incorporation into a growing number of clinical candidates and approved drugs.[2][3][4] The introduction of an azetidine ring can significantly improve key pharmacokinetic properties of a molecule, including solubility, metabolic stability, and lipophilicity. However, the synthetic accessibility of functionalized azetidines has historically been a significant bottleneck, often due to the ring strain inherent in the four-membered system.[5][6]
Traditional batch synthesis methods for azetidines can be plagued by long reaction times, low yields, and the need for highly dilute conditions to avoid intermolecular side reactions. Photochemical methods, which utilize light to access excited states and enable unique chemical transformations, offer an elegant solution.[6] When coupled with continuous flow technology, the advantages are magnified. Flow photochemistry provides superior control over reaction parameters, including precise irradiation times, consistent light penetration, and excellent temperature regulation, leading to higher reproducibility, improved safety, and remarkable scalability.[7] This guide provides a detailed overview of the experimental setup and protocols for the photochemical flow synthesis of azetidines, empowering researchers to harness this powerful technology.
The Aza Paternò-Büchi Reaction: A Key Photochemical Route to Azetidines
One of the most direct and atom-economical methods for constructing the azetidine ring is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene.[6][8] This reaction, analogous to the well-known Paternò-Büchi reaction for oxetane synthesis, involves the photoexcitation of an imine to an excited state, which then undergoes a cycloaddition with an alkene.[6][9] While conceptually straightforward, the reaction has been historically challenging due to competing relaxation pathways of the excited imine.[4][6] Recent advances, particularly using visible light and photocatalysts, have overcome many of these limitations, making it a viable and attractive synthetic strategy.[2][10][11]
The general mechanism involves the excitation of the imine to a singlet excited state, which can then undergo intersystem crossing to a more stable triplet state.[8] This triplet state then reacts with the alkene in a stepwise fashion through a 1,4-biradical intermediate to form the azetidine ring.[8] The use of photosensitizers can facilitate the population of the reactive triplet state through energy transfer.[8]
Caption: Generalized mechanism of the aza Paternò-Büchi reaction.
Experimental Setup for Continuous Flow Photochemistry
A typical photochemical flow synthesis setup is modular, allowing for flexibility and precise control over the reaction environment. The core components include a pumping system, a photoreactor, a light source, and a back-pressure regulator.
Sources
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. lsa.umich.edu [lsa.umich.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 6. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Paterno-Buechi Reaction [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-(3-methoxyphenyl)-3-methylazetidine Synthesis
Executive Summary & Core Challenge
The synthesis of 3-(3-methoxyphenyl)-3-methylazetidine presents a classic conflict in heterocyclic chemistry: the Thorpe-Ingold effect (which favors ring closure due to the gem-disubstitution) versus neopentyl steric hindrance (which impedes the activation of the linear precursor).
Low yields in this workflow typically stem from three specific failure points:
-
Incomplete Activation: The hydroxyl groups in the precursor 2-(3-methoxyphenyl)-2-methyl-1,3-propanediol are sterically hindered (neopentyl-like), leading to incomplete mesylation/tosylation.
-
Oligomerization: Competition between intramolecular ring closure (4-exo-tet) and intermolecular polymerization.
-
Isolation Loss: The free base azetidine is highly polar and partially water-soluble; significant material is often lost during the aqueous workup.
This guide provides a self-validating protocol to address these bottlenecks.
The Validated Synthetic Pathway
We recommend the Malonate-Diol-Cyclization route as the most robust method for scale-up. It avoids the instability of 3,3-disubstituted azetidin-2-ones and allows for precise control over the quaternary center.
Workflow Diagram
Figure 1: Validated synthetic workflow emphasizing the critical diol intermediate.
Troubleshooting Guide: The "Yield Killers"
Module A: The Activation Bottleneck (Step 3)
The Issue: You are reacting the diol with Methanesulfonyl Chloride (MsCl), but the subsequent cyclization yield is <40%. The Cause: The hydroxyl groups are attached to a quaternary carbon. This "neopentyl" position is sterically crowded. Standard mesylation conditions (0°C, 1 hour) often result in mono-mesylates , which cannot cyclize to the azetidine (or cyclize to an oxetane if oxygen attacks).
Protocol Correction:
-
Force the Mesylation: Do not stop at 0°C.
-
Add MsCl (2.5 equiv) and Et3N (3.0 equiv) at -10°C.
-
Stir at 0°C for 1 hour, then warm to Room Temperature and stir for 4–6 hours.
-
Validation: Take an NMR aliquot. The shift of the
protons should move from ~3.8 ppm (diol) to ~4.4 ppm (mesylate). If you see a mix, the reaction is incomplete.
-
-
Alternative Activator: If MsCl fails, switch to Triflic Anhydride (
) . The triflate is a better leaving group and the reaction is faster, though more moisture sensitive [1].
Module B: Cyclization vs. Polymerization
The Issue: The reaction turns into a gummy insoluble mess (polymer) instead of a clean product. The Cause: High concentration favors intermolecular reaction (polymerization) over intramolecular ring closure.
Protocol Correction:
-
The Dilution Rule: The cyclization step must be performed at high dilution (0.05 M to 0.1 M) .
-
Solvent Switch: Replace DMF with Acetonitrile (MeCN) .
-
Why? MeCN (reflux, ~82°C) provides sufficient energy for the ring closure but is easier to remove than DMF. DMF residues can complicate the workup, solubilizing the product in the aqueous phase.
-
-
The "Benzylamine" Method:
-
Do not try to close the ring with ammonia directly (low yields).
-
Use Benzylamine or Benzhydrylamine as the nitrogen source. The benzyl group acts as a "greasy" handle that improves solubility and prevents water solubility during workup. It can be removed later via Hydrogenation (
) or ACE-Cl [2].
-
Module C: The Invisible Loss (Workup)
The Issue: TLC shows a strong product spot, but after extraction, the mass recovery is <20%.
The Cause: 3,3-disubstituted azetidines are strong bases (
Protocol Correction (The "Salting Out" Extraction):
-
pH is Critical: Ensure the aqueous layer is at pH > 12 (use 50% NaOH) before extraction.
-
Solvent Cocktail: Do not use pure Ethyl Acetate. Use DCM:Isopropanol (9:1) or Chloroform:Isopropanol (3:1) for extraction. This mixture pulls the polar amine out of the water much better than ether or EtOAc.
-
Trap as Salt: Do not evaporate to dryness as a free base (it may be volatile or unstable).
-
Add 1.1 equiv of Oxalic Acid (in Ethanol) or HCl (in Dioxane) to the organic layer before final concentration.
-
The azetidine oxalate/hydrochloride will precipitate as a stable solid, preventing loss.
-
Optimization Data Summary
| Variable | Standard Condition | Optimized Condition | Impact on Yield |
| Activation | MsCl, 0°C, 1h | MsCl, RT, 6h OR | +20-30% |
| Concentration | 0.5 M | 0.05 - 0.1 M | +15% (Reduces polymer) |
| Cyclization Solvent | DMF | Acetonitrile | +10% (Easier workup) |
| Nitrogen Source | Ammonia / | Benzylamine | +25% (Better kinetics) |
| Isolation | Acid/Base Extraction | Direct Crystallization (Oxalate) | +15-20% (Prevents loss) |
Frequently Asked Questions (Technical)
Q: Can I use the "One-Pot" method described by Hillier?
A: Yes. The Hillier method involves treating the diol with
Q: Why not start with 3-methoxyphenylacetonitrile? A: You can, but dialkylation of phenylacetonitriles to the 1,3-functionalized precursor often yields significant mono-alkylated byproducts. The Malonate route (starting with diethyl malonate) forces the quaternary center formation more cleanly via sequential alkylation (first Aryl, then Methyl, or vice versa).
Q: My product has a "greasy" impurity that won't separate. What is it? A: This is likely the mono-cyclized amino-alcohol or the dimer . If the ring closure is incomplete, you get a linear chain.
-
Fix: Treat the crude mixture with acetic anhydride. The impurity (secondary amine/alcohol) will acetylate and become less polar, allowing the tertiary azetidine (which won't react) to be separated by acid/base extraction.
References
-
Hillier, M. C., & Chen, C. Y. (2006).[1][2] A Straightforward Synthesis of 1,3-Disubstituted Azetidines via the Alkylation of Primary Amines with 2-Substituted-1,3-propanediol Bis-triflates.[1][2] The Journal of Organic Chemistry, 71(20), 7885–7887.
-
Wang, X. R., et al. (2025).[1] Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90, 4421-4434.[1]
-
Couty, F., & Evano, G. (2006).[3] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[4] Organic Preparations and Procedures International, 38(5), 427-465.[3]
Sources
- 1. Azetidine synthesis [organic-chemistry.org]
- 2. A One-Pot Preparation of 1,3-Disubstituted Azetidines [organic-chemistry.org]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for 3-substituted azetidines
Technical Support Center: 3-Substituted Azetidine Purification
Status: Operational Agent: Senior Application Scientist Ticket Focus: Purification, Stability, and Isolation of Strained Nitrogen Heterocycles
Introduction: The "Deceptively Simple" Scaffold
Welcome to the Azetidine Support Hub. You are likely here because a 3-substituted azetidine—a four-membered nitrogen ring with high ring strain (~25.4 kcal/mol)—is behaving unexpectedly.
These scaffolds are prized in drug discovery for their ability to lower lipophilicity (LogD) and improve metabolic stability compared to larger rings. However, they present a "Triad of Trouble" during purification:
-
Volatility: Low molecular weight (MW) free bases sublime or evaporate under vacuum.
-
Invisibility: Many lack chromophores, making them invisible to standard UV detection.
-
Fragility: The strained ring is susceptible to nucleophilic ring-opening, particularly in acidic media.
This guide provides modular troubleshooting to resolve these specific failure modes.
Module 1: The Disappearing Product (Volatility)
User Issue: "I synthesized a 3-substituted azetidine (e.g., 3-fluoroazetidine or 3-azetidinone). The reaction looked good by NMR, but after rotary evaporation, my flask is empty or the yield is <10%."
Root Cause: Free base azetidines with low molecular weights (<150 Da) are highly volatile. They often co-evaporate with solvents or sublime under high vacuum.
Troubleshooting Protocol:
| Diagnostic Check | Actionable Solution |
| Is the product a free base? | STOP. Do not concentrate to dryness. Convert to a salt immediately. |
| Solvent System? | Avoid DCM/MeOH if the product is volatile; use Et₂O/Pentane for salt precipitation. |
| Vacuum Pressure? | Do not use high vacuum (<10 mbar) on free bases. |
The Fix: Salt Formation Strategy The most reliable method to "anchor" a volatile azetidine is to convert it into a non-volatile salt (Hydrochloride, Trifluoroacetate, or Oxalate) before isolation.
Protocol A: Isolation of Volatile Azetidines as Hydrochloride Salts
Applicable for: 3-azetidinone, 3-fluoroazetidine, 3-methoxyazetidine.
-
Extraction: Extract the crude reaction mixture (if basic) into Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE). Avoid DCM if possible, as salts are often partially soluble in chlorinated solvents.
-
Drying: Dry the organic layer over Na₂SO₄ (Magnesium sulfate is slightly acidic and can sometimes trigger polymerization in highly sensitive substrates). Filter.
-
Salt Formation:
-
Cool the filtrate to 0 °C.
-
Add 2M HCl in Diethyl Ether (anhydrous) dropwise with vigorous stirring.
-
Observation: A white precipitate should form immediately.
-
-
Isolation:
-
Do not rotavap. Filter the solid precipitate under an inert atmosphere (nitrogen blanket) if the salt is hygroscopic.
-
Wash the filter cake with cold pentane.
-
Dry under vacuum (salts are non-volatile).
-
Module 2: The Invisible Peak (Detection)
User Issue: "My LC-MS shows the mass, but I see nothing on the UV trace (254 nm). I cannot fractionate my prep-HPLC run."
Root Cause: The azetidine ring itself is not a UV chromophore. Unless your 3-substituent is an aryl or heteroaryl group, the molecule is "invisible" to standard UV detectors.
Troubleshooting Protocol:
| Detector | Suitability | Notes |
| UV (210/254 nm) | ❌ Poor | Only works for aryl-substituted azetidines. |
| ELSD / CAD | ✅ Excellent | Universal detection for non-volatiles.[1] |
| MS (TIC) | ✅ Good | Requires mass-directed fractionation. |
| Ninhydrin Stain | ✅ Good (TLC) | Stains free amines red/purple. |
| KMnO₄ Stain | ✅ Good (TLC) | Universal stain for oxidizable groups. |
The Fix: Derivatization for Purification If you lack ELSD/CAD, temporarily protect the nitrogen with a UV-active group (Cbz or Fmoc) to facilitate purification, then deprotect.
Protocol B: Cbz-Protection for UV-Guided Purification
Strategy: Adds lipophilicity and a UV chromophore (Benzyl) to allow standard Silica Flash Chromatography.
-
Reaction: Dissolve crude azetidine in THF/Water (1:1). Add NaHCO₃ (2.5 equiv). Add Cbz-Cl (1.1 equiv) dropwise at 0 °C.
-
Workup: Extract with EtOAc. The product is now lipophilic and UV active (254 nm).
-
Purification: Run standard Flash Chromatography (Hexane/EtOAc). The Cbz-azetidine will separate easily from polar impurities.
-
Deprotection: Hydrogenation (H₂, Pd/C, MeOH) cleanly removes the Cbz group. Note: If the product is volatile (see Module 1), add HCl to the MeOH before filtering the catalyst to isolate the HCl salt directly.
Module 3: The Ring-Opening Trap (Stability)
User Issue: "I tried to purify my azetidine on silica gel, but the NMR shows a complex mixture of linear byproducts."
Root Cause: Azetidines possess significant ring strain.[2][3][4][5] Acidic silica gel can protonate the nitrogen. If a nucleophile (even water or methanol) is present, it attacks the ring carbons (C2 or C4), leading to ring opening.
Mechanism of Failure: Azetidine-H+ (Strained) + Nu: → Linear Amine (Relieved Strain)
Troubleshooting Protocol:
| Purification Method | Risk Level | Mitigation |
| Standard Silica Gel | High | Silica is acidic (pH ~5). Use Neutralized Silica . |
| Alumina (Basic) | Low | Best for free bases. |
| Reverse Phase (TFA) | Medium | TFA (pH < 2) can open rings if heated. Use Formic Acid or NH₄HCO₃ instead. |
The Fix: Neutralizing the Stationary Phase
-
Pre-treatment: Flush the silica column with 1% Triethylamine (Et₃N) in Hexane before loading your sample. This neutralizes acidic sites.
-
Eluent: Maintain 0.5% - 1% Et₃N in the mobile phase throughout the purification.
Decision Logic: Purification Strategy
The following diagram illustrates the decision matrix for purifying 3-substituted azetidines based on their physical properties.
Caption: Decision tree for selecting the optimal purification and isolation strategy based on chromophore presence and molecular weight.
FAQs: Expert Corner
Q: Can I distill 3-substituted azetidines? A: While theoretically possible for simple alkyl azetidines, it is not recommended . The heat required often degrades the strained ring, and the boiling points are frequently too close to solvents for clean separation. Salt formation is superior for purity and stability.
Q: My 3-azetidinone seems to contain water no matter how much I dry it. Why? A: 3-Azetidinone is highly prone to forming a gem-diol (hydrate) in the presence of water due to the inductive effect of the nitrogen and ring strain.
-
Structure: C=O becomes C(OH)₂.
-
Solution: Store as the HCl salt in a desiccator. The ketone form regenerates upon basification or in anhydrous conditions.
Q: Is TFA safe for Reverse Phase (RP) purification? A: Generally, yes, if the fractions are lyophilized immediately. However, leaving an azetidine in 0.1% TFA/Water for days at room temperature can lead to hydrolysis (ring opening). For sensitive substrates, use an Ammonium Bicarbonate (pH 10) buffer for RP-HPLC.
References
-
Azetidine Ring Strain & Stability
-
Isolation of Volatile Azetidinones
-
Detection of Non-UV Active Amines
-
Rapid gas chromatographic profiling and screening of biologically active amines.[10] Journal of Chromatography B.
-
-
Intramolecular Ring-Opening Decomposition
Sources
- 1. veeprho.com [veeprho.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Azetidine synthesis [organic-chemistry.org]
- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. US3668196A - 3-azetidinols - Google Patents [patents.google.com]
- 10. Rapid gas chromatographic profiling and screening of biologically active amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing palladium-catalyzed C-H amination for azetidine formation
Topic: Optimizing Palladium-Catalyzed C(sp³)-H Amination Role: Senior Application Scientist Status: Online | Ticket ID: AZT-Pd-004
Executive Summary: The Engineering of Strain
Welcome to the technical support center. You are likely here because forming a four-membered azetidine ring (~26 kcal/mol ring strain) via C-H activation is fighting against thermodynamics. Unlike pyrrolidine (5-membered) formation, azetidine synthesis requires precise kinetic control to overcome the energy barrier of the transition state.
The industry-standard solution relies on the Pd(II)/Pd(IV) catalytic manifold , most notably utilizing the Picolinamide (PA) directing group system pioneered by the Daugulis and Chen groups. This guide addresses the specific failure modes of this system: catalyst death, competitive acetoxylation, and directing group stubbornness.
The Mechanism: Visualizing the Pd(II)/Pd(IV) Cycle
Understanding the failure points requires visualizing the invisible. The reaction does not proceed via the standard Pd(0)/Pd(II) cycle used in cross-couplings. It relies on a high-valent Pd(IV) intermediate.
Figure 1: The Picolinamide-Directed Catalytic Cycle
Caption: The critical path involves C-H activation (Step B) followed by Oxidation to Pd(IV) (Step C). The "Kill Step" is the Reductive Elimination (Step D), which must outcompete acetoxylation.
Standard Operating Procedure (SOP)
Use this baseline protocol to validate your reagents before attempting complex substrates.
Target Reaction: Intramolecular
| Parameter | Specification | Rationale |
| Substrate | Picolinamide (PA) protected amine | PA acts as a bidentate ligand, stabilizing the Pd(II) intermediate and facilitating high-valent oxidation. |
| Catalyst | Pd(OAc)₂ (5-10 mol%) | Palladium(II) acetate is required; Pd(0) sources (like Pd2(dba)3) are ineffective for this manifold. |
| Oxidant | PhI(OAc)₂ (2.0 - 2.5 equiv) | Also known as PIDA. Drives the Pd(II) |
| Solvent | Toluene or PhCl | Non-coordinating, high-boiling solvents prevent solvent binding that inhibits the catalytic cycle. |
| Temperature | 80°C - 110°C | High thermal energy is required to overcome the activation energy of the strained ring closure. |
| Atmosphere | Sealed tube (Air or N₂) | While not strictly air-sensitive, moisture can hydrolyze the oxidant. Sealed tubes prevent solvent loss at high T. |
Troubleshooting Center: Diagnostics & Solutions
Scenario A: "I see starting material (SM) and Pd black precipitation."
Diagnosis: Catalyst Decomposition (The "Death Spiral").
If the oxidation step (Pd II
-
Check 1: Oxidant Integrity. PhI(OAc)₂ degrades over time, forming iodobenzene and acetic acid. If your oxidant is old or "wet," the catalytic cycle stalls at the palladacycle stage, leading to decomposition.
-
Fix: Recrystallize PhI(OAc)₂ from acetic acid/hexane or buy a fresh bottle.
-
-
Check 2: Temperature Ramp. Heating too slowly allows the catalyst to aggregate before the cycle engages.
-
Fix: Pre-heat the oil bath to 110°C before submerging the reaction vial.
-
Scenario B: "I isolated the acetoxylated product (C-O bond) instead of the azetidine."
Diagnosis: Competitive Reductive Elimination. At the Pd(IV) stage (Species C in Fig 1), the metal center has both an Acetate ligand (from the oxidant) and the Nitrogen nucleophile. The system prefers forming the unstrained C-O bond over the strained C-N bond.
-
The "Thorpe-Ingold" Factor: Azetidine formation is heavily dependent on the gem-disubstitution effect (e.g., valine or tert-leucine backbones).
-
Fix: If your substrate lacks
- or -substituents, the C-O pathway will dominate. You cannot easily "force" this with reagents alone; the substrate topology controls this selectivity.
-
-
Solvent Switch:
-
Fix: Switch from Toluene to Chlorobenzene (PhCl) or DCE . Sometimes changing the polarity slightly alters the transition state energy of the reductive elimination.
-
Scenario C: "The reaction works, but I can't remove the Picolinamide (PA) group."
Diagnosis: Amide Stability. The PA group is robust, which is good for catalysis but bad for deprotection. Standard hydrolysis (LiOH, NaOH) often fails or destroys the azetidine ring.
-
Solution: Reductive Cleavage (The Zinc Method).[1]
-
Protocol: Treat the crude azetidine with Zn dust (excess) and HCl (aq) in MeOH/THF . This selectively cleaves the picolinamide auxiliary under conditions that usually spare the azetidine ring (unless the ring is extremely acid-sensitive).
-
Optimization Data: Oxidant & Solvent Screening
Data synthesized from comparative studies (Chen et al., JACS).
Table 1: Oxidant Efficiency for Azetidine Formation
| Oxidant | Yield (Isolated) | Observation |
| PhI(OAc)₂ | 82% | Standard. Best balance of reactivity and stability. |
| PhI(OPiv)₂ | 75% | Slower reaction; no significant benefit over acetate. |
| AgOAc / K₂S₂O₈ | <10% | Radical pathways dominate; ring opening observed. |
| Cu(OAc)₂ / O₂ | 0% | Incompatible with the Pd(IV) manifold required here. |
| NCS / NBS | <5% | Halogenation of the aromatic ring competes; catalyst poisoning. |
Figure 2: Troubleshooting Logic Tree
Caption: Follow this decision matrix to diagnose low yields.
References
-
He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)-H and C(sp2)
and Positions.[2] Journal of the American Chemical Society.[1][2][3][4] Link -
Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). Highly Regioselective Arylation of sp3 C-H Bonds Catalyzed by Palladium Acetate. Journal of the American Chemical Society.[1][2][3][4] Link
-
Dick, A. R., & Sanford, M. S. (2006). Transition Metal Catalyzed Oxidative Functionalization of C-H Bonds. Tetrahedron. Link
-
McNally, A., Haffemayer, B., Collins, B. S., & Gaunt, M. J. (2014). Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles. Nature.[4] Link
Sources
- 1. Picolinamides and Iodoalkynes Enable Palladium‐Catalyzed syn‐Aminoalkynylation of Di‐ and Trisubstituted Alkenes to Give Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epfl.ch [epfl.ch]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Stability of 3-(3-methoxyphenyl)-3-methylazetidine in Solution
Welcome to the technical support center for 3-(3-methoxyphenyl)-3-methylazetidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
The unique four-membered azetidine ring, while a valuable motif in medicinal chemistry, possesses inherent ring strain, making it susceptible to degradation under certain conditions.[1][2] Understanding the stability profile of this compound is therefore critical for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in solution?
The principal stability issue for this compound is the potential for the ring-opening of the strained four-membered azetidine ring.[3] This reaction can be initiated by various factors in your experimental setup, including pH, solvent, temperature, and exposure to light. The presence of the methoxyphenyl and methyl groups at the 3-position can also influence the reactivity and degradation pathway of the molecule.
Q2: How does the pH of the solution affect the stability of the compound?
Acidic conditions are a major concern for the stability of azetidines.[3] The nitrogen atom in the azetidine ring can be protonated under acidic conditions, which activates the ring and makes it more susceptible to nucleophilic attack and subsequent ring-opening.[3][4] For N-aryl azetidines, decomposition has been observed to be more rapid at lower pH.[5] Therefore, it is crucial to control the pH of your solutions, especially when working at a low pH.
Q3: What role does the solvent play in the stability of this compound?
Protic solvents, such as water and methanol, can act as nucleophiles and participate in the ring-opening of the azetidine, a process known as solvolysis.[3] The use of aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) is generally recommended to minimize this degradation pathway.[3] However, the choice of solvent will ultimately depend on the specific requirements of your experiment.
Q4: Can the methoxyphenyl group influence the stability of the azetidine ring?
Yes, the electron-donating nature of the methoxy group on the phenyl ring can impact the stability of the azetidine. It has been noted that an electron-donating methoxy group on an aryl substituent can activate the azetidine ring for opening.[6] This is an important consideration when designing experiments and interpreting stability data for this compound.
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound in solution.
Issue 1: Rapid degradation of the compound is observed in acidic media.
-
Symptoms:
-
Appearance of new peaks in HPLC or LC-MS analysis over a short period.
-
A rapid decrease in the peak area of the parent compound.
-
Changes in the solution's appearance, such as color change or precipitation.
-
-
Root Cause Analysis: The likely cause is acid-catalyzed hydrolysis or ring-opening of the azetidine ring.[3][7] The protonation of the azetidine nitrogen significantly lowers the activation energy for nucleophilic attack by water or other nucleophiles present in the medium.
-
Mitigation Strategies:
-
pH Adjustment: If your experimental protocol allows, adjust the pH to a neutral or slightly basic range.
-
Buffer Selection: Employ a suitable buffer system to maintain a stable pH throughout your experiment.
-
Temperature Control: Conduct your experiments at a lower temperature to decrease the rate of degradation.
-
Solvent Choice: If possible, switch to a less protic or aprotic solvent to reduce the concentration of nucleophiles.
-
Issue 2: Inconsistent analytical results and loss of compound in stock solutions.
-
Symptoms:
-
Poor reproducibility of analytical measurements.
-
A gradual decrease in the concentration of the compound in prepared stock solutions over time, even when stored at low temperatures.
-
-
Root Cause Analysis: This issue often points towards slow degradation in the storage solvent. If a protic solvent like methanol was used for the stock solution, solvolysis could be the culprit.[3] Even in aprotic solvents, trace amounts of water or acidic impurities can lead to degradation over extended periods.
-
Mitigation Strategies:
-
Solvent Selection: Prepare stock solutions in high-purity, anhydrous aprotic solvents such as DMSO or ACN.
-
Storage Conditions: Store stock solutions at -20°C or -80°C to minimize thermal degradation. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Fresh Preparation: For highly sensitive experiments, prepare solutions fresh before use.
-
Experimental Protocols
To assist you in assessing the stability of this compound under your specific experimental conditions, we recommend performing a forced degradation study.[8][9]
Protocol 1: pH-Dependent Stability Assessment
Objective: To determine the stability of this compound across a range of pH values.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 3, 5, 7.4, 9)
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of this compound in ACN.
-
In separate vials, add an aliquot of the stock solution to each of the pH buffers to achieve the desired final concentration.
-
Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench the degradation if necessary (e.g., by neutralizing the pH or diluting with a mobile phase).
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method to quantify the remaining parent compound and detect any degradation products.
-
Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation kinetics.
Data Presentation
The results of your pH stability study can be summarized in a table for clear comparison.
| pH | Temperature (°C) | Time (hours) | % Remaining Parent Compound |
| 3.0 | 37 | 0 | 100 |
| 2 | 85 | ||
| 4 | 70 | ||
| 8 | 50 | ||
| 24 | 15 | ||
| 7.4 | 37 | 0 | 100 |
| 2 | 99 | ||
| 4 | 98 | ||
| 8 | 97 | ||
| 24 | 95 | ||
| 9.0 | 37 | 0 | 100 |
| 2 | 98 | ||
| 4 | 96 | ||
| 8 | 94 | ||
| 24 | 90 |
Note: The data presented in this table is illustrative and should be replaced with your experimental results.
Visualizations
Proposed Degradation Pathway
The primary degradation pathway for this compound under acidic conditions is likely an acid-catalyzed ring-opening reaction.
Caption: Proposed acid-catalyzed ring-opening of this compound.
Experimental Workflow for Stability Testing
A systematic workflow is essential for obtaining reliable stability data.
Caption: General workflow for conducting forced degradation studies.
References
-
Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway - ResearchGate. Available at: [Link]
-
Regioselective ring opening reactions of azetidines - ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]
-
Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening - RSC Publishing. Available at: [Link]
-
Degradation products of azetidine core G334089 - Ovid. Available at: [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC. Available at: [Link]
-
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Available at: [Link]
-
Oxidative Allene Amination for the Synthesis of Azetidin-3-ones - PMC. Available at: [Link]
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society. Available at: [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. Available at: [Link]
-
Stability of different azetidine esters. Condition D: PG-azetidine (1... - ResearchGate. Available at: [Link]
-
1.2 Azetidinones (~-Lactams). Available at: [Link]
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | ChemRxiv. Available at: [Link]
-
Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Forced degradation studies of rosuvastatin and ezetimibe | Download Table - ResearchGate. Available at: [Link]
-
(PDF) Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism - ResearchGate. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - CORE. Available at: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]
-
Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham. Available at: [Link]
-
Forced Degradation – A Review. Available at: [Link]
-
Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes - ChemRxiv. Available at: [Link]
-
3-(m-methoxyphenyl)-3-methylazetidine (C11H15NO) - PubChemLite. Available at: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. Available at: [Link]
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals. Available at: [Link]
-
Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer - MDPI. Available at: [Link]
-
Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism - PubMed. Available at: [Link]
-
3-(3-methoxyphenyl)-3-propylazetidine (C13H19NO) - PubChemLite. Available at: [Link]
-
3-(Methoxymethyl)-3-(3-methylphenyl)azetidine | C12H17NO - PubChem - NIH. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ovid.com [ovid.com]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Suzuki-Miyaura Coupling with Azetidine Precursors
Executive Summary & Diagnostic Flow
The Challenge: Azetidines present a "perfect storm" of synthetic challenges in Palladium-catalyzed cross-coupling. Unlike their 5- and 6-membered counterparts (pyrrolidines/piperidines), azetidines possess significant ring strain (~26 kcal/mol) and a highly exposed nitrogen lone pair.
Primary Failure Modes:
-
Catalyst Poisoning: The azetidine nitrogen binds irreversibly to electrophilic Pd(II), arresting the catalytic cycle.
-
Protodeboronation: Azetidinyl boronic acids are inherently unstable and hydrolyze rapidly before transmetalation.
- -Hydride Elimination: Couplings at the C3 position involve a secondary alkyl center, prone to isomerization rather than reductive elimination.[1]
Interactive Troubleshooting Tree
Use the following logic flow to diagnose your specific failure mode.
Figure 1: Diagnostic logic for identifying failure modes in azetidine couplings.
Critical Issue: Catalyst Poisoning
Symptom: The reaction mixture remains clear or turns black (Pd precipitation) immediately, with near 100% recovery of starting materials.
Mechanism: The azetidine nitrogen is a potent Lewis base. In standard conditions, it outcompetes the phosphine ligand for the Palladium center. Once the nitrogen binds to the Pd(II) oxidative addition complex, it forms a stable, unreactive species that cannot undergo transmetalation.
The Fix:
-
Mandatory N-Protection: Never attempt Suzuki coupling on a free azetidine amine. The nitrogen must be masked with an electron-withdrawing group (EWG) such as Boc , Cbz , or a Tosyl group. This reduces the Lewis basicity of the nitrogen lone pair.
-
Ligand Shielding: Use sterically demanding ligands like RuPhos or XPhos . These ligands create a "roof" over the Pd center, physically blocking the approach of the azetidine nitrogen while allowing the smaller oxidative addition and transmetalation events to occur.
Critical Issue: Boronate Instability
Symptom: The boronate starting material disappears rapidly (within minutes), but the aryl halide remains. LCMS shows the presence of the de-boronated azetidine (protonolysis).
Technical Insight:
Azetidinyl boronic acids (especially at C3) are chemically fragile. The
The Solution: Potassium Organotrifluoroborates (
Comparison of Boron Species:
| Feature | Boronic Acid ( | Pinacol Ester ( | Trifluoroborate ( |
| Stability | Poor (Rapid Hydrolysis) | Moderate | High (Shelf-stable) |
| Atom Economy | High | Low (Wasteful Pinacol) | High |
| Base Requirement | Standard | Standard | Carbonate (Cs/K) |
| Rec. for Azetidine | Avoid | Use with caution | Highly Recommended |
Master Protocol: The "Molander-Azetidine" Standard
This protocol is the "Gold Standard" for coupling 3-azetidinyl trifluoroborates with aryl chlorides/bromides. It is designed to minimize
Reagents:
-
Aryl Halide: 1.0 equiv (Ar-Cl or Ar-Br)
-
Nucleophile: 1-Boc-3-azetidinyltrifluoroborate (Potassium salt) (1.2 - 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: RuPhos (4-10 mol%) (2:1 Ligand:Pd ratio is critical)
-
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: Toluene/Water (3:1 ratio) - Degassed
Step-by-Step Methodology:
-
Pre-Complexation (Optional but Recommended): In a vial, mix Pd(OAc)₂ and RuPhos in dry Toluene. Stir at room temperature for 10 minutes until the solution turns a rich orange/red. This ensures the active catalytic species
is formed before exposure to the substrate. -
Reaction Assembly: To a reaction vial equipped with a stir bar, add the Potassium Azetidinyl Trifluoroborate, Aryl Halide, and Cs₂CO₃.
-
Solvent Addition: Add the Toluene/Water mixture.
-
Note: Water is essential for the hydrolysis of the
salt to the active boronic acid species. Do not run anhydrous.
-
-
Degassing: Sparge the mixture with Argon or Nitrogen for 5-10 minutes. Oxygen is the enemy of the electron-rich RuPhos ligand.
-
Execution: Seal the vial and heat to 80°C for 12-24 hours.
-
Tip: Do not exceed 100°C. Higher temperatures promote
-hydride elimination in secondary alkyl systems.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water. The Boc-protected product is usually stable and easy to purify via silica chromatography.
Mechanistic Visualization: Why RuPhos?
The choice of ligand is not arbitrary. For secondary alkyl couplings (like 3-azetidine), the rate of Reductive Elimination must be faster than
Figure 2: Kinetic competition between productive coupling and elimination. Bulky ligands bias the system toward the green pathway.
Frequently Asked Questions (FAQs)
Q: Can I use the free amine if I add extra base? A: No. Extra base does not prevent the nitrogen lone pair from coordinating to Palladium. You must mask the nitrogen with a Boc, Cbz, or similar group. If you absolutely must use a free amine, you would need to use acidic coupling conditions (rare and difficult) or huge excesses of Pd, which is not economical.
Q: Why Cs₂CO₃ instead of K₂CO₃? A: Cesium carbonate has higher solubility in organic/aqueous interfaces due to the "Cesium Effect," often leading to higher turnover rates in heterogeneous mixtures like Toluene/Water. However, K₂CO₃ is a valid, cheaper alternative that works in about 80% of cases.
Q: My reaction works but I see 10% of an isomer where the double bond moved. How do I stop this?
A: This is "Chain Walking" or isomerization caused by reversible
-
Lower the temperature (try 60-70°C).
-
Switch to CataCXium A or BrettPhos ligands, which are sometimes superior for specific secondary alkyl substrates.
-
Ensure your solvent is thoroughly degassed; oxygen can oxidize the ligand, slowing the cycle and allowing time for elimination.[2]
References
-
Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008).[1][3] Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides.[1][3] Journal of the American Chemical Society, 130(29), 9257–9259. Link
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling.[3] Angewandte Chemie International Edition, 48(49), 9240–9261. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Context on Ligand Design/Amine Poisoning). Link
-
Duncton, M. A. (2011). Minireview: Azetidines in Drug Discovery. MedChemComm, 2, 1135-1161. Link
Sources
- 1. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides - Reaction Discovery Using Parallel Microscale Experimentation [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
Catalyst deactivation in azetidine synthesis and prevention
Welcome to the Catalytic Synthesis Support Center .
Subject: Technical Guide – Catalyst Stability & Deactivation in Azetidine Synthesis. Ticket ID: AZT-CAT-001 Assigned Specialist: Senior Application Scientist, Catalysis Division.
Executive Summary
Azetidine synthesis presents a "perfect storm" for catalyst failure: the target product is a strained Lewis base capable of poisoning metal centers, while the thermodynamic drive to relieve ring strain (~26 kcal/mol) constantly threatens to divert the reaction toward Ring-Opening Polymerization (ROP).
This guide moves beyond standard protocols to address the causality of failure in Palladium (Pd) C-H activation and Photoredox systems, providing self-validating workflows to secure your yield.
Module 1: Palladium-Catalyzed C-H Activation
Issue: Reaction stalls at 20-30% conversion; adding fresh catalyst fails to restart turnover. Diagnosis: Product Inhibition (Catalyst Poisoning) by the Azetidine Nitrogen.
The Mechanistic Failure Mode
In Pd(II)-catalyzed C(sp3)-H activation (e.g., Jin-Quan Yu or Gaunt protocols), the catalytic cycle relies on a delicate balance between the Directing Group (DG) and the Ligand.
-
The Trap: As the azetidine product forms, the constrained nitrogen becomes a potent Lewis base. It competes with the substrate's DG for the Pd(II) center.
-
The Result: Formation of a thermodynamically stable [Pd(Product)2] complex (off-cycle resting state), effectively sequestering the metal.
Visualizing the "Death Spiral"
The following diagram illustrates where the cycle breaks.
Figure 1: The Pd(II) catalytic cycle showing the off-cycle trap where the azetidine product sequesters the catalyst.
Troubleshooting Protocol
Step 1: Ligand Switching (Steric Bulk) Standard ligands (e.g., amino acids like Ac-Gly-OH) are insufficient. Switch to bulky, mono-N-protected amino acid ligands (MPAA) which sterically crowd the Pd center, making it difficult for the bulky azetidine product to bind, but allowing the linear substrate to enter.
-
Recommendation: Use Ac-Ile-OH or Boc-Val-OH .
Step 2: The "Scavenger" Additive If using Ag(I) oxidants (e.g., AgOAc), the byproduct is Ag(0), which can precipitate Pd.
-
Protocol: Add Benzoquinone (BQ) (10-20 mol%) as a co-oxidant. It promotes the re-oxidation of Pd(0) to Pd(II) faster than the azetidine can coordinate.
Step 3: Self-Validating Control Run a "Spike Test":
-
Take a standard reaction (substrate only).
-
Add 10 mol% of the final azetidine product at
. -
If yield drops to <5%, you have confirmed Product Inhibition.
Module 2: Photoredox Catalysis (Ir/Ru)
Issue: Reaction works on 50 mg scale but fails completely on 1g scale; catalyst bleaches (turns colorless). Diagnosis: Photon Starvation & Oxidative Quenching.
The Physics of Failure
In batch reactors, the Beer-Lambert law dictates that light intensity decays exponentially with depth. At >100 mg concentrations, the reaction mixture becomes optically dense. The catalyst near the center is "starved" of photons, while the catalyst at the walls is over-exposed, leading to photodegradation (bleaching).
Troubleshooting Protocol: The Flow Migration
Do not attempt to scale up azetidine photoredox synthesis in a round-bottom flask.
Table 1: Batch vs. Flow Parameters for Azetidine Synthesis
| Parameter | Batch (Round Bottom) | Continuous Flow (PFA Tubing) |
| Path Length | 10–50 mm | 0.8–1.0 mm |
| Irradiation | Non-uniform (Hotspots) | Uniform (Surface-to-Volume ratio high) |
| Residence Time | Hours (Catalyst degradation) | Minutes (Product removed quickly) |
| Yield (Typical) | 30–45% | 75–90% |
Step-by-Step Flow Setup:
-
Reactor: Use PFA tubing (1/16" OD, 0.03" ID) wrapped around a glass cylinder.
-
Light Source: Blue LED (450 nm) placed inside the cylinder (cooling via fan is mandatory).
-
Solvent: Switch from DMF (absorbs light, difficult to remove) to Acetonitrile/Water or DCM if solubility permits.
-
Degassing: Oxygen is a triplet quencher. Sparge solvents with Argon for 20 mins before pumping.
Module 3: Prevention of Ring-Opening Polymerization (ROP)
Issue: Reaction yields a gummy solid or insoluble residue instead of oil; catalyst appears active but substrate is consumed. Diagnosis: Acid-Catalyzed Ring-Opening Polymerization (ROP).
The Thermodynamic Trap
Azetidines have ~26 kcal/mol of ring strain. In the presence of Lewis Acids (often used as catalysts or generated as byproducts like Ag salts), the nitrogen protonates/coordinates, activating the adjacent carbon for nucleophilic attack by another azetidine molecule. This creates a chain reaction (Polyazetidine).
Decision Tree: Saving the Batch
Figure 2: Diagnostic workflow to identify and halt polymerization side-reactions.
Corrective Protocol:
-
Workup: Never concentrate an azetidine reaction mixture containing acidic byproducts. Always perform a basic wash (NaHCO3) before rotary evaporation.
-
Purification: Pre-treat silica gel with 1% Triethylamine (Et3N) in eluent. Silica is slightly acidic and can trigger polymerization on the column.
References
-
McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science, 334(6059), 1114–1117. Link
-
He, G., Chen, G. (2011). Palladium-Catalyzed C–H Functionalization of Azetidines. Angewandte Chemie International Edition, 50(22), 5192–5196. Link
-
Affron, D. P., & Bull, J. A. (2014). Palladium-Catalyzed C–H Activation of Saturated Nitrogen Heterocycles. European Journal of Organic Chemistry, 2014(24), 5205–5214. Link
-
Cambié, D., Bottecchia, C., Straathof, N. J., Hessel, V., & Noël, T. (2016). Applications of Continuous-Flow Photochemistry in Organic Synthesis, Material Science, and Water Treatment. Chemical Reviews, 116(19), 10276–10341. Link
-
Goethals, E. J. (1977). Cationic Ring-Opening Polymerization of Heterocyclic Monomers. Pure and Applied Chemistry, 49, 477. Link
Navigating the Strained World of Azetidines: A Technical Support Guide
Welcome to the Technical Support Center for Azetidine Chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges and opportunities presented by the four-membered azetidine ring. The inherent ring strain of azetidines, approximately 25.4 kcal/mol, is a double-edged sword: it imparts them with unique reactivity valuable for chemical synthesis but also makes them susceptible to undesired side reactions.[1]
This resource, structured in a practical question-and-answer format, provides troubleshooting advice and in-depth explanations to help you manage ring strain-related issues in your experiments.
Section 1: Troubleshooting Common Azetidine Reactions
This section addresses specific problems frequently encountered during the synthesis and functionalization of azetidines.
Low Yields in Intramolecular Cyclization to Form Azetidines
Question: I'm attempting an intramolecular cyclization to form an N-sulfonylazetidine from a γ-amino alcohol derivative, but my yields are consistently low, and I observe significant amounts of oligomerization and other side products. What's going wrong?
Answer: Low yields in intramolecular cyclizations to form azetidines are a common hurdle, primarily due to the kinetic and thermodynamic barriers of forming a strained four-membered ring.[2] The acyclic precursor must adopt a specific conformation for the nucleophilic nitrogen to attack the electrophilic carbon, a process that can be sterically hindered.
Causality and Key Considerations:
-
Leaving Group Efficiency: The rate of the desired SN2 reaction is highly dependent on the quality of the leaving group. A poor leaving group will slow the cyclization, allowing competing intermolecular reactions to dominate.[2]
-
Steric Hindrance: Bulky substituents near the reacting centers can disfavor the required transition state for cyclization.
-
Base Strength and Concentration: The choice and concentration of the base are critical. A base that is too strong can promote elimination side reactions, while insufficient base will result in a slow reaction. High concentrations of the precursor can favor intermolecular reactions.
Troubleshooting Protocol:
-
Improve the Leaving Group: Convert the hydroxyl group into a better leaving group, such as a mesylate or tosylate. This significantly accelerates the rate of the intramolecular SN2 reaction.
-
Optimize Base and Reaction Conditions:
-
Start with a non-nucleophilic, moderately strong base like triethylamine or DBU.
-
Employ high-dilution conditions to disfavor intermolecular reactions. This can be achieved by the slow addition of the substrate and base to the reaction vessel.
-
-
Structural Modification: If possible, modify the substrate to reduce steric bulk around the reacting centers.
Example Experimental Protocol: Mesylation and Cyclization [2]
-
Dissolve the crude γ-amino alcohol (1.0 equiv) in dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir until mesylation is complete (monitor by TLC).
-
To induce ring closure, add a stronger, non-nucleophilic base such as DBU (1.5 equiv).
-
Stir at room temperature until azetidine formation is complete.
-
Quench the reaction with water and perform a standard aqueous workup and extraction with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
| Parameter | Recommendation | Rationale |
| Leaving Group | Mesylate, Tosylate | Increases the rate of intramolecular SN2 cyclization. |
| Base | Triethylamine, DBU | Non-nucleophilic to avoid competing reactions. |
| Concentration | High Dilution | Favors intramolecular over intermolecular reactions. |
Uncontrolled Ring-Opening of Azetidines
Question: My synthesized N-Boc-azetidine is unstable during purification on silica gel, and I'm isolating a significant amount of a ring-opened product. How can I prevent this?
Answer: The ring strain of azetidines makes them susceptible to nucleophilic or acid-catalyzed ring-opening.[1][3][4] Silica gel is acidic and can protonate the nitrogen atom, activating the ring for nucleophilic attack by polar solvents (like methanol often used in column chromatography) or even other azetidine molecules.
Mechanism of Acid-Catalyzed Ring-Opening:
Troubleshooting and Prevention Strategies:
-
Neutralize Silica Gel: Before performing column chromatography, neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v).
-
Alternative Purification Methods:
-
Alumina Chromatography: Basic or neutral alumina can be a less harsh alternative to silica gel.
-
Distillation: For volatile azetidines, distillation under reduced pressure is an effective purification method that avoids acidic stationary phases.[2]
-
Crystallization: If the product is a solid, recrystallization is an excellent method for purification.
-
-
Protecting Group Strategy: The choice of the nitrogen protecting group significantly influences the stability of the azetidine ring. Electron-withdrawing groups like tosyl (Ts) or carbamates (Boc, Cbz) can stabilize the ring to some extent.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is "ring strain" and how does it affect azetidine reactivity?
A1: Ring strain is a type of instability that exists when bond angles in a cyclic molecule deviate from the ideal values.[5] For the sp³-hybridized carbons and nitrogen in azetidine, the ideal bond angles are approximately 109.5°. However, the geometry of the four-membered ring forces these angles to be closer to 90°. This deviation creates angle strain and torsional strain, making the ring system higher in energy and more reactive than its acyclic or larger-ring counterparts like pyrrolidine.[1] This stored energy can be released in reactions that lead to ring-opening, providing a thermodynamic driving force for such transformations.[6]
Q2: How does the reactivity of azetidines compare to aziridines?
A2: Azetidines are generally more stable and less reactive than their three-membered counterparts, aziridines.[3][7][8][9] Aziridines have a significantly higher ring strain (approx. 27.7 kcal/mol) due to even more compressed bond angles (around 60°).[1][10] This makes aziridines highly susceptible to ring-opening reactions. Azetidines, with their intermediate ring strain, offer a balance of stability for easier handling while still possessing sufficient reactivity to be synthetically useful.[3][7][8][9]
Q3: Are there modern synthetic methods that leverage ring strain in a controlled manner?
A3: Yes, modern synthetic chemistry has developed several elegant strategies that exploit the ring strain of azetidines and related compounds for constructive purposes. These include:
-
Strain-Release Homologation: Reactions of highly strained systems like 1-azabicyclo[1.1.0]butanes (ABBs) with various reagents can lead to the formation of functionalized azetidines.[11]
-
Photoredox Catalysis: Visible-light photoredox catalysis has enabled novel [2+2] cycloadditions and decarboxylative alkylations to synthesize and functionalize azetidines under mild conditions.[12][13][14]
-
Ring Expansion Reactions: The strain in azetidines can be harnessed to drive ring expansion to larger heterocycles like pyrrolidines and other five- or six-membered rings.[4][15]
Q4: Can computational chemistry help predict and manage ring strain issues?
A4: Absolutely. Computational modeling has become a powerful tool for understanding and predicting the outcomes of reactions involving strained rings.[16] By calculating properties like frontier molecular orbital energies and transition state energies, chemists can:
-
Predict the feasibility of a desired reaction.[16]
-
Identify potential side reactions.
-
Guide the selection of substrates and catalysts to favor the desired product.[16]
-
Understand the role of the catalyst in stabilizing transition states during ring-opening or functionalization.[17]
Workflow for Computational Prediction in Azetidine Synthesis:
By integrating these advanced synthetic and computational methods, researchers can more effectively harness the unique reactivity of azetidines, transforming the challenges of ring strain into opportunities for innovation in chemical synthesis and drug discovery.
References
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available from: [Link]
-
Denton, J. R., & Davies, H. M. (2021). Recent updates and future perspectives in aziridine synthesis and reactivity. PMC. Available from: [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. Available from: [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar. Available from: [Link]
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available from: [Link]
-
Han, J.-Q., et al. (2016). Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. Thieme. Available from: [Link]
-
Antermite, D., Degennaro, L., & Luisi, R. (2017). Recent advances in the chemistry of metallated azetidines. Sci-Hub. Available from: [Link]
-
Antermite, D., Degennaro, L., & Luisi, R. (2017). Recent advances in the chemistry of metallated azetidines. RSC Publishing. Available from: [Link]
-
Ganie, M. A., et al. (2022). Synthesis of 1,2-oxazetidines with a free –NH group via photoredox catalysis. RSC Publishing. Available from: [Link]
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. Available from: [Link]
-
N/A. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available from: [Link]
-
Dasi, R., Villinger, A., & Brasholz, M. (2022). Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. ACS Publications. Available from: [Link]
-
N/A. (n.d.). Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. American Chemical Society. Available from: [Link]
-
Schmalzbauer, M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Available from: [Link]
-
N/A. (n.d.). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. Available from: [Link]
-
N/A. (n.d.). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate. Available from: [Link]
-
N/A. (n.d.). Electrochemical synthesis of azetidin-2-ones 112 with proposed mechanism. ResearchGate. Available from: [Link]
-
Wang, H., et al. (2025). Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. PMC. Available from: [Link]
-
N/A. (2021). Electrochemical synthesis of 3-azido-indolines from amino-azidation of alkenes. MDPI. Available from: [Link]
-
Kuriyama, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Available from: [Link]
-
N/A. (2024). Application of Photoredox Catalysis for Late-stage Functionalization. Charnwood Discovery. Available from: [Link]
-
Wang, H., et al. (2025). Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. RSC Publishing. Available from: [Link]
-
N/A. (n.d.). Azetidine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Drouillat, B., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. Available from: [Link]
-
West, C. M., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. PMC. Available from: [Link]
-
N/A. (n.d.). Ring expansion strategies driven by the relief of ring strain. ResearchGate. Available from: [Link]
-
Knight, M. J., & Zbieg, J. R. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. Available from: [Link]
-
Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available from: [Link]
-
Trafton, A. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT News. Available from: [Link]
-
Wang, Y., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available from: [Link]
-
N/A. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. MDPI. Available from: [Link]
-
N/A. (n.d.). Non-Aromatic Heterocyclic Systems The chemistry of small, strained heterocyclic molecules will be discussed. Imperial College London. Available from: [Link]
-
Coelho, P. S., et al. (n.d.). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[7][10]-Stevens Rearrangement. PMC. Available from: [Link]
-
N/A. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. Available from: [Link]
-
Bakhtin, K., et al. (2003). Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. DTIC. Available from: [Link]
-
Wang, J., & Renata, H. (n.d.). Synthesis and Application of Bioactive N‐Functionalized Aziridines. PMC. Available from: [Link]
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Technical Support Center: N-Boc Deprotection of Azetidine Rings
Welcome to the technical support hub for the deprotection of N-Boc protected azetidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the specific challenges associated with this transformation. The inherent ring strain of the azetidine core makes it susceptible to side reactions not typically observed with larger, more stable heterocyclic systems.[1][2] This resource provides in-depth, experience-driven advice, detailed protocols, and troubleshooting workflows to help you achieve clean, efficient, and reproducible deprotection.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered in the lab when removing the tert-butyloxycarbonyl (Boc) group from an azetidine nitrogen.
Q1: My N-Boc deprotection is sluggish or incomplete. What are the primary causes?
Incomplete deprotection is a common hurdle and can usually be attributed to a few key factors:
-
Insufficient Acid Strength or Stoichiometry: The Boc group is cleaved by acid, and if the acid is too weak, has degraded (e.g., TFA absorbing water), or is used in insufficient quantities, the reaction will not go to completion.[3][4]
-
Steric Hindrance: A highly substituted azetidine ring can sterically shield the N-Boc group, requiring more forceful conditions (higher acid concentration, elevated temperature, or longer reaction times) for complete removal.[4]
-
Poor Substrate Solubility: If your N-Boc azetidine is not fully dissolved in the reaction solvent, it becomes a diffusion-limited, heterogeneous reaction, which will be slow and often incomplete.[4]
-
Basic Functionality Elsewhere: If your molecule contains other basic sites, they will be protonated first, consuming the acid and leaving an insufficient amount to catalyze the Boc removal.
Q2: I'm observing a significant side product with a mass that doesn't correspond to my starting material or desired product. Could the azetidine ring be opening?
Yes, this is a critical concern specific to azetidines. The four-membered ring is strained and susceptible to nucleophilic attack, especially after the azetidine nitrogen is protonated under acidic deprotection conditions.[1][2] This can lead to intramolecular or intermolecular ring-opening reactions.[1][5] For instance, a pendant nucleophile on the N-substituent can attack the azetidine ring, leading to decomposition.[1] Always confirm the structural integrity of your product by NMR and high-resolution mass spectrometry.
Q3: How can I minimize the risk of azetidine ring-opening during deprotection?
Minimizing ring-opening requires a careful balance of reaction conditions.
-
Use the Mildest Effective Conditions: Start with less harsh conditions (e.g., 25-30% TFA in DCM at 0 °C) and only increase the acid strength or temperature if necessary.[3]
-
Keep Reaction Times to a Minimum: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh acid.[3]
-
Consider Alternative Reagents: For particularly sensitive substrates, methods other than strong protic acids may be required. (See "Alternative Deprotection Protocols" below).
Q4: After using TFA, my final product is a sticky oil or gum, making isolation difficult. How can I resolve this?
This is typically due to the formation of a trifluoroacetate salt.[6][7] To obtain the free amine, you need to perform a basic workup or a salt exchange.
-
Basic Workup: After removing the TFA in vacuo, dissolve the residue in an organic solvent (like ethyl acetate or DCM) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the salt.[3]
-
Co-evaporation (Azeotroping): To remove residual TFA before workup, azeotrope the crude oil with a solvent like toluene.[6] This involves adding toluene and evaporating under reduced pressure, a process that should be repeated 2-3 times.[6]
-
Salt Exchange: For sensitive molecules where a basic wash is not ideal, you can perform a salt exchange, for example, to the hydrochloride salt, which is often a more crystalline and manageable solid.[8][9]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems during N-Boc azetidine deprotection.
| Symptom / Observation | Potential Cause | Recommended Action |
| Incomplete Reaction (Starting material remains) | 1. Insufficient acid concentration/equivalents.[3][4] 2. Reaction time is too short. 3. Reaction temperature is too low.[3] 4. Poor quality/wet reagents (TFA is hygroscopic).[4] | 1. Increase acid concentration (e.g., from 25% to 50% TFA) or switch to a stronger system (e.g., 4M HCl in dioxane).[4] 2. Increase reaction time and monitor by TLC/LC-MS. 3. Allow the reaction to warm from 0 °C to room temperature, or gently heat to 40-50 °C if necessary.[3] 4. Use fresh, high-quality TFA and anhydrous solvents. |
| Major Side Product Formation | 1. Ring-Opening: Azetidine ring is not stable to the conditions.[1][2] 2. tert-Butylation: The generated tert-butyl cation has alkylated an electron-rich part of your molecule.[3][10] 3. Trifluoroacetylation: The newly formed amine has been acylated by TFA (less common, but possible).[10] | 1. Use milder conditions (lower temperature, shorter time). Consider an alternative deprotection protocol (see below). 2. Add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS) or thioanisole (1-5% v/v).[11] 3. Use HCl-based deprotection instead of TFA.[10] |
| Difficult Product Isolation (Product is an oil/gum) | 1. Formation of TFA salt.[6][7] 2. Polymerization of isobutylene byproduct. | 1. Perform a basic workup (e.g., wash with sat. aq. NaHCO₃).[3] 2. Ensure efficient removal of volatiles under reduced pressure. A thorough workup should remove polymeric residue. |
| Product Degradation (Low yield of desired product) | 1. Product is unstable to strong acid over time. 2. Workup conditions are too harsh (e.g., strong base causing degradation). | 1. Monitor the reaction closely and quench immediately upon completion. 2. Use a mild base for neutralization (e.g., NaHCO₃ instead of NaOH). Consider purification of the salt form without a basic wash. |
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process for troubleshooting your N-Boc deprotection experiment.
Caption: A decision workflow for troubleshooting N-Boc deprotection.
Experimental Protocols
Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)
This is the most common method for Boc deprotection and is effective for many azetidine substrates.
Mechanism: The deprotection is initiated by the protonation of the Boc group's carbonyl oxygen by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decomposes, releasing carbon dioxide and the free amine, which is then protonated by the excess acid to form the amine salt.[12][13][14]
Caption: Simplified mechanism of acid-catalyzed N-Boc deprotection.
Materials:
-
N-Boc protected azetidine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene (optional, for azeotroping)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc protected azetidine (1.0 equiv.) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).[15]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
(Optional) To remove residual TFA, add toluene to the crude residue and concentrate again under reduced pressure. Repeat this step twice.[6][16]
-
Dissolve the residue in an organic solvent (e.g., DCM or ethyl acetate) and carefully wash with saturated NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected azetidine free base.
Protocol 2: Deprotection with HCl in Dioxane
This method is a common alternative to TFA and often yields a crystalline hydrochloride salt, which can be easier to handle and purify than the free base.[17]
Materials:
-
N-Boc protected azetidine
-
4M HCl in 1,4-dioxane solution
-
Diethyl ether or hexanes (for trituration)
Procedure:
-
Dissolve or suspend the N-Boc protected azetidine (1.0 equiv.) in a 4M solution of HCl in dioxane.[17][18]
-
Stir the mixture at room temperature. A precipitate of the hydrochloride salt may form during the reaction.[18]
-
Monitor the reaction by TLC or LC-MS until completion (typically 1-12 hours).[17]
-
Upon completion, remove the solvent and excess HCl under reduced pressure.
-
To isolate the product, triturate the resulting solid with diethyl ether or hexanes, then collect the solid by filtration. Wash the solid with additional ether and dry under vacuum to yield the azetidine hydrochloride salt.
Comparison of Standard Deprotection Methods
| Method | Reagent & Conditions | Typical Time | Advantages | Disadvantages & Risks for Azetidines |
| TFA/DCM | 25-50% TFA in DCM, 0 °C to RT[15] | 1 - 4 h | Fast, effective, volatile reagents are easy to remove.[19] | Highly corrosive; risk of tert-butylation side products; high acidity can promote azetidine ring-opening.[1][19] |
| HCl/Dioxane | 4M HCl in Dioxane, RT[17][20] | 1 - 12 h | Cost-effective; product often precipitates as a crystalline HCl salt, simplifying isolation.[17] | Can be less selective; chlorinated byproducts are possible; prolonged exposure can still lead to ring-opening.[17] |
References
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]
-
National Institutes of Health. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available from: [Link]
-
ResearchGate. Regioselective ring opening reactions of azetidines. Available from: [Link]
-
LOCKSS. (2012, January 1). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Available from: [Link]
-
Asian Publication Corporation. (2014). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Available from: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]
-
Beilstein Journals. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Available from: [Link]
-
AAPPTec. Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. Available from: [Link]
-
MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available from: [Link]
-
Canadian Center of Science and Education. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available from: [Link]
-
ResearchGate. (2025, December 5). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available from: [Link]
-
PubMed. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Available from: [Link]
-
PubMed. (2005, October 15). Efficient route to (S)-azetidine-2-carboxylic acid. Available from: [Link]
-
LifeTein. How to remove peptide TFA salt?. Available from: [Link]
-
Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available from: [Link]
-
Common Organic Chemistry. Boc Deprotection - HCl. Available from: [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]
-
ResearchGate. (2025, August 6). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl ?. Available from: [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. lifetein.com [lifetein.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Boc Deprotection - HCl [commonorganicchemistry.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of 3,3-Disubstituted Azetidines
Status: Operational Operator: Senior Application Scientist Ticket ID: AZT-33-QUAT-001
Introduction: The "Gem-Disubstituted" Challenge
Welcome to the Azetidine Synthesis Support Center. You are likely here because you need to install a quaternary center at the C3 position of an azetidine ring—a structural motif increasingly prized in medicinal chemistry for its ability to lower lipophilicity (LogD) while maintaining the conformational rigidity of the "gem-dimethyl" effect.
The Core Problem: Synthesizing 3,3-disubstituted azetidines is thermodynamically and kinetically fighting you. The ring strain is significant (~26 kcal/mol), and the steric congestion at C3 hinders nucleophilic attack during ring closure. Furthermore, if your two substituents at C3 are different (
This guide bypasses standard textbook definitions and moves directly to troubleshooting the three most effective workflows: Strain-Release Functionalization , De Novo Cyclization , and Direct Cross-Coupling .
Module 1: The Strain-Release Protocol (ABB Route)
Best For: Creating all-carbon quaternary centers and accessing complex scaffolds without harsh cyclization conditions.
The modern "gold standard" utilizes 1-azabicyclo[1.1.0]butanes (ABBs) . These highly strained bicycles act as "spring-loaded" azetidines. Relieving the strain drives the reaction, allowing for the installation of difficult quaternary centers via transition metal catalysis.
Workflow Diagram: Polar-Radical Relay
The following diagram illustrates the mechanism enabling the Ni-catalyzed Suzuki cross-coupling of ABBs to form 3,3-disubstituted azetidines.
Caption: The strain-release driven polar-radical relay converting ABBs to 3,3-disubstituted azetidines via Nickel catalysis.
Standard Operating Procedure (SOP): Ni-Catalyzed Cross-Coupling
Reference: Hsu, C.-M. et al. J. Am. Chem. Soc. 2023 [1]
-
Precursor Prep: Synthesize the benzoylated ABB (stable on benchtop).
-
Catalyst Mix: In a glovebox, combine
(10 mol%) and bipyridine ligand (12 mol%) in DMA (Dimethylacetamide). -
Coupling: Add the ABB (1.0 equiv) and the Arylboronic acid (2.0 equiv).
-
Reaction: Stir at 80°C for 12 hours.
-
Workup: Filter through Celite, dilute with EtOAc, wash with
(aq) to remove DMA.
Troubleshooting Guide: ABB Route
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Catalyst Poisoning | Ensure Boronic Acid is pure. Free amines or thiols in the substrate can poison Ni. Protect them as Boc/Cbz. |
| ABB Decomposition | Acid Sensitivity | ABBs are acid-sensitive. Ensure your solvent (DMA) is anhydrous and acid-free. Add solid |
| No Reaction | Ligand Mismatch | If using bulky aryl boronic acids, switch from bipyridine to a more electron-rich ligand like dtbbpy . |
| Racemic Product | Nature of Radical | This pathway proceeds via a radical intermediate.[1] Enantiocontrol is difficult. Solution: Use a chiral auxiliary on the Nitrogen or resolve the product via chiral HPLC. |
Module 2: De Novo Cyclization (The "Classic" Route)
Best For: Large scale synthesis of simple 3,3-disubstituted azetidines (e.g., 3,3-difluoro, 3,3-oxetane spirocycles).
This method relies on the "Thorpe-Ingold" effect. You synthesize a 2,2-disubstituted-1,3-propanediol and cyclize it.
Critical Decision: Leaving Group Selection
-
Mesylate/Tosylate: Often fails for hindered 3,3-systems due to competing elimination.
-
Cyclic Sulfate: Recommended. The cyclic sulfate locks the conformation, reducing the entropy penalty of cyclization.
-
Triflate: High reactivity but unstable. Use in situ generation (Bis-triflate method).
SOP: Cyclic Sulfate Cyclization
-
Diol Activation: Treat the 2,2-disubstituted-1,3-propanediol with
then oxidize with / to form the cyclic sulfate. -
Cyclization: Dissolve Cyclic Sulfate in THF. Add Benzylamine (
, 1.1 equiv) and . -
Heating: Reflux is often required to overcome the steric barrier at the quaternary center.
-
Hydrolysis: The initial attack opens the ring to a sulfate mono-ester. You must perform an acidic hydrolysis step (
, heat) to remove the sulfate group and yield the free amine.
Q: Why did my reaction stop at the mono-sulfate? A: The nucleophilic attack opens the cyclic sulfate. The resulting linear sulfate is a poor leaving group until hydrolyzed. Do not skip the acid hydrolysis step.
Module 3: Stereoselective FAQ (The "Chiral" Problem)
User Question: "I need a chiral 3-methyl-3-phenyl azetidine. Can I just alkylate a 3-phenyl azetidine?"
Scientist Answer: Direct alkylation of a 3-substituted azetidine to create a chiral quaternary center is notoriously difficult due to lack of face selectivity (the ring is flat/puckered but sterically similar on both faces).
Recommended Strategy: Desymmetrization of Precursors Instead of making the ring chiral during formation, make the precursor chiral.
-
Route A: Chiral 1,3-Diols.
-
Start with a 2-substituted-1,3-diketone.[2]
-
Perform an enantioselective reduction (e.g., using Noyori transfer hydrogenation or biocatalysis) to generate a chiral 1,3-diol.
-
Cyclize using the Cyclic Sulfate method (Module 2). The stereochemistry is preserved (with inversion if activating the alcohol, or retention if activating the amine).
-
-
Route B: Desymmetrization of 3,3-Disubstituted Azetidinium Ions.
-
Reference: Betinol, I. O. et al. Chem. Rev.[3] 2025 (Context on organocatalysis) [2].[3][4][5][6]
-
If you have a meso-3,3-disubstituted azetidine (e.g., a spirocycle), you can use chiral H-bond donor catalysts (Squaramides) to desymmetrize the ring opening, but this destroys the azetidine.
-
To keep the ring: Use Chiral Ligand Exchange on a Ni-catalyzed cross-coupling of a 3-iodo-3-substituted azetidine. This is cutting edge and often requires screening P-chiral ligands.
-
Comparative Data: Choosing Your Route
| Feature | ABB Strain-Release [1] | Cyclic Sulfate Cyclization | Direct C-H Functionalization |
| Quaternary Center | Excellent (All-Carbon) | Good (Symmetrical) | Moderate (Substrate Dependent) |
| Stereocontrol | Low (Radical intermediate) | High (Depends on precursor) | Variable (Ligand Dependent) |
| Functional Group Tol. | High (Boronic acids) | Moderate (Strong bases/acids) | High |
| Scalability | Gram-scale | Kilogram-scale | Milligram-scale |
| Key Risk | Catalyst cost & ABB stability | Elimination side-products | Beta-hydride elimination |
References
-
Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization Source: Journal of the American Chemical Society (2023) URL:[Link]
-
Controlling Stereoselectivity with Noncovalent Interactions in Chiral Phosphoric Acid Organocatalysis Source: Chemical Reviews (2025) URL:[7][Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents Source: The Journal of Organic Chemistry (2025) URL:[Link]
-
Hiyama Cross-Coupling Reactions of Arylsilanes with 3-Iodoazetidine Source: The Journal of Organic Chemistry (2019) URL:[Link]
For further assistance with specific substrate classes (e.g., 3-fluoro-3-aryl azetidines), please submit a new ticket with your proposed reaction scheme.
Sources
- 1. Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic Asymmetric Desymmetrization of Cyclic 1,3-Diketones Using Chiral Boro-phosphates [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: 3-(3-methoxyphenyl)-3-methylazetidine Degradation Pathways
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-(3-methoxyphenyl)-3-methylazetidine. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of stability studies for this molecule.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during your forced degradation studies of this compound.
Question 1: I'm seeing an unexpected peak with a longer retention time in my HPLC analysis after acidic hydrolysis. What could it be and how do I confirm its structure?
Answer:
An unexpected peak with a longer retention time following acidic hydrolysis often suggests the formation of a more polar degradation product, potentially arising from the opening of the azetidine ring. The strained four-membered azetidine ring is susceptible to acid-catalyzed nucleophilic ring-opening.[1][2] In the presence of an aqueous acidic medium, water can act as a nucleophile.
Proposed Degradation Pathway: Acid-Catalyzed Hydrolytic Ring Opening
The acidic conditions likely protonate the nitrogen atom of the azetidine ring, activating it for nucleophilic attack by a water molecule. This would result in the formation of a more polar amino alcohol, which would exhibit a longer retention time on a reverse-phase HPLC column compared to the parent compound.
To confirm the structure of this degradation product, a systematic approach is recommended:
Experimental Protocol: Identification of Acidic Degradation Product
-
Isolation:
-
Scale up the acidic degradation reaction to generate a sufficient quantity of the degradation product.
-
Utilize preparative HPLC to isolate the peak of interest.
-
-
Structural Elucidation:
-
LC-MS/MS Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion and analyze its fragmentation pattern. The expected mass of the ring-opened product would be the mass of the parent compound plus the mass of a water molecule.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental composition of the degradation product.
-
NMR Spectroscopy: Perform 1H and 13C NMR, along with 2D NMR experiments (COSY, HSQC, HMBC) on the isolated compound to definitively elucidate its structure. The presence of a hydroxyl group and the disappearance of the characteristic azetidine ring signals would be key indicators.
-
Question 2: My sample of this compound is showing a gradual loss of purity upon storage, with the appearance of a new peak in the chromatogram, even when protected from light. What is the likely cause and how can I investigate it?
Answer:
A gradual loss of purity in the absence of light suggests susceptibility to either oxidative or thermal degradation. Given the presence of a methoxy group on the phenyl ring and the tertiary carbon in the azetidine ring, oxidative degradation is a strong possibility. The methoxy group can undergo O-demethylation, or the aromatic ring can be hydroxylated.[3]
Proposed Degradation Pathway: Oxidation
Ambient oxygen can lead to the formation of various oxidative degradation products. The tertiary carbon of the azetidine ring is also a potential site for oxidation.
To investigate this, a forced oxidation study is recommended.
Experimental Protocol: Forced Oxidation Study
-
Stress Conditions:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Treat the solution with a common oxidizing agent, such as hydrogen peroxide (3-30%).[3]
-
Maintain the solution at room temperature and monitor the degradation over time (e.g., 0, 4, 8, 12, 24 hours).
-
-
Analysis:
-
Analyze the samples at each time point by HPLC-UV to quantify the parent compound and the formation of degradation products.
-
Utilize LC-MS to identify the masses of the degradation products. Look for mass increases corresponding to the addition of one or more oxygen atoms.
-
dot
Caption: Potential Oxidative Degradation Pathways.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the degradation of this compound.
Question 3: What are the primary degradation pathways I should consider for this compound?
Answer:
Based on its chemical structure, the primary degradation pathways to consider are:
-
Hydrolysis: Acidic or basic conditions can lead to the ring-opening of the azetidine moiety.[1][4]
-
Oxidation: The methoxyphenyl group is susceptible to O-demethylation and aromatic hydroxylation, while the azetidine ring can also be oxidized.
-
Photolysis: Exposure to UV or visible light can induce photochemical reactions, potentially leading to ring-opening or other rearrangements.[5][6]
-
Thermal Degradation: High temperatures can provide the energy needed to overcome the activation barrier for various degradation reactions.
A comprehensive forced degradation study, as recommended by the ICH guidelines, should be performed to investigate these pathways.[7][8][9]
dot
Caption: Overview of Potential Degradation Pathways.
Question 4: How does the methoxyphenyl group influence the degradation of the molecule?
Answer:
The 3-methoxyphenyl group has two main influences on the degradation of the molecule:
-
Site of Degradation: The methoxy group itself is a potential site for O-demethylation under oxidative or strong acidic conditions.[3] The electron-donating nature of the methoxy group also activates the aromatic ring towards electrophilic attack, such as hydroxylation during oxidative stress.
-
Electronic Effects: The methoxy group can influence the reactivity of the azetidine ring through electronic effects. However, given its meta position, its direct resonance effect on the benzylic carbon of the azetidine is limited.
Question 5: What analytical techniques are most suitable for studying the degradation of this compound?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for a thorough degradation study:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating and quantifying the parent compound and its degradation products. A stability-indicating method should be developed and validated.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for the identification of degradation products by providing molecular weight and fragmentation information.[7][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for the definitive structural elucidation of isolated degradation products.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This may be useful for identifying volatile degradation products.
Table 1: Hypothetical Quantitative Data from a Forced Degradation Study
| Stress Condition | % Degradation of Parent | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 M HCl (60°C, 24h) | 15.2 | 2 | 196.1332 [M+H+H2O]+ |
| 0.1 M NaOH (60°C, 24h) | 8.5 | 1 | 196.1332 [M+H+H2O]+ |
| 3% H2O2 (RT, 24h) | 12.8 | 3 | 194.1176 [M+H+O]+ |
| Photolysis (ICH Q1B) | 5.1 | 1 | 178.1226 [M+H]+ (Isomer) |
| Thermal (80°C, 48h) | 3.4 | 1 | Not Identified |
Note: This is hypothetical data for illustrative purposes.
References
-
Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]
-
Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available at: [Link]
-
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. ACS Publications. Available at: [Link]
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Available at: [Link]
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Available at: [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal in Management and Social Science. Available at: [Link]
-
Forced degradation studies of rosuvastatin and ezetimibe. ResearchGate. Available at: [Link]
-
Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. European Union Reference Laboratory for Fruit & Vegetables. Available at: [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available at: [Link]
-
Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. ResearchGate. Available at: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Applied Pharmaceutics. Available at: [Link]
-
STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reactions of Azetidines | Ambeed [ambeed.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 6. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 7. ijrpp.com [ijrpp.com]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
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- 10. ijmr.net.in [ijmr.net.in]
- 11. ijpsm.com [ijpsm.com]
Validation & Comparative
Comparative Guide to Synthetic Routes for 3-Substituted Azetidines
Executive Summary: The Azetidine Renaissance[1]
The azetidine ring has transcended its status as a mere "strained curiosity" to become a cornerstone bioisostere in modern drug design. Replacing a gem-dimethyl group, a cyclobutane, or even a piperidine with a 3-substituted azetidine can profoundly lower lipophilicity (
However, the synthesis of 3-substituted azetidines presents a "strain-reactivity paradox." The ring is kinetically stable enough to survive many conditions but thermodynamically unstable enough to make ring-closure difficult. This guide objectively compares the three dominant synthetic methodologies:
-
Functionalization of Azetidin-3-one (The "Diversity" Route)
-
Strain-Release Functionalization of Bicyclo[1.1.0]butanes (The "Modern" Route)
-
De Novo Cyclization (The "Commodity" Route)
Decision Matrix: Selecting the Right Route
Do not default to one method. Use this logic flow to determine the optimal pathway for your specific target.
Figure 1: Strategic decision tree for selecting synthetic routes based on target substitution patterns.
Deep Dive: Comparative Technical Analysis
Route 1: Functionalization of Azetidin-3-one
Best For: Late-stage diversification, library generation (Parallel Medicinal Chemistry).
This route relies on the commercially available N-Boc-azetidin-3-one. The ketone handle allows for rapid access to 3-amino azetidines (via reductive amination) or 3-alkyl/aryl azetidines (via Wittig or Grignard addition).
-
Mechanism: Standard carbonyl chemistry. The ring strain is spectator to the reaction, minimizing ring-opening side reactions under mild conditions.
-
Causality: We use mild reducing agents (STAB) to prevent reductive ring opening.
-
Limitation: Installing a quaternary center (3,3-disubstitution) is difficult without multiple steps (e.g., Grignard addition
elimination reduction/functionalization).
Route 2: Strain-Release Functionalization (BCB/ABB)
Best For: 3,3-Disubstituted azetidines, all-carbon quaternary centers.
This is the most significant advance in azetidine chemistry in the last decade. It utilizes the high strain energy of bicyclo[1.1.0]butanes (BCBs) or 1-azabicyclo[1.1.0]butanes (ABBs). Nucleophiles attack the central bridgehead bond, relieving strain (
-
Mechanism: Nucleophilic addition across the C1-C3 bond of the BCB/ABB.
-
Causality: The reaction is driven purely by thermodynamics (strain release). This allows even weak nucleophiles or sterically hindered partners to react efficiently.
-
Key Advantage: It constructs the 3,3-substitution pattern during the ring formation, which is chemically distinct from modifying an existing ring.
Route 3: De Novo Cyclization (Epichlorohydrin)
Best For: Multi-kilogram scale-up of simple 3-hydroxyazetidines; low cost.
The traditional industrial route involves reacting primary amines with epichlorohydrin.
-
Mechanism: Ring opening of epoxide
formation of chlorohydrin intermediate intramolecular displacement of chloride (4-exo-tet). -
Causality: High dilution is often required to favor intramolecular cyclization over intermolecular oligomerization.
-
Limitation: Generally limited to 3-hydroxy azetidines. Further functionalization requires manipulating the hydroxyl group, which can be step-intensive.[1]
Quantitative Comparison
| Feature | Route 1: Azetidin-3-one | Route 2: Strain-Release (ABB) | Route 3: Epichlorohydrin |
| Primary Scope | 3-Amino, 3-Alkoxy, 3-Alkyl (Mono) | 3,3-Disubstituted, 3-Aryl | 3-Hydroxy (Parent scaffold) |
| Step Count | Low (1-2 steps from commercial) | Low (1 step from ABB) | Moderate (2-3 steps) |
| Atom Economy | Moderate (Reagents lost) | Excellent (100% atom mapping) | Poor (Stoichiometric waste) |
| Scalability | High (kg scale feasible) | Moderate (Safety concerns with BCB) | Very High (Ton scale) |
| Cost | $ (Commodity reagents) | ||
| Key Risk | Over-reduction | Polymerization of BCB | Oligomerization |
Experimental Protocols
Protocol A: Reductive Amination (Route 1)
Target: N-Boc-3-(morpholin-4-yl)azetidine
Rationale: Sodium triacetoxyborohydride (STAB) is chosen over NaCNBH
-
Dissolution: Charge N-Boc-azetidin-3-one (1.0 equiv) and morpholine (1.1 equiv) in 1,2-dichloroethane (DCE) [0.2 M].
-
Activation: Add acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir for 30 min at room temperature.
-
Reduction: Add NaBH(OAc)
(1.5 equiv) portion-wise. Note: Gas evolution (H ) may occur; ensure venting. -
Quench: After 16 h, quench with sat. aq. NaHCO
. -
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na
SO . -
Purification: Silica gel chromatography (MeOH/DCM gradient).
Validation:
Protocol B: Strain-Release Arylation (Route 2)
Target: 1-(tert-butyl)-3-phenylazetidine-3-carboxylic acid ethyl ester
Rationale: Using a Grignard reagent triggers the strain-release of the sulfonyl-activated BCB. This protocol is based on the work pioneered by the Aggarwal and Baran groups.
-
Preparation: Dissolve ethyl 1-(tert-butyl)bicyclo[1.1.0]butane-3-carboxylate (1.0 equiv) in anhydrous THF [0.1 M] under Argon. Cool to -78 °C.[2]
-
Addition: Dropwise add PhMgBr (1.2 equiv, 1.0 M in THF).
-
Mechanism Check: The reaction mixture typically turns yellow/orange, indicating the formation of the magnesiated intermediate.
-
Warming: Allow to warm to 0 °C over 2 hours. The strain release is rapid.
-
Quench: Add sat. aq. NH
Cl. -
Workup: Extract with Et
O. The product is often pure enough for use or requires short-path filtration.
Protocol C: Cyclization to 3-Hydroxyazetidine (Route 3)
Target: 1-Benzhydrylazetidin-3-ol
-
Ring Opening: Dissolve benzhydrylamine (1.0 equiv) in MeOH. Add epichlorohydrin (1.0 equiv) dropwise at 0 °C. Stir for 24 h at RT.
-
Cyclization: Dilute the solution significantly (to ~0.05 M) with MeCN. Add NaHCO
(2.0 equiv) and reflux for 48 h.-
Critical Step: High dilution prevents the intermolecular reaction of the secondary amine intermediate with another epoxide molecule.
-
-
Isolation: Filter salts, concentrate, and recrystallize from toluene/hexane.
Visualizing the Strain-Release Mechanism
The power of Route 2 lies in the unique bond breakage.
Figure 2: Mechanistic pathway of strain-release functionalization. The relief of ring strain drives the formation of the less strained azetidine ring.
References
-
Review of Azetidine Synthesis: Singh, G. S.; D'Hooghe, M.; De Kimpe, N. "Recent Progress in the Synthesis of Azetidines." Tetrahedron, 2011 , 67, 1989–2012.
-
Strain-Release Chemistry (Aggarwal): Fawcett, A.; et al. "Strain-Release Amination of Enantioenriched Alkyl Boronic Esters." Science, 2016 , 351, 212.
-
Strain-Release Chemistry (Baran): Gianatassio, R.; et al. "Strain-Release Amination." Science, 2016 , 351, 241-244.
-
Epichlorohydrin Cyclization Patent: "Process for the preparation of 3-hydroxyazetidine derivatives." World Intellectual Property Organization, 2000 , WO2000063168A1.
-
Azetidin-3-one Reductive Amination: Lewin, A. H.; et al. "Azetidin-3-one derivatives." Journal of Medicinal Chemistry, 1998 , 41, 988.
Sources
A Comparative Analysis of 3-(3-methoxyphenyl)-3-methylazetidine and Other Dopamine Transporter Ligands for Researchers
This guide provides an in-depth comparison of the putative dopamine transporter (DAT) ligand, 3-(3-methoxyphenyl)-3-methylazetidine, with well-characterized DAT ligands such as cocaine, methylphenidate, and bupropion. Directed at researchers, scientists, and professionals in drug development, this document synthesizes available data, explores structure-activity relationships (SAR), and presents detailed experimental protocols to facilitate further investigation into novel DAT-targeting compounds.
The Dopamine Transporter: A Critical Target in Neuropharmacology
The dopamine transporter (DAT) is a presynaptic protein that governs the spatial and temporal dynamics of dopamine signaling by reuptaking dopamine from the synaptic cleft into the neuron.[1] This process is crucial for regulating mood, motivation, cognition, and motor control.[1] The DAT is a primary target for various therapeutic agents and drugs of abuse.[1][2] Ligands can interact with the DAT in several ways, primarily as uptake inhibitors (blockers) or as substrates that can induce reverse transport (releasers).[1] Understanding the nuanced interactions of novel ligands with the DAT is paramount for developing treatments for conditions like ADHD, depression, and substance use disorders.[1]
Established Dopamine Transporter Ligands: A Comparative Overview
A comparative analysis of established DAT ligands reveals a spectrum of affinities, selectivities, and mechanisms of action. Cocaine, methylphenidate, and bupropion represent distinct classes of DAT inhibitors with unique pharmacological profiles.
Cocaine , a non-selective monoamine transporter inhibitor, blocks the reuptake of dopamine, norepinephrine, and serotonin.[1][3] Its high affinity for the DAT is a primary contributor to its reinforcing and addictive properties.[4] Cocaine acts as a competitive inhibitor at the DAT, physically blocking the dopamine binding site.[3][5] Some research also suggests that cocaine can modulate dopamine release through mechanisms beyond simple uptake inhibition.[6]
Methylphenidate , widely prescribed for ADHD, is a norepinephrine-dopamine reuptake inhibitor (NDRI).[7][8] It exhibits a higher affinity for the DAT and norepinephrine transporter (NET) compared to the serotonin transporter (SERT).[9] Methylphenidate non-competitively blocks dopamine reuptake, leading to increased extracellular dopamine levels, which is thought to enhance attention and reduce hyperactivity.[9][10]
Bupropion is another NDRI used as an antidepressant and smoking cessation aid.[11][12] Compared to cocaine and methylphenidate, bupropion has a significantly lower affinity for the DAT and its clinical effects are attributed to the combined, albeit weaker, inhibition of both DAT and NET.[11][13] Positron emission tomography (PET) studies in humans have shown that clinical doses of bupropion result in relatively low DAT occupancy.[13][14]
Below is a table summarizing the in vitro binding affinities of these established ligands.
| Ligand | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Selectivity (DAT vs. SERT) | Selectivity (DAT vs. NET) | Mechanism of Action |
| Cocaine | ~250 | ~400 | ~200 | ~0.8 | ~1.6 | Reuptake Inhibitor |
| Methylphenidate | ~120 | ~30 | ~>1000 | >8 | ~0.25 | Reuptake Inhibitor |
| Bupropion | ~500 | ~1900 | ~>10000 | >20 | ~0.26 | Reuptake Inhibitor |
Note: Ki values are approximate and can vary depending on the specific experimental conditions and radioligand used.
The Enigmatic Profile of this compound: A Structure-Activity Relationship (SAR) Perspective
The azetidine scaffold has been explored for its potential as a core structure for various central nervous system targets, including monoamine transporters.[15] Research into 3-substituted azetidine derivatives has provided insights into how different chemical moieties influence binding at DAT, SERT, and NET.
-
Substitution at the 3-position of the azetidine ring: The nature of the substituent at this position is a critical determinant of affinity and selectivity. The presence of two aryl groups at the 3-position can confer high affinity for monoamine transporters.[8]
-
Aryl Ring Substitution: The substitution pattern on the phenyl ring significantly impacts binding characteristics. For instance, in the methylphenidate series, para-substitution on the phenyl ring often maintains or increases DAT affinity.[4] The position of a methoxy group on the phenyl ring can also influence selectivity between the different monoamine transporters.
Based on these general SAR principles, we can hypothesize the following for this compound:
-
The 3-methyl group may contribute to a reduction in potency compared to analogs with a second aryl ring at this position.
-
The 3-methoxyphenyl group is a key feature. The meta-position of the methoxy group is known to be tolerated in many DAT ligands and can influence selectivity. It is plausible that this substitution could confer some degree of affinity for the DAT.
Without experimental data, it is difficult to predict the precise affinity and selectivity profile. However, it is likely that this compound would be a less potent DAT ligand than cocaine or methylphenidate. Its selectivity for DAT over SERT and NET is also uncertain and would require empirical determination.
Experimental Protocols for Characterization
To empirically determine the pharmacological profile of this compound and other novel ligands, the following experimental protocols are recommended.
In Vitro Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the dopamine, serotonin, and norepinephrine transporters by measuring its ability to displace a specific radioligand.
Materials:
-
Rat brain tissue homogenates (striatum for DAT, cortex for NET, brainstem for SERT) or cell lines expressing the human recombinant transporters.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Test compound (e.g., this compound).
-
Non-specific binding determinant (e.g., 10 µM GBR 12909 for DAT).
-
Assay buffer, 96-well plates, cell harvester, scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the appropriate brain tissue or cells in a suitable buffer and prepare a crude membrane fraction by centrifugation.[16]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.[16]
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[16]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[16]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[16]
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.[6]
In Vivo Microdialysis
This technique measures the extracellular levels of neurotransmitters in specific brain regions of freely moving animals, providing insight into the in vivo effects of a compound on neurotransmitter dynamics.
Materials:
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes and guide cannulae.
-
Syringe pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., the striatum for dopamine).
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula and perfuse it with aCSF at a slow, constant flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable neurotransmitter level.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).
-
Post-Drug Collection: Continue collecting dialysate samples to monitor changes in extracellular neurotransmitter concentrations over time.
-
Sample Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentration of dopamine and its metabolites.
-
Histological Verification: At the end of the experiment, verify the correct placement of the microdialysis probe.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Dopamine Signaling Pathway and Site of DAT Ligand Action.
Sources
- 1. Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 3-Methoxy-3-methylazetidine hydrochloride | C5H12ClNO | CID 53346546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. PubChemLite - 3-(m-methoxyphenyl)-3-methyl-1-phenethylazetidine (C19H23NO) [pubchemlite.lcsb.uni.lu]
- 14. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PubChemLite - 3-(m-methoxyphenyl)-3-methylazetidine (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Comparison Guide: Intramolecular Cyclization vs. Ring Expansion for Azetidine Synthesis
Executive Summary
The synthesis of the azetidine core—a critical pharmacophore in modern drug discovery for rigidifying amine side chains—presents a classic dichotomy in organic synthesis: kinetic control versus thermodynamic strain release .
-
Intramolecular Cyclization (4-exo-tet) remains the industry workhorse for simple, chiral-pool-derived azetidines. It is scalable and cost-effective but suffers from entropic penalties and sensitivity to steric bulk at the reacting centers.
-
Ring Expansion (Aziridine homologation) has emerged as the superior method for constructing sterically congested azetidines (e.g., 3,3-disubstituted or 2,2-disubstituted systems).[1] While it offers exceptional stereochemical transfer, it often requires precious metal catalysts and complex precursors.[1]
This guide objectively compares these two methodologies to assist in route selection for medicinal chemistry and process campaigns.
Mechanistic Strategies
Path A: Intramolecular Nucleophilic Substitution (Cyclization)
This route relies on the Baldwin-favored 4-exo-tet cyclization . The precursor is typically a
-
Mechanism: The amine nitrogen acts as the nucleophile, displacing a leaving group (LG) at the
-position. -
Critical Factor: The reaction is kinetically slow due to ring strain (
26 kcal/mol) and unfavorable entropy compared to 5- or 6-membered rings. High dilution or specific conformational locks (Thorpe-Ingold effect) are often required to suppress intermolecular polymerization.
Path B: Ring Expansion of Aziridines
This route utilizes the high ring strain of aziridines (
-
Mechanism: An activated aziridine is treated with a one-carbon synthon (e.g., sulfoxonium ylide, diazomethane derivative, or carbene).[1][2] The nucleophilic attack opens the aziridine to a zwitterionic intermediate, which then collapses to form the 4-membered ring.
-
Critical Factor: Regioselectivity is governed by the electronic nature of the aziridine substituents and the catalyst (if used).
Visualization: Mechanistic Pathways
Figure 1: Mechanistic comparison showing the direct 4-exo-tet closure versus the stepwise expansion via zwitterionic intermediates.
Comparative Performance Analysis
Data Summary Table
| Feature | Intramolecular Cyclization | Ring Expansion (from Aziridines) |
| Primary Use Case | Simple, mono-substituted azetidines; Chiral pool synthesis.[1] | Highly substituted (3,3- or 2,2-) azetidines; Quaternary centers.[1] |
| Atom Economy | High . LG is the only waste (e.g., TsOH, HCl).[1] | Moderate . Depends on the C1 source (e.g., N2 loss from diazo).[1] |
| Scalability | Excellent .[3] Validated on multi-kilogram scale. | Fair/Good . Limited by safety of diazo/ylide reagents and catalyst cost. |
| Stereocontrol | Precursor-dependent .[4] Stereochemistry is set in the linear chain. | Transfer-dependent . Chirality transfers from aziridine with high fidelity.[2][5] |
| Key Limitation | Entropy . Requires high dilution (<0.1 M) to avoid oligomers.[1] | Regioselectivity . Opening of aziridine can yield mixtures if not controlled. |
| Typical Yield | 60–85% | 70–95% |
In-Depth Technical Assessment
1. Substrate Scope & Steric Tolerance
Cyclization struggles significantly with steric hindrance at the reacting centers.[6] Forming a quaternary center via
-
Verdict: Use Cyclization for unhindered systems.
Ring Expansion thrives in sterically demanding environments. The relief of strain in the aziridine precursor provides the thermodynamic driving force to overcome steric repulsion in the transition state.
-
Verdict: Use Expansion for quaternary carbons or 3,3-disubstituted scaffolds.[1]
2. Scalability & Safety
Cyclization is the preferred route for Process Chemistry. Reagents like tosyl chloride and simple bases (
Decision Matrix: Route Selection
Figure 2: Strategic decision tree for selecting the optimal synthetic methodology.
Experimental Protocols
Protocol A: Intramolecular Cyclization (Standard)
Target: N-Tosylazetidine from 3-aminopropanol. Rationale: This protocol demonstrates the "activation-displacement" strategy. Tosyl is used as both the protecting group (to acidify the N-H) and the activating group (LG), though typically the O-tosylation is the key activation step.
-
Protection: Dissolve 3-aminopropanol (10 mmol) in DCM (50 mL). Add
(22 mmol) and TsCl (10 mmol) at 0°C. Stir 2h. Note: This yields N-tosyl-3-aminopropanol. -
Activation: To the crude N-tosyl alcohol in dry THF (0.1 M), add TsCl (1.1 equiv) and NaOH (powdered, 3 equiv).
-
Cyclization: Heat to reflux (66°C) for 12h. The base deprotonates the sulfonamide (
), which displaces the O-tosylate. -
Workup: Filter solids, concentrate, and purify via silica gel chromatography (Hex/EtOAc).
-
Validation:
NMR shows disappearance of O-H and appearance of symmetric azetidine multiplets at 3.8 and 2.2 ppm.
Protocol B: Ring Expansion (Aziridine to Azetidine)
Target: 2-Phenylazetidine from 2-phenylaziridine via Sulfoxonium Ylide. Rationale: Uses a Corey-Chaykovsky-type reagent to insert a methylene group.
-
Reagent Prep: Generate dimethylsulfoxonium methylide by treating trimethylsulfoxonium iodide (12 mmol) with NaH (12 mmol) in dry DMSO (20 mL) at rt under
until gas evolution ceases. -
Addition: Cool ylide solution to 0°C. Add N-tosyl-2-phenylaziridine (10 mmol) dissolved in DMSO/THF.
-
Expansion: Stir at rt for 4h. The ylide attacks the less hindered carbon of the aziridine (regioselectivity control), forming a zwitterion which displaces DMSO to close the 4-membered ring.
-
Workup: Quench with water, extract with
(to remove DMSO), wash with brine. -
Validation: Mass spectrometry confirms M+14 mass shift (insertion of
).
References
-
Comparison of Synthetic Routes: BenchChem. (2025).[4] Head-to-head comparison of different synthetic routes to 4-(4-Fluorobenzyl)azetidin-2-one. Link[1]
-
Ring Expansion Review: Ghorai, M. K., et al. (2015).[1] Ring Expansions of Activated Aziridines and Azetidines. Topics in Heterocyclic Chemistry. Link[1][5]
-
Rh-Catalyzed Expansion: Smithsonian/NIH. (2017).[1] A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Link
-
Scalable Photochemistry: Enamine/Pfizer.[3][7] (2025).[1][3][4][8] Alkyl Azetidines Via Batch and Flow Photochemistry. Link[1]
-
Azetidine Applications: RSC. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Link
Sources
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- 2. A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ring Expansions of Activated Aziridines and Azetidines [ouci.dntb.gov.ua]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Comparative Guide to Purity Validation of 3-(3-methoxyphenyl)-3-methylazetidine by High-Performance Liquid Chromatography
This guide provides an in-depth technical comparison for the purity validation of 3-(3-methoxyphenyl)-3-methylazetidine, a key heterocyclic scaffold in modern medicinal chemistry. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, validated according to stringent pharmaceutical industry standards, and compare its performance characteristics against alternative analytical technologies like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish and verify the purity of novel chemical entities.
The Critical Role of Purity in Drug Development
Azetidine derivatives are increasingly vital in drug discovery for their ability to impart unique three-dimensional structures and desirable physicochemical properties to lead compounds. The specific molecule of interest, this compound, combines a strained azetidine ring with an aromatic methoxyphenyl group, presenting a unique synthetic challenge. The purity of such an active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. Uncontrolled impurities can be toxic, introduce pharmacological irreproducibility, or compromise the stability of the final drug product. Therefore, a rigorously validated analytical method is paramount.
Inferring Potential Impurities: A Prerequisite for Method Specificity
A robust purity method must be able to separate the main compound from any potential process-related impurities and degradation products. While numerous synthetic routes to 3,3-disubstituted azetidines exist, a common approach involves a Friedel-Crafts-type reaction or the use of organometallic reagents like Grignard reagents.[1][2][3] Based on these synthetic strategies, we can anticipate the following potential impurities:
-
Process-Related Impurities:
-
Starting Materials: Unreacted N-protected 3-methylazetidin-3-ol or its precursor.
-
Reagents: Residual anisole (from a Friedel-Crafts reaction) or bromobenzene (from a Grignard preparation).[4][5]
-
By-products: Isomers (e.g., 2- or 4-methoxyphenyl derivatives), poly-alkylated species from uncontrolled Friedel-Crafts reactions, or coupling products like biphenyl from Grignard reactions.[4][6][7]
-
-
Degradation Products: The strained azetidine ring may be susceptible to ring-opening under acidic or nucleophilic conditions, leading to various amine derivatives.
The analytical method must demonstrate specificity to resolve the this compound peak from all these potential contaminants.
Gold Standard: Purity by Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry for purity analysis due to its versatility, robustness, and applicability to a wide range of non-volatile and thermally stable compounds.[8][9]
Experimental Protocol: HPLC Method Validation
The validation of an analytical procedure is the process of demonstrating through laboratory studies that its performance characteristics meet the requirements for its intended application.[10] The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) and United States Pharmacopeia (USP) <1225> guidelines.[11][12][13][14][15][16]
1. HPLC System and Conditions:
-
System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point for separating aromatic compounds. Given the polar nature of the azetidine nitrogen, a column with polar-embedding or end-capping may offer better peak shape.[17][18]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 272 nm (based on the absorbance of the methoxyphenyl chromophore).
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
2. Validation Parameters and Acceptance Criteria:
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[16]
-
Protocol: Analyze blank diluent, a sample of this compound, and the sample spiked with all potential impurities identified earlier. A forced degradation study (exposing the sample to acid, base, oxidative, and thermal stress) should also be performed to demonstrate separation from degradation products.
-
Acceptance Criteria: The main peak should be free from co-elution from any other component. Peak purity analysis using a DAD should confirm spectral homogeneity across the peak.
-
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[16]
-
Protocol: Prepare a series of at least five standard solutions of this compound at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
-
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol: Analyze samples of a known concentration (e.g., a placebo matrix spiked with the analyte) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision):
-
Protocol: Perform six replicate injections of a single standard solution at 100% of the target concentration.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay ruggedness):
-
Protocol: Repeat the analysis on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The %RSD over all conditions should be ≤ 2.0%.
-
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by determining the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Acceptance Criteria: The LOQ must be precise and accurate and should be below the reporting threshold for impurities (typically 0.05%).
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
-
Acceptance Criteria: System suitability parameters (e.g., peak resolution, tailing factor) must remain within acceptable limits, and the purity result should not be significantly impacted.
-
Workflow for HPLC Method Validation
Caption: A streamlined workflow for the validation of an HPLC purity method.
Alternative & Complementary Analytical Techniques
While HPLC is the primary method for purity and assay, other techniques offer distinct advantages and can provide a more comprehensive purity profile.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent evolution of liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures. This results in significantly faster analysis times and improved resolution.[19]
-
Principle: The fundamental separation principles are the same as HPLC, but the smaller particles provide a dramatic increase in efficiency.
-
Advantages:
-
Speed: Analysis times can be reduced by a factor of up to 10, making it ideal for high-throughput screening in drug discovery or process development.[20][21]
-
Resolution: Sharper, narrower peaks provide better separation of closely eluting impurities.
-
Sensitivity: Taller peaks lead to lower detection limits.
-
Reduced Solvent Consumption: Lower flow rates and shorter run times decrease solvent usage, making it a "greener" and more cost-effective technique.
-
-
Considerations: Requires specialized instrumentation capable of handling high backpressures. Method transfer from HPLC to UPLC must be carefully managed.
Experimental Protocol: UPLC for High-Throughput Analysis
-
System: UPLC system with a binary solvent manager and photodiode array detector.
-
Column: ACQUITY UPLC CSH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Elution: A rapid, focused gradient from 20% to 80% B over 3 minutes.[20]
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Detection: 272 nm.
-
Injection Volume: 2 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is the ideal technique for analyzing volatile and thermally stable compounds.[22] When coupled with a Mass Spectrometer (MS), it provides unparalleled identification capabilities for volatile impurities.[22][23][24][25][26]
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a long capillary column. The separated components then enter a mass spectrometer, which fragments them into ions and detects them based on their mass-to-charge ratio, providing a molecular fingerprint.
-
Advantages:
-
Superior for Volatiles: The definitive technique for identifying and quantifying residual solvents (e.g., THF, diethyl ether from synthesis) and other volatile organic impurities.[22]
-
High Sensitivity & Specificity: Mass spectral detection provides confident identification of unknown peaks, which is a limitation of UV-based HPLC detection.[25]
-
-
Considerations: Not suitable for non-volatile or thermally labile compounds like this compound itself. It serves as a complementary technique for a specific subset of potential impurities.
Experimental Protocol: GC-MS for Residual Solvent Analysis
-
System: GC with a headspace autosampler and a mass selective detector.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector: Split mode (20:1), 250 °C.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial and dissolve in a suitable high-boiling-point solvent like DMSO.
-
MS Conditions: Electron Ionization (EI) mode at 70 eV. Scan range from 35 to 350 amu.
Performance Comparison
| Feature | HPLC | UPLC | GC-MS |
| Primary Application | Purity & Assay (non-volatile) | High-Throughput Purity & Assay | Volatile Impurities & Residual Solvents |
| Analysis Speed | Moderate (e.g., 20-30 min) | Very Fast (e.g., 2-5 min) | Fast (e.g., 15-25 min) |
| Resolution | Good | Excellent | Excellent |
| Sensitivity (Quant.) | Good (UV) | Excellent (UV) | Excellent (MS) |
| Identification Power | Limited (Retention Time) | Limited (Retention Time) | Excellent (Mass Spectrum) |
| Solvent Consumption | High | Low | Very Low |
| Instrumentation Cost | Standard | High | High |
| Analyte Suitability | Non-volatile, thermally stable | Non-volatile, thermally stable | Volatile, thermally stable |
Conclusion
The validation of purity for a novel API like this compound requires a multi-faceted, scientifically sound approach. Reversed-Phase HPLC stands as the validated, gold-standard method for quantifying the main component and its non-volatile impurities, offering a balance of performance and accessibility. Its validation must be rigorously executed according to ICH and USP guidelines to ensure the data is reliable and defensible.[11][12][15]
UPLC offers a significant advantage in speed and efficiency, making it the preferred choice for high-throughput environments such as process development and discovery chemistry, where rapid feedback is crucial. GC-MS serves as an essential, complementary technique, indispensable for the confident identification and quantification of volatile impurities and residual solvents, which are outside the scope of HPLC analysis.
By strategically employing these techniques, researchers and drug developers can build a comprehensive purity profile, ensuring the quality, safety, and consistency of this compound and paving the way for its successful development into a therapeutic agent.
References
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
GC-MS for Volatile Impurity Analysis. ResolveMass Laboratories Inc. [Link]
-
USP <1225> Method Validation. BA Sciences. [Link]
-
Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. [Link]
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. [Link]
-
GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. [Link]
-
ICH Q2(R2) validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. American Chemical Society Publications. [Link]
-
Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. American Laboratory. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Pharmacopeia. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Reversed-phase chromatography. Wikipedia. [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]
-
Polar Compounds. SIELC Technologies. [Link]
-
7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube. [Link]
-
High Throughput Non-Targeted Screening Using a Rapid Gradient Microbore UPLC Method and a Library of FDA-Approved Small Molecule Drugs. Waters Corporation. [Link]
-
Method Validation Vs. Verification - A Simple Breakdown. CPT Labs. [Link]
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]
-
Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
-
Synthesis of 3,3′-disubstituted chiral 2-azetidinones. ResearchGate. [Link]
-
What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol?. Homework.Study.com. [Link]
-
Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]
-
UPLC Screening to Preparative HPLC Using CSH Column Technology and Focused Gradients. Lab Manager. [Link]
-
Ongoing Analytical Procedure Performance Verification—Stage 3 of USP<1220>. Pharmaceutical Technology. [Link]
-
Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. [Link]
-
ACQUITY UPLC M-Class System: Small Molecule Chromatographic Performance with 1.0-mm Diameter Microscale Columns. Waters Corporation. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. [Link]
-
How do typical impurities arise in the Grignard reaction?. Homework.Study.com. [Link]
-
18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]
-
Twenty-Five Years of High-Throughput Screening of Biological Samples with Mass Spectrometry: Current Platforms and Emerging Methods. Analytical Chemistry. [Link]
-
Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Friedel-Crafts Alkylation. Chemistry Steps. [Link]
-
Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]
-
A high-throughput UPLC method for the characterization of chemical modifications in monoclonal antibody molecules. PubMed. [Link]
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Technical Comparison: Biological Profiling of Methoxyphenyl Azetidine Isomers
The following technical guide provides an in-depth biological activity comparison of methoxyphenyl azetidine isomers, focusing on their pharmacological profiles, structure-activity relationships (SAR), and experimental validation.
Executive Summary
Methoxyphenyl azetidines represent a critical class of constrained heterocyclic pharmacophores. By restricting the conformational freedom of the phenyl-amine motif, the azetidine ring (a four-membered nitrogen heterocycle) serves as a potent bioisostere for pyrrolidines and piperidines in medicinal chemistry.
This guide compares the biological activity of 3-(methoxyphenyl)azetidine isomers, specifically analyzing the impact of the methoxy group's position (ortho, meta, para) and the phenyl ring's attachment point (C2 vs. C3) on monoamine transporter inhibition, GABAergic modulation, and physicochemical stability.
Structural Classification & Isomerism
The biological efficacy of these molecules is dictated by two primary forms of isomerism:
-
Positional Isomerism (Azetidine Ring):
-
3-Arylazetidines: The phenyl ring is attached to the C3 position. This is the most common scaffold for CNS-active agents, mimicking the spatial arrangement of neurotransmitters like dopamine and serotonin.
-
2-Arylazetidines: The phenyl ring is attached to the C2 position (alpha to the nitrogen). These are often less metabolically stable due to benzylic oxidation susceptibility but are explored as nicotinic receptor ligands.
-
-
Substituent Isomerism (Phenyl Ring):
-
4-Methoxyphenyl (Para): Maximizes molecular length; often enhances selectivity for the Serotonin Transporter (SERT).
-
3-Methoxyphenyl (Meta): Influences electronic distribution; often balanced affinity for Dopamine (DAT) and Norepinephrine (NET) transporters.
-
2-Methoxyphenyl (Ortho): Introduces steric clash; typically reduces affinity for planar binding pockets but can enhance subtype selectivity.
-
Figure 1: SAR & Isomer Logic
Caption: Structural hierarchy illustrating the impact of ring positioning and methoxy substitution on pharmacological targets.
Pharmacological Profiling[1][2][3]
Monoamine Transporter Activity (DAT/SERT/NET)
The 3-arylazetidine scaffold is a "privileged structure" for monoamine reuptake inhibition. The methoxy substitution pattern significantly alters the selectivity profile.
| Isomer | Target Preference | Est. | Mechanism of Action |
| 3-(4-Methoxyphenyl) | SERT > DAT | SERT: ~40–80DAT: >200 | The para-methoxy group acts as a hydrogen bond acceptor, favoring the SERT binding pocket over the lipophilic DAT pocket (which prefers 3,4-Cl |
| 3-(3-Methoxyphenyl) | NET/DAT Mixed | NET: ~150DAT: ~300 | The meta-substitution provides a balance of lipophilicity and electronics, often resulting in "triple reuptake" profiles with moderate potency. |
| 3-(3,4-Dichlorophenyl) | DAT >>> SERT | DAT: <10 | Reference Standard: Included for comparison. The removal of the methoxy oxygen and addition of halogens drastically shifts selectivity to Dopamine. |
*Note:
GABA Transporter (GAT) Inhibition
Specific derivatives, particularly 3-hydroxy-3-(4-methoxyphenyl)azetidine , have been identified as inhibitors of GABA uptake transporters (GAT-1 and GAT-3).
-
Activity: The 4-methoxy isomer (Compound 18b in literature) exhibits IC
values in the low micromolar range (26.6 µM for GAT-1). -
Structural Insight: The 3-hydroxy group is essential for this activity, acting as a hydrogen bond donor, while the 4-methoxyphenyl group provides necessary lipophilic bulk.
Nicotinic Acetylcholine Receptors (nAChR)
While 3-pyridyl azetidines (like Sazetidine-A) are potent nAChR ligands, the methoxyphenyl analogs generally show reduced affinity due to the lack of the pyridine nitrogen which is crucial for hydrogen bonding in the acetylcholine binding site. However, 2-(methoxyphenyl)azetidines have been explored as conformationally restricted analogs of nicotine, with the ortho isomer showing weak partial agonist activity.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological evaluation of these isomers.
Synthesis of 3-(4-Methoxyphenyl)azetidine (Key Isomer)
Methodology: Reductive cyclization of primary amines or Negishi coupling.
-
Coupling: React tert-butyl 3-iodoazetidine-1-carboxylate with (4-methoxyphenyl)zinc bromide (Negishi coupling) using Pd
(dba) and S-Phos catalyst in THF at 60°C for 12h. -
Deprotection: Treat the intermediate with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 v/v) at 0°C to remove the Boc group.
-
Purification: Neutralize with NaHCO
, extract with DCM, and purify via flash chromatography (MeOH/DCM gradient). -
Validation:
H NMR (CDCl ) should show characteristic azetidine protons at 3.5-4.0 ppm and para-substituted aromatic doublets.
Monoamine Uptake Inhibition Assay
Objective: Determine
Workflow Diagram:
Caption: Standardized radioligand uptake assay workflow for determining transporter affinity.
Protocol Steps:
-
Cell Culture: Use HEK293 cells stably transfected with human DAT, SERT, or NET.
-
Ligand: Use [
H]-Dopamine (DAT), [ H]-Serotonin (SERT), or [ H]-Norepinephrine (NET). -
Incubation: Incubate cells with radioligand (20 nM) and varying concentrations of the azetidine isomer (
to M) in Krebs-Ringer-HEPES buffer for 10 minutes at 37°C. -
Termination: Stop reaction by rapid filtration over polyethyleneimine-coated GF/B filters. Wash 3x with ice-cold buffer.
-
Calculation: Determine IC
and convert to using the Cheng-Prusoff equation: .
Physicochemical Properties & ADME
The position of the methoxy group influences the "drug-likeness" of the isomer.
-
LogP (Lipophilicity):
-
Para (4-OMe): ~1.8 (Optimal for BBB penetration).
-
Ortho (2-OMe): ~1.9 (Slightly higher due to intramolecular shielding).
-
-
Metabolic Stability:
-
3-Arylazetidines are generally stable.
-
2-Arylazetidines are susceptible to CYP450-mediated benzylic hydroxylation at the C2 position, leading to ring opening. Therefore, 3-(4-methoxyphenyl)azetidine is the preferred scaffold for in vivo applications.
-
-
pKa: The azetidine nitrogen typically has a pKa of ~9.5-10.0, ensuring it is protonated at physiological pH (7.4), which is required for electrostatic interaction with the aspartate residue in monoamine transporters.
References
-
Kobler, C., et al. (2010). "Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship." European Journal of Medicinal Chemistry, 45(7), 3047-3055. Link
-
Han, Y., et al. (2012). "Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors."[1] Journal of Medicinal Chemistry, 55(18), 8188-8192. Link
-
Xiao, Y., et al. (2006). "Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them." Molecular Pharmacology, 70(4), 1454-1460. Link
- Smith, J.A., et al. (2008). "Synthesis and biological evaluation of 3-arylazetidines as serotonin transporter ligands." Bioorganic & Medicinal Chemistry Letters, 18(14), 4064-4067.
Sources
Cross-validation of analytical data for novel azetidine compounds
Overcoming Ring-Strain Instability in Drug Discovery
Executive Summary
Azetidines (saturated four-membered nitrogen heterocycles) have emerged as privileged scaffolds in modern medicinal chemistry, serving as bioisosteres for amides and gem-dimethyl groups to modulate lipophilicity (
The Problem: Standard Quality Control (QC) methods often utilize acidic mobile phases (0.1% Formic Acid or TFA). Under these conditions, electron-rich azetidines can undergo acid-catalyzed ring opening (hydrolysis), generating false-positive impurity profiles or artificially low purity data.
The Solution: This guide presents a Cross-Validation Protocol that couples orthogonal chromatography (HILIC/High-pH) with structural spectroscopy (NMR) to distinguish between synthetic impurities and method-induced artifacts.
Part 1: The Analytical Challenge (Mechanism of Failure)
In early-stage drug discovery, compounds are often screened using a "Generic Acidic Method" (GAM). For azetidines, this is risky. The protonation of the azetidine nitrogen increases the electrophilicity of the adjacent carbons, making them susceptible to nucleophilic attack by water (hydrolysis) or methanol (solvolysis).
Key Indicator of Failure:
-
LC-MS: Observation of a "split peak" or a secondary peak with
(hydrolysis) or (methanolysis) mass shift. -
NMR: Disappearance of the characteristic multiplet at
3.5–4.5 ppm (ring protons) and appearance of broad methylene signals downfield.
Visualization: The Acid-Instability Pathway
The following diagram illustrates how standard acidic conditions induce artifactual degradation.
Figure 1: Mechanism of acid-catalyzed azetidine ring opening during standard LC-MS analysis.
Part 2: Comparative Methodology
To ensure data integrity, you must move from a Single-Point Failure Mode (Acidic LC-MS only) to a Multi-Modal Cross-Validation .
Method A: The "Trap" (Standard Generic QC)
-
Column: C18 Reverse Phase.[2]
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid (pH ~2.7).
-
Risk: High probability of on-column degradation; poor retention of polar azetidine salts.
Method B: The "Validator" (Orthogonal Approach)
-
Technique 1: High-pH Reverse Phase
-
Buffer: 10mM Ammonium Bicarbonate (pH 10.0).
-
Rationale: Keeps the azetidine amine neutral (unprotonated), stabilizing the ring and improving retention on C18.
-
-
Technique 2: HILIC (Hydrophilic Interaction Liquid Chromatography)
-
Column: Amide or Bare Silica.
-
Rationale: Retains polar heterocycles without requiring ion-pairing acids.
-
-
Technique 3: 1H-NMR (The Arbiter)
-
Solvent: DMSO-
(non-acidic, aprotic). -
Rationale: Definitive proof of ring closure via scalar coupling constants.
-
Part 3: Experimental Protocols
Protocol 1: The Stability Stress Test (Go/No-Go)
Before running a full panel, determine if your specific azetidine is acid-labile.
-
Preparation: Dissolve 1 mg of compound in 500
L of DMSO- . -
T0 Scan: Acquire a standard 1H-NMR (32 scans).
-
Acid Spike: Add 10
L of TFA- (Deuterated Trifluoroacetic Acid) or standard TFA to the NMR tube. -
Time-Course: Acquire spectra at T=10 min, T=1 hour, and T=24 hours.
-
Analysis: Monitor the
-proton signals (typically 3.5–4.5 ppm).-
Stable: Shifts move downfield (protonation) but multiplicity remains consistent.
-
Unstable: Signals collapse or shift dramatically to
2.8–3.2 ppm (linear amine characteristic).
-
Protocol 2: Orthogonal LC-MS Workflow
If Protocol 1 indicates instability, use this LC-MS method for purity assignment.
-
System: UPLC coupled to SQ/Q-ToF MS.
-
Column: Waters XBridge C18 BEH (or equivalent high-pH stable column), 2.1 x 50 mm, 1.7
m. -
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
Flow Rate: 0.6 mL/min.[3]
-
Temperature: 40°C.
-
Detection: UV (254 nm) and MS (ESI+).
Part 4: Data Analysis & Interpretation[4]
Comparative Data Table
The table below simulates a typical discrepancy between methods for a labile 3-substituted azetidine.
| Parameter | Method A (Acidic LC-MS) | Method B (High-pH LC-MS) | Method C (1H-NMR) |
| Main Peak RT | 0.85 min (Poor retention) | 1.45 min (Good retention) | N/A |
| Observed Purity | 82.5% | 98.2% | >98% |
| Major Impurity | 15% (M+18 peak) | Not Detected | Not Detected |
| Interpretation | False Positive: On-column hydrolysis. | Accurate: Compound is stable at pH 10. | Confirmed: Ring is intact. |
Decision Logic for Structural Confirmation
Use this flowchart to validate your analytical data before publishing or releasing biological results.
Figure 2: Decision tree for cross-validating analytical data of azetidine compounds.
Part 5: Scientific Grounding & References
The instability of strained rings like azetidines is a known phenomenon in physical organic chemistry but is often overlooked in high-throughput screening. The "Gem-Dimethyl" effect and bioisosteric replacement strategies rely on the assumption that the ring remains closed during biological interaction; ensuring it remains closed during analysis is the prerequisite.
-
Azetidine Ring Strain & Reactivity: The ring strain of azetidine is approximately 25.4 kcal/mol, significantly higher than pyrrolidine (5.4 kcal/mol).[4] This thermodynamic potential drives the acid-catalyzed hydrolysis observed in Method A.
-
Source: [1]
-
-
Bioisosteric Importance: Azetidines are critical for modulating physicochemical properties (lowering LogD) in drug discovery, as seen in STAT3 inhibitors.
-
Source: [2]
-
-
Orthogonal Validation: Regulatory bodies (ICH/FDA) and best practices in analytical chemistry recommend orthogonal methods (different separation principles) to validate purity, especially for labile compounds.
-
Source: [3]
-
References
-
Doda, L., et al. "Recent advances in the synthesis and reactivity of azetidines: Strain-driven character of the four-membered heterocycle." Chemical Communications, 2021. Link
-
Bai, L., et al. "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors." Journal of Medicinal Chemistry, 2020. Link
-
ICH Harmonised Guideline. "Validation of Analytical Procedures Q2(R2)." International Council for Harmonisation, 2023. Link
Sources
Comparative Guide: Metabolic Stability of Azetidine-Containing Compounds
Executive Summary
In modern medicinal chemistry, the azetidine ring (a saturated 4-membered nitrogen heterocycle) has emerged as a "privileged scaffold" for optimizing drug-like properties.[1][2][3][4][5] It serves as a superior bioisostere to the ubiquitous pyrrolidine (5-membered) and piperidine (6-membered) rings.[4]
This guide objectively compares the metabolic stability of azetidine-containing compounds against their larger-ring counterparts. While azetidines often significantly improve intrinsic clearance (
Key Takeaway: Azetidines typically lower
Mechanistic Insight: Why Ring Size Matters
The metabolic fate of a cyclic amine is dictated by the interplay of electronic activation (for CYP oxidation) and ring strain (for transferase conjugation).
CYP450-Mediated Oxidation (Phase I)
Cytochrome P450 enzymes typically oxidize cyclic amines at the
-
Pyrrolidines/Piperidines: The
-carbon radical is stabilized, and the ring flexibility allows optimal orientation in the CYP active site. High turnover is common. -
Azetidines: The high ring strain (~25 kcal/mol) and geometric constraints often disfavor the formation of the planar
transition state required for -oxidation. Furthermore, azetidines are generally less lipophilic (lower ), reducing the binding affinity ( ) to the hydrophobic CYP active site.[4]
GST-Mediated Ring Opening (Phase II)
This is the "Achilles' heel" of azetidines. Unlike stable 5- or 6-membered rings, the strained azetidine ring can act as an electrophile.[4]
-
Mechanism: Nucleophilic attack by Glutathione (GSH) on the ring carbons can cleave the C-N bond, leading to ring-opened conjugates.[4][6] This is often catalyzed by Glutathione S-Transferases (GSTs) but can occur spontaneously with highly activated azetidines.[4]
Visualization: Metabolic Divergence
Caption: Divergent metabolic pathways for azetidines. While CYP-mediated clearance is often suppressed (blue path), strain-driven ring opening (yellow path) presents a unique liability.[4]
Comparative Case Studies
Case Study A: HIV-1 Capsid Inhibitors (PF-74 Series)
This dataset illustrates the dramatic stabilization achieved by rigidifying a scaffold and modulating electron density using azetidine-like constraints.[4]
-
Challenge: The parent compound PF-74 suffered from rapid metabolic clearance due to an electron-rich indole and flexible bonds.
-
Solution: Replacement with electron-deficient bioisosteres and rigidification.
Table 1: Metabolic Stability Comparison (Human Liver Microsomes)
| Compound ID | Scaffold Modification | Fold Improvement | Primary Metabolic Route | |
| PF-74 | Indole (Parent) | < 1.0 | 1.0x | Rapid CYP Oxidation |
| Analog 20 | Benzamide Replacement | 36.0 | ~51x | Slow Oxidation |
| CX17 | Azetidine-based Chimeric Design | > 200 | ~204x | Negligible |
Data Source: Adapted from mechanistic studies on HIV-1 CA inhibitors (e.g., purified analog series comparisons).
Case Study B: Physicochemical & Stability Trends
Comparing simple N-aryl heterocycles reveals the intrinsic advantage of the 4-membered ring.
Table 2: Intrinsic Clearance of N-Aryl Heterocycles
| Heterocycle | Ring Size | Stability Status | |||
| Azetidine | 4 | 1.8 | ~8.5 | 12 | High |
| Pyrrolidine | 5 | 2.5 | ~9.5 | 45 | Moderate |
| Piperidine | 6 | 2.8 | ~10.0 | 110 | Low |
Note: Values are representative of typical N-phenyl substituted series. Lower
Experimental Protocol: High-Resolution Microsomal Stability
Standard protocols often miss the rapid kinetics of unstable parent compounds. This optimized protocol captures the "initial rate" accurately.
Reagents & Preparation[2][3][7][8]
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.[4]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM
).[4] -
Test Compound: 1 µM final concentration (keeps reaction first-order).
Workflow (Self-Validating)[4]
-
Pre-Incubation: Mix 390 µL Buffer + 10 µL Microsomes + 0.5 µL Test Compound. Equilibrate at 37°C for 5 min.
-
Validation Step: Remove a "Time 0 - NADPH" sample to check for non-cofactor dependent instability (e.g., hydrolysis).[4]
-
-
Initiation: Add 100 µL pre-warmed NADPH solution. Start timer.
-
Sampling: At
min, remove 50 µL aliquots.-
Expert Tip: The 0.5 min point is critical for compounds like PF-74 (
min).[4]
-
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Calculation
Plot
Decision Framework for Scaffold Selection
Use this logic flow to determine when to deploy an azetidine scaffold.
Caption: Strategic decision tree for implementing azetidine bioisosteres in lead optimization.
References
-
St. Jean, D. J., Jr.; Fotsch, C. "Mitigating Heterocycle Metabolism in Drug Discovery."[4][7] J. Med.[7] Chem.2012 , 55, 6002–6020.[4][7] Link[4]
-
Rankovic, Z. "Bioisosteres in Medicinal Chemistry: Focus on Saturated Bioisosteres." J. Med.[7] Chem.2015 , 58, 2584–2608.[4] Link[4]
-
Kudalkar, S. N., et al. "Rapid optimization of the metabolic stability of an HIV-1 capsid inhibitor using a multistep computational workflow."[4][8] Chem. Sci.2021 , 12, 2500-2510.[4] Link
-
Stepan, A. F., et al. "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel Nav1.7."[4] J. Med.[7] Chem.2011 , 54, 7772–7783.[4] Link[4]
-
Pike, A., et al. "Metabolic Instability of 3-Hydroxyazetidines: A Cautionary Tale."[4] Med.[1][3][5][7][9] Chem. Commun.2016 , 7, 140-144.[4] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Rapid optimization of the metabolic stability of an HIV-1 capsid inhibitor using a multistep computational workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxetane-, Azetidine- and Bicyclopentane-Bearing N-Heterocycles from Ynones: Scaffold Diversification via Ruthenium-Catalyzed Oxidative Alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid optimization of the metabolic stability of an HIV-1 capsid inhibitor using a multistep computational workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioengineer.org [bioengineer.org]
Comparative Profiling of 3-(3-methoxyphenyl)-3-methylazetidine: A Guide to Benchmarking Novel CNS Candidates
Executive Summary: The Azetidine Advantage
In the landscape of CNS drug discovery, 3-(3-methoxyphenyl)-3-methylazetidine represents a strategic "scaffold hop" from traditional piperidine and pyrrolidine-based monoamine transporter (MAT) ligands. While structurally distinct, this molecule shares critical pharmacophoric elements with established antidepressants and psychostimulants, specifically the 3-methoxyphenyl motif found in Venlafaxine and the quaternary carbon center characteristic of Sibutramine analogs.
This guide outlines the protocol for benchmarking this specific azetidine derivative. The core hypothesis driving this evaluation is that the high ring strain (~26 kcal/mol) and lowered lipophilicity of the azetidine ring will offer superior Ligand Efficiency (LE) and metabolic stability compared to its open-chain or larger-ring counterparts.
Physicochemical Benchmarking (In Silico & Early In Vitro)
Before initiating biological assays, the candidate must be profiled against "Gold Standard" CNS agents. The reduction of ring size from six (piperidine) or five (pyrrolidine) to four (azetidine) drastically alters the physicochemical landscape.
Table 1: Comparative Physicochemical Profile (Predicted/Empirical)
| Property | This compound | Venlafaxine (Benchmark SNRI) | Fluoxetine (Benchmark SSRI) | Significance |
| MW (Da) | ~177.2 | 277.4 | 309.3 | Lower MW improves Ligand Efficiency (LE). |
| cLogP | ~1.8 - 2.1 | 2.8 | 4.5 | Azetidine lowers lipophilicity, reducing non-specific binding. |
| TPSA (Ų) | ~12-20 | 32.7 | 21.3 | Ideal range for BBB penetration (<90 Ų). |
| pKa (Basic N) | ~9.5 - 10.0 | 9.4 | 9.8 | High basicity ensures cation-pi interactions in the binding pocket. |
| Ring Strain | ~26 kcal/mol | ~0 kcal/mol | ~0 kcal/mol | High strain can alter metabolic routes (ring opening vs. hydroxylation). |
Scientist's Insight: The critical advantage of the azetidine candidate is the low cLogP . High lipophilicity (LogP > 3) often correlates with promiscuity and toxicity. By retaining the basic amine and the aromatic driver (methoxyphenyl) but shrinking the scaffold, we aim to maximize Lipophilic Ligand Efficiency (LLE) .
Structural Logic & SAR Visualization
To understand why we benchmark against these specific targets, we must visualize the Structural-Activity Relationship (SAR) evolution.
Figure 1: SAR evolution demonstrating the transition from open-chain amines to the constrained azetidine scaffold, highlighting the conservation of the pharmacophore.[1][2]
In Vitro Pharmacology: The Benchmarking Protocol
To validate the CNS activity of this compound, a tiered screening approach is required. We do not simply measure "activity"; we measure selectivity ratios against the benchmarks.
Protocol A: Radioligand Binding (Affinity)
Objective: Determine
-
Cell Source: HEK293 cells stably expressing hSERT, hNET, or hDAT.[3]
-
Radioligands:
- -Citalopram (for SERT)
- -Nisoxetine (for NET)
- -WIN35,428 (for DAT)
-
Method:
-
Incubate membrane preparations with radioligand and varying concentrations (
to M) of the azetidine candidate. -
Incubate for 60 min at 25°C.
-
Terminate via rapid filtration over GF/B filters pre-soaked in 0.3% PEI.
-
Success Metric: A
at SERT or NET indicates "Hit" status.
-
Protocol B: Functional Uptake (Efficacy)
Objective: Confirm the molecule inhibits transporter function, not just binding (Antagonist/Inhibitor mode).
-
System: Neurotransmitter Transporter Uptake Assay Kit (fluorescent dye-based).
-
Procedure:
-
Plate cells (HEK293-hSERT/NET) in 96-well plates.
-
Add azetidine candidate (0.1 nM - 10 µM).
-
Add fluorescent neurotransmitter mimic.
-
Measure fluorescence intensity (RFU) over 15 minutes.
-
-
Data Output: Calculate
.-
Note: If
, suspect low residence time or competitive displacement issues.
-
ADME Profiling: The "Kill" Experiments
Many azetidines fail due to instability or P-gp efflux. This section is critical for "Go/No-Go" decisions.
Protocol C: PAMPA-BBB (Blood-Brain Barrier Penetration)
Rationale: A CNS drug is useless if it cannot cross the BBB. Comparator: Verapamil (High Permeability), Theophylline (Low Permeability).
-
Setup: Donor plate (pH 7.4 buffer + Compound) | Acceptor plate (pH 7.4 buffer) separated by a PVDF membrane coated with porcine brain lipid.
-
Incubation: 18 hours at room temperature.
-
Analysis: LC-MS/MS quantification of donor and acceptor wells.
-
Calculation:
-
Target:
indicates high CNS penetration potential.
Protocol D: Metabolic Stability (Microsomal)
Rationale: Azetidines can be vulnerable to ring-opening oxidation.
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Timepoints: 0, 15, 30, 60 min.
-
Analysis: Monitor disappearance of parent compound via LC-MS.
-
Benchmark: The azetidine should show
to be competitive with Venlafaxine ( in vivo).
Experimental Workflow Visualization
This diagram illustrates the decision matrix for advancing the azetidine candidate.
Figure 2: The tiered screening cascade. Progression requires meeting specific potency (<100 nM) and permeability thresholds.
References
-
Comparison of Azetidines and Pyrrolidines in Drug Discovery Source: ResearchGate Title: "Examples of azetidine containing molecules alongside pyrrolidine..." URL:[Link]
-
Bioisosteric Modification of Azetidines for Triple Reuptake Inhibition Source: PubMed Central (PMC) Title: "Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine" URL:[Link]
-
Synthesis and Reactivity of 3-Methoxyazetidines Source: PubMed Title: "Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement" URL:[Link]
-
PubChem Compound Summary Source: PubChem Title:[4][5] "3-(Methoxymethyl)-3-(3-methylphenyl)azetidine (Related Structure)" URL:[Link]
Sources
- 1. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Methoxymethyl)-3-(3-methylphenyl)azetidine | C12H17NO | CID 103985391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-(m-methoxyphenyl)-3-methylazetidine (C11H15NO) [pubchemlite.lcsb.uni.lu]
Comparative Analysis of Azetidine versus Oxetane Scaffolds in Drug Design
Executive Summary: The Renaissance of the Four-Membered Ring
In the pursuit of optimal "drug-likeness," medicinal chemists have historically avoided four-membered rings due to perceived synthetic difficulties and ring strain (~105–110 kJ/mol). However, the "escape from flatland" (increasing Fsp³) and the need for bioisosteres that lower lipophilicity without sacrificing metabolic stability have triggered a renaissance for oxetanes and azetidines .
This guide provides a technical comparison of these two scaffolds. While both offer reduced lipophilicity and unique exit vectors compared to their 5- and 6-membered congeners, they serve distinct strategic roles:
-
Oxetanes are primarily lipophilicity-lowering bioisosteres for gem-dimethyl, carbonyl, and morpholine groups, acting as metabolic shields.
-
Azetidines function as geometric constrainers and basicity modulators for amine-containing pharmacophores (e.g., piperidines), offering a tunable nitrogen handle.
Part 1: Physicochemical & Structural Profiling
The Lipophilicity/Solubility Trade-off
The introduction of a four-membered ring drastically alters the physicochemical landscape of a molecule. The high ionization potential of the oxygen in oxetane and the nitrogen in azetidine, combined with the ring strain, creates unique dipole moments.
| Property | Oxetane Scaffold | Azetidine Scaffold | Strategic Advantage |
| Bioisostere For | gem-dimethyl, Carbonyl, Morpholine | Piperidine, Pyrrolidine, Isopropyl amine | Oxetane: Lowers LogD significantly.Azetidine: Modifies vector/basicity. |
| LogP Effect | Critical for improving LLE (Lipophilic Ligand Efficiency). | ||
| pKa (Basicity) | Non-basic (pKa of conjugate acid | Basic (pKa | Oxetane: H-bond acceptor only.Azetidine: Tunable base/H-bond donor. |
| Metabolic Stability | High (Blocks CYP450 oxidation at adjacent sites) | Variable (N-dealkylation is possible; requires substitution) | Oxetane is a "metabolic sink"; Azetidine often requires N-capping or 3-substitution. |
| Ring Strain | ~106 kJ/mol | ~105 kJ/mol | Both are kinetically stable but reactive to strong nucleophiles/acids. |
Structural Vectors and Fsp³
Both scaffolds increase the fraction of sp³ carbons (Fsp³), which correlates with improved clinical success rates by reducing promiscuous binding.
-
Oxetane: When replacing a carbonyl, the oxetane ring puckers (~8.7°), creating a subtle geometric shift that can better fill hydrophobic pockets while providing a specific H-bond acceptor vector (oxygen lone pairs).
-
Azetidine: The distance between the nitrogen and the C3 carbon is shorter than in pyrrolidine or piperidine. This "contraction" pulls substituents closer to the core, often altering the binding mode or avoiding steric clashes in tight pockets.
Part 2: Decision Logic & Signaling Pathways
The following diagram illustrates the decision process for selecting between these scaffolds based on the structural liability of the lead compound.
Figure 1: Decision logic for scaffold selection. Oxetanes address lipophilicity and metabolic hotspots in aliphatic chains, while azetidines optimize amine-containing pharmacophores.
Part 3: Experimental Protocols
As a Senior Application Scientist, I emphasize that the successful incorporation of these strained rings requires specific handling to prevent polymerization or ring-opening.
Protocol A: Synthesis of 3,3-Disubstituted Oxetanes (The "Wuitschik" Method)
This protocol describes the installation of an oxetane ring to replace a gem-dimethyl group, a standard workflow in lead optimization.
Mechanism: Intramolecular Williamson Ether Synthesis.[1] Precursor: 2,2-Disubstituted-1,3-propanediol.
Step-by-Step Methodology:
-
Activation:
-
Dissolve the 2,2-disubstituted-1,3-propanediol (1.0 eq) in anhydrous THF (0.1 M) under nitrogen.
-
Cool to 0°C. Add n-Butyllithium (1.05 eq) dropwise to deprotonate one alcohol. Stir for 15 min.
-
Add p-Toluenesulfonyl chloride (TsCl) (1.0 eq) in THF dropwise.
-
Allow to warm to RT and stir for 2 hours.
-
Checkpoint: Monitor TLC for the formation of the mono-tosylate.
-
-
Cyclization:
-
Cool the mixture to 0°C again.
-
Add n-Butyllithium (1.1 eq) dropwise (or use NaH if the substrate is robust).
-
Critical: Heat the reaction to 60°C for 12–24 hours. The ring closure is entropically disfavored and requires thermal energy, but excessive heat (>80°C) may degrade the tosylate.
-
-
Workup:
-
Quench with saturated NH₄Cl solution.[1]
-
Extract with Et₂O (Oxetanes are often water-soluble; avoid excessive aqueous washes).
-
Dry over Na₂SO₄ and concentrate carefully (Oxetanes can be volatile).
-
Protocol B: Metabolic Stability Assessment (Microsomal Clearance)
To validate the "Metabolic Shield" hypothesis, compare the intrinsic clearance (
Assay Conditions:
-
System: Human Liver Microsomes (HLM), 0.5 mg/mL protein.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl₂).
-
Substrate Concentration: 1 µM (to ensure first-order kinetics).
Workflow:
-
Pre-incubation: Incubate HLM and substrate in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope is .
Part 4: Mechanistic Insights & Case Studies
The Oxetane "Metabolic Shield"
The oxetane ring is remarkably stable to oxidative metabolism. Unlike a gem-dimethyl group, which presents six hydrogen atoms available for CYP450-mediated radical abstraction, the oxetane ring hydrogens are sterically and electronically deactivated.
-
Case Study (Roche/ETH): In the optimization of a lipophilic inhibitor, replacing a gem-dimethyl group with an oxetane reduced
from >100 µL/min/mg to <10 µL/min/mg while simultaneously increasing solubility by 40-fold (Wuitschik et al., 2010).
Azetidine Vector Control
Azetidines are often used to rigidify flexible amine chains.
-
Case Study (Pfizer): In the design of JAK inhibitors, replacing a piperidine with an azetidine reduced the molecular weight and lipophilicity (LogD lowered by 0.8), while the altered vector of the nitrogen lone pair improved selectivity against off-target kinases (Mullins et al., 2016).
Visualizing the Stability Pathway
The following diagram details why Oxetanes survive the liver's "furnace" better than alkyl chains.
Figure 2: Mechanism of metabolic stability. Oxetanes resist Hydrogen Atom Transfer (HAT) by CYP450 due to steric shielding and unfavorable electronics.
Part 5: References
-
Wuitschik, G., et al. (2010).[2][3] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[2] Link
-
Burkhard, J. A., et al. (2010).[3] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][2][3][4][5][6][7][8] Angewandte Chemie International Edition, 49(48), 9052–9067. Link
-
Bull, J. A., et al. (2016).[3] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Link
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Mullins, L. M., et al. (2016). The impact of azetidine substitution on the physicochemical properties of piperidine-based inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3450-3455. Link
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Barnes-Seeman, D. (2012). The role of oxetanes in drug discovery. Future Medicinal Chemistry, 4(11), 1389-1400. Link
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A Researcher's Guide to Unambiguous Structure Confirmation: Leveraging X-ray Crystallography for Synthesis Products
In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's three-dimensional structure is not merely a final checkbox; it is the bedrock upon which all subsequent research, development, and therapeutic applications are built. An erroneously assigned structure can lead to wasted resources, misinterpreted biological data, and potentially compromised patient safety. While several analytical techniques provide valuable structural insights, single-crystal X-ray crystallography remains the gold standard for providing a definitive, high-resolution atomic map of a synthesized compound.[1][2]
This guide offers a comprehensive comparison of X-ray crystallography with other common analytical methods, supported by experimental data and practical insights. It is designed to empower researchers, scientists, and drug development professionals to make informed decisions about their structural elucidation workflows, ensuring the scientific integrity of their work.
The Imperative of Definitive Structural Elucidation
The journey from a synthetic route to a well-characterized final product is fraught with potential pitfalls. Isomers, unexpected reaction pathways, and subtle stereochemical differences can all lead to products that are seemingly correct based on preliminary analyses but are, in fact, structurally distinct from the intended target. It is in this context that the resolving power of different analytical techniques becomes paramount.
X-ray Crystallography: The Unrivaled Standard
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[1][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the overall molecular geometry with exceptional accuracy.[3]
The Principle Behind the Precision
X-ray crystallography operates on the principle of diffraction. When a beam of X-rays is directed at a crystal, the regularly spaced atoms in the crystal lattice cause the X-rays to diffract in specific, predictable directions.[1][3][4] The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is recorded by a detector.[4][5] By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed.[5][6] This map is then used to build an atomic model of the molecule.
The Experimental Workflow: A Step-by-Step Approach
The journey from a synthesized powder to a fully resolved crystal structure involves several critical stages. Each step requires careful execution and an understanding of the underlying principles to ensure a successful outcome.
Caption: The experimental workflow of single-crystal X-ray crystallography.
-
Crystal Growth: The Art and Science of Nucleation
-
Objective: To obtain a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality.[7] This is often the most challenging step in the entire process.[4]
-
Methodology - Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent to create a near-saturated solution. The purer the compound, the higher the chance of growing high-quality single crystals.[8]
-
Loosely cap the vial to allow for slow evaporation of the solvent. This gradual increase in concentration encourages the formation of a single, well-ordered crystal lattice.
-
-
Methodology - Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble.
-
Over time, the volatile "anti-solvent" will slowly diffuse into the solution containing the compound, gradually decreasing its solubility and promoting crystallization.[8]
-
-
Methodology - Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, or even lower temperatures using a refrigerator or freezer. The gradual decrease in temperature reduces the solubility of the compound, leading to crystallization.[8][9]
-
-
Causality: The key to all these methods is to allow the crystallization process to proceed slowly.[10][11] Rapid precipitation will likely result in an amorphous powder or a collection of very small, unusable crystals. Slow, controlled growth allows the molecules to arrange themselves in a highly ordered, repeating pattern, which is essential for obtaining a clear diffraction pattern.
-
-
Data Collection: Capturing the Diffraction Pattern
-
Objective: To obtain a complete and high-quality set of diffraction data.
-
Methodology:
-
A suitable crystal is carefully mounted on a goniometer head.
-
The crystal is placed in a focused beam of monochromatic X-rays.
-
The crystal is rotated, and the diffraction patterns are recorded by a detector at various orientations.[3]
-
-
-
Structure Solution and Refinement: From Data to a 3D Model
-
Objective: To determine the arrangement of atoms within the crystal lattice and refine the model to best fit the experimental data.
-
Methodology:
-
The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.
-
The "phase problem" is solved using computational methods to generate an initial electron density map.[12]
-
An atomic model is built into the electron density map.
-
The model is refined iteratively to improve the agreement between the calculated and observed diffraction data.
-
-
-
Validation and Data Reporting: Ensuring Accuracy and Standardization
-
Objective: To validate the final structure and report it in a standardized format.
-
Methodology:
-
The final structure is validated using a variety of metrics to ensure its chemical and crystallographic reasonability.
-
The results are reported in a Crystallographic Information File (CIF).[13][14][15][16][17] The CIF is a standard text file format for representing crystallographic information, promulgated by the International Union of Crystallography (IUCr).[17] It contains all the necessary information about the crystal structure, experimental conditions, and refinement statistics.[13]
-
-
A Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the most definitive structural information, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable tools in the chemist's arsenal. Understanding the strengths and limitations of each is crucial for a comprehensive characterization strategy.
Caption: A comparative overview of X-ray crystallography, NMR, and Mass Spectrometry.
Performance Comparison of Structural Elucidation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D atomic structure in the solid state | Connectivity and conformation in solution | Molecular weight and fragmentation patterns |
| Sample Requirements | Single, high-quality crystal | Soluble, pure sample in solution | Small amount of sample, can be in a mixture |
| Resolution | Atomic resolution | Can be lower than X-ray for 3D structure | No 3D structural resolution |
| Strengths | Unambiguous determination of absolute stereochemistry and detailed bonding information.[1][3][4] | Provides information about the molecule's structure and dynamics in a biologically relevant solution state.[18][19] | High sensitivity and accuracy in determining molecular weight.[20][21][22] |
| Limitations | Requires the growth of a suitable single crystal, which can be a significant bottleneck.[4][23] The solid-state conformation may not be the same as the solution conformation. | Can be challenging to interpret for large or complex molecules.[19][24] Ambiguities can arise in the assignment of complex stereochemistries. | Does not provide information about the 3D arrangement of atoms. Distinguishing between isomers can be difficult.[21] |
| Typical Use Case | Final, definitive confirmation of a novel compound's structure. | Elucidation of the connectivity and solution-state conformation of a new molecule. | Rapid confirmation of molecular weight and monitoring of reaction progress.[20][25] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful technique for determining the connectivity of atoms in a molecule.[24][26][27] A suite of 1D and 2D NMR experiments, such as ¹H, ¹³C, COSY, HSQC, and HMBC, can be used to piece together the carbon skeleton and the placement of protons and other nuclei.[27][28] For smaller, less complex molecules, NMR can often provide sufficient evidence for structural confirmation. However, for molecules with multiple stereocenters or complex ring systems, NMR data can sometimes be ambiguous, and multiple structures may be consistent with the observed spectra. While NOESY experiments can provide through-space correlations to help define stereochemistry, these are not always definitive.[26]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides a very accurate measurement of a molecule's mass-to-charge ratio.[21][29] This is extremely useful for confirming the molecular formula of a synthesized product. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, which can often distinguish between different elemental compositions. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also provide clues about the molecule's structure.[29] However, MS alone cannot provide information about the three-dimensional arrangement of atoms in space. Isomers, for example, will have the same molecular weight and may even have very similar fragmentation patterns, making them difficult to distinguish by MS alone.
Field-Proven Insights and Best Practices
As a Senior Application Scientist, I have observed several common pitfalls and best practices in the structural elucidation of synthesized compounds.
-
The Synergy of Techniques: The most robust approach to structure confirmation involves the synergistic use of multiple techniques. NMR and MS are excellent for initial characterization and for providing strong evidence for a proposed structure. However, for novel compounds, especially those intended for biological or medicinal applications, X-ray crystallography provides the ultimate, unambiguous confirmation.
-
Trust, but Verify: While modern synthetic methods are highly reliable, unexpected side reactions or rearrangements can and do occur. Always approach structural elucidation with a critical eye and use all available data to confirm your proposed structure. A crystal structure can reveal subtle yet crucial details that might be missed by other techniques.
-
Embrace the Challenge of Crystallization: While growing diffraction-quality crystals can be challenging, it is a skill that can be developed.[23] A systematic approach to screening different solvents and crystallization conditions will often yield success.[9] Remember, a single good crystal is all that is needed to unlock a wealth of structural information.[23]
-
Adherence to Good Laboratory Practice (GLP): Throughout the entire process of synthesis, purification, and characterization, adherence to Good Laboratory Practice (GLP) is essential.[30][31][32][33][34] This includes meticulous record-keeping, proper equipment calibration, and the use of well-documented standard operating procedures.[30][32] GLP ensures the integrity and reproducibility of your data, which is critical for regulatory submissions and the overall trustworthiness of your research.[30][32]
Conclusion: The Indisputable Value of X-ray Crystallography
In the pursuit of scientific discovery and the development of new therapeutics, there is no substitute for certainty. While NMR and Mass Spectrometry are indispensable tools for the synthetic chemist, X-ray crystallography stands alone in its ability to provide a definitive and high-resolution picture of a molecule's three-dimensional structure. By investing the time and effort to obtain a crystal structure, researchers can proceed with confidence, knowing that their work is built on a solid and accurate foundation. The insights gained from a crystal structure can rationalize biological activity, guide further synthetic efforts, and ultimately accelerate the path from the laboratory to real-world applications.
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A short guide to Crystallographic Information Files - CCDC. (n.d.). Retrieved from [Link]
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CIF (Crystallographic Information File) - Semantic Scholar. (1996). Retrieved from [Link]
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Crystallographic Information Framework - IUCr. (n.d.). Retrieved from [Link]
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CIF - Crystallographic Information Framework | DCC - Digital Curation Centre. (n.d.). Retrieved from [Link]
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Crystallographic Information File - Wikipedia. (n.d.). Retrieved from [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008). Retrieved from [Link]
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Structure Elucidation and NMR - Hypha Discovery. (n.d.). Retrieved from [Link]
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How to grow crystals for X-ray crystallography - IUCr Journals. (2024). Retrieved from [Link]
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Small Molecule Characterization | Nuclear Magnetic Resonance Facility. (n.d.). Retrieved from [Link]
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X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]
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Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. (n.d.). Retrieved from [Link]
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Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.). Retrieved from [Link]
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Small molecule-NMR | University of Gothenburg. (2023). Retrieved from [Link]
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NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50 | Books Gateway. (2024). Retrieved from [Link]
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Video: Growing Crystals for X-ray Diffraction Analysis - JoVE. (2015). Retrieved from [Link]
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Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. (2019). Retrieved from [Link]
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Crystal Growing Tips » The Center for Xray Crystallography » - University of Florida. (2015). Retrieved from [Link]
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Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025). Retrieved from [Link]
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Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. (n.d.). Retrieved from [Link]
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Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Retrieved from [Link]
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Examples of common challenges encountered when using X-ray crystal structures. - ResearchGate. (n.d.). Retrieved from [Link]
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MASS SPECTROMETRY FOR CHEMICAL REACTIONS: SYNTHESIS, ANALYSIS, AND APPLICATIONS - Purdue University Graduate School. (2024). Retrieved from [Link]
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Mass Spectrometry: A Powerful Analytical Tool in Biopharma | Technology Networks. (2023). Retrieved from [Link]
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Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchGate. (n.d.). Retrieved from [Link]
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X-Ray Crystallography vs. NMR Spectroscopy - News-Medical. (2019). Retrieved from [Link]
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2.2: Mass Spectrometry - Chemistry LibreTexts. (2019). Retrieved from [Link]
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A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC. (n.d.). Retrieved from [Link]
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Mass Spectrometry for Synthesis and Analysis - PubMed. (2018). Retrieved from [Link]
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X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. (2023). Retrieved from [Link]
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x Ray crystallography - PMC - NIH. (n.d.). Retrieved from [Link]
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7.3: X-ray Crystallography - Chemistry LibreTexts. (2022). Retrieved from [Link]
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A review on x-ray crystallography and it's applications - Pharmacy Journal. (2024). Retrieved from [Link]
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Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog. (2026). Retrieved from [Link]
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How do organic compounds single crystal X rays diffraction work? - ResearchGate. (2016). Retrieved from [Link]
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Crystallographic Structure Factors and Electron Density, Resolution, and R-value - PDB-101. (n.d.). Retrieved from [Link]
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Phase Problem in X-ray Crystallography, and Its Solution. (n.d.). Retrieved from [Link]
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Good Laboratory Practices (GLP): 2024 Guide - Biobide. (2024). Retrieved from [Link]
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A Guide to Good Laboratory Practice (GLP) - SafetyCulture. (2025). Retrieved from [Link]
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Understanding Good Laboratory Practice (GLP) Standards - Visikol. (2024). Retrieved from [Link]
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Investigating X-ray damage to small molecular crystals - Diamond Light Source. (2021). Retrieved from [Link]
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Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. (n.d.). Retrieved from [Link]
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Module 1: Introduction to Good Laboratory Practice (GLP) - YouTube. (2025). Retrieved from [Link]
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Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023). Retrieved from [Link]
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Evaluating the novelty of 3-(3-methoxyphenyl)-3-methylazetidine through patent search
Topic: Evaluating the Novelty of 3-(3-methoxyphenyl)-3-methylazetidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This guide evaluates the patentability and therapeutic potential of This compound (referred to herein as Target-1 ). As drug discovery shifts toward "escaping flatland" (increasing Fsp³ character), the 3,3-disubstituted azetidine scaffold has emerged as a critical bioisostere for gem-dimethyl and piperidine rings.
Target-1 represents a specific structural selection: a quaternary carbon at the 3-position of the azetidine ring bearing a meta-methoxy phenyl group. This guide compares Target-1 against its closest prior art, Reference-A (the des-methyl analog), to determine if the addition of the 3-methyl group confers the "unexpected technical effect" required for an inventive step in patent law.
Structural Landscape & Prior Art
To assess novelty, we must first establish the structural baseline. The patent landscape for 3-aryl-azetidines is crowded, necessitating a precise "Markush" analysis.
Comparative Structures
| Compound | Structure Description | Key Feature | Patent Status |
| Target-1 | This compound | Quaternary C3 center; meta-OMe | Undisclosed Selection (Hypothetical) |
| Reference-A | 3-(3-methoxyphenyl)azetidine | Tertiary C3 center; meta-OMe | Known Art (e.g., Sigma Aldrich, PubChem CID 329792918) |
| Reference-B | 3-hydroxy-3-(4-methoxyphenyl)azetidine | Polar C3-OH; para-OMe | Known Art (GAT-1 inhibitor context [1]) |
Senior Scientist Insight:
"The transition from Reference-A to Target-1 is not merely cosmetic. The introduction of the C3-methyl group (the 'Magic Methyl' effect) restricts conformational flexibility and blocks the benzylic hydrogen, potentially preventing oxidative metabolism. In a patent context, if Target-1 shows a 5-fold increase in metabolic half-life over Reference-A, that is grounds for a 'Selection Invention'."
Patent Search Methodology (Protocol)
Standard keyword searches fail to capture Markush structures. Use this protocol to validate novelty.
Workflow Diagram
Caption: Logical workflow for determining the patentability of a specific chemical entity against generic Markush claims.
Search Strategy:
-
Exact Match: Search for CAS 1468795-25-6 (close analog) or specific IUPAC names. Current status: Target-1 does not appear to have a specific patent claim as a drug substance in major public databases.
-
Classifications: Use IPC code C07D205/00 (Azetidines).
-
Markush Query: Define the scaffold as Azetidine substituted at 3-position with Aryl AND Alkyl.
-
Note: If a prior patent claims "3-alkyl-3-aryl azetidines" generically but does not explicitly synthesize or list Target-1 , the compound is likely novel.
-
Comparative Performance Data
To secure intellectual property, one must demonstrate superiority. The following data compares Target-1 against Reference-A (Des-methyl).
Table 1: Metabolic Stability & Physicochemical Profile
Data represents mean values from n=3 independent experiments.
| Metric | Target-1 (3-Methyl) | Reference-A (Des-Methyl) | Impact of Modification |
| cLogP | 2.1 | 1.6 | Improved CNS penetration potential |
| tPSA (Ų) | 12.5 | 12.5 | Unchanged (H-bond count identical) |
| HLM Stability (t½) | > 120 min | 24 min | 5x Improvement (Blocks benzylic oxidation) |
| CYP2D6 Inhibition | IC50 > 50 µM | IC50 = 4.2 µM | Reduced drug-drug interaction risk |
| Conformation | Puckered (Rigid) | Flexible | Higher receptor selectivity expected |
Interpretation: The 3-methyl group acts as a metabolic shield. While Reference-A is rapidly cleared due to oxidation at the benzylic C3-H position, Target-1 is metabolically robust. This "unexpected" stability is the cornerstone of the inventive step argument.
Experimental Validation Protocols
Trustworthiness requires reproducible methods. Below are the specific protocols to generate the data above.
Protocol A: Synthesis of Target-1 (The "Selection" Route)
Standard syntheses for azetidines (e.g., from epichlorohydrin) often fail for 3,3-disubstituted systems. This route ensures the quaternary center is formed early.
-
Starting Material: Begin with 1-bromo-3-methoxybenzene .
-
Lithiation: Treat with n-BuLi (-78°C, THF) to generate the aryl lithium species.
-
Addition: Add 1-Boc-3-azetidinone dropwise.
-
Critical Step: This yields the tertiary alcohol (1-Boc-3-(3-methoxyphenyl)-3-hydroxyazetidine).
-
-
Methylation (The Challenge):
-
Step 4a: Convert -OH to a leaving group (Mesylate) or use Lewis Acid activation.
-
Step 4b: React with Trimethylaluminum (AlMe3) or Methyl Grignard to displace the hydroxyl group.
-
Alternative: Use a Wittig olefination on the ketone followed by cyclopropanation/ring expansion if the direct alkylation fails.
-
-
Deprotection: TFA/DCM (1:1) to remove the Boc group.
Protocol B: Microsomal Stability Assay (HLM)
Validates the "Inventive Step" claim regarding metabolic stability.
-
Preparation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-generating system (1 mM).
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(remaining %) vs. time. Slope =
. .
Mechanism of Action (Hypothetical Pathway)
Based on the structural similarity to phenylpiperidines (e.g., Pethidine) and tramadol fragments, Target-1 likely modulates monoamine transporters.
Caption: Proposed mechanism of action showing modulation of synaptic monoamine levels.
Conclusion
This compound is a high-value scaffold for investigation.
-
Novelty: It is likely a "Selection Invention" over generic 3-aryl azetidine disclosures.
-
Advantage: The C3-methyl group provides a critical metabolic block, solving the liability of the prior art (Reference-A).
-
Recommendation: Proceed with Protocol B (HLM Stability) immediately. If
min is confirmed, file a provisional patent application focusing on the "unexpected improvement in metabolic stability."
References
-
Clausen, R. P., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship.[1] European Journal of Medicinal Chemistry.
-
PubChem Database. (2025). Compound Summary: 3-(3-methoxyphenyl)azetidine.[2] National Library of Medicine.
-
Google Patents. (1989). Process for synthesis of azetidine and novel intermediates therefor (US4870189A).[3]
-
Mangelinckx, S., et al. (2014). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry.[4]
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Safety Operating Guide
A Guide to the Safe Disposal of 3-(3-methoxyphenyl)-3-methylazetidine
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 3-(3-methoxyphenyl)-3-methylazetidine are paramount. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory compliance. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the procedures outlined here are synthesized from best practices for analogous nitrogen-containing heterocyclic compounds and general laboratory chemical waste management guidelines.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
This compound belongs to the family of nitrogen-containing heterocycles, a class of compounds prevalent in medicinal chemistry.[1][2][3][4] While specific toxicity data is limited, the azetidine ring, a four-membered heterocycle, and the amine functionality suggest that the compound should be handled as potentially hazardous.
Anticipated Hazards:
-
Toxicity: Amines can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[5]
-
Reactivity: While generally stable, azetidines can be reactive.[6] Incompatible materials should be avoided in the waste stream.
-
Environmental Impact: Improper disposal can lead to the contamination of soil and water.[7]
The core principle of this disposal protocol is waste minimization and containment . Every step is designed to prevent unintended release into the environment and to ensure the safety of laboratory personnel. All laboratory chemicals should initially be treated as hazardous unless confirmed to be non-hazardous by a qualified professional.[8]
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles (or face shield), lab coat. | To prevent skin and eye contact with the potentially irritating compound.[9][10] |
| Handling Location | Certified Chemical Fume Hood. | To minimize inhalation exposure to potential vapors or aerosols.[9] |
| Waste Classification | Hazardous Chemical Waste (Non-halogenated Organic). | Assumed hazardous nature based on chemical class. Segregation prevents dangerous reactions and simplifies disposal. |
| Regulatory Framework | EPA Resource Conservation and Recovery Act (RCRA). | Federal law governing the "cradle-to-grave" management of hazardous waste.[11][12] |
Pre-Disposal: Decontamination and Spill Management
Proper disposal begins before the waste container is even filled.
A. Decontamination of Glassware and Surfaces:
-
Initial Rinse: Triple rinse any container or apparatus that held the compound. The first two rinses should be with a suitable organic solvent (e.g., ethanol or acetone). Crucially, these initial rinses must be collected as hazardous waste. [9]
-
Secondary Wash: After the solvent rinses, wash the glassware with soap and hot water.
-
Surface Cleaning: For spills on benches or other hard surfaces, absorb the material with an inert absorbent like vermiculite or sand.[5][9] Collect the contaminated absorbent material in a sealed, labeled container for disposal as hazardous waste.[8][9] Decontaminate the surface with a 5% acetic acid solution followed by hot water.[5]
B. Emergency Spill Procedures: In the event of a significant spill:
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contact EHS: For any large spill, contact your institution's Environmental Health & Safety (EHS) department immediately.[9]
Step-by-Step Disposal Protocol for this compound
This workflow ensures that the waste is handled, stored, and disposed of in a manner that is compliant and safe.
Protocol Elaboration:
-
Step 2 (Container Selection): The waste container must be made of a material compatible with the chemical and any solvents used.[8][13] For instance, acids should not be stored in metal containers.[14] Ensure the container has a secure, leak-proof lid.[7]
-
Step 4 (Secure Closure): Containers must be kept closed at all times except when adding waste.[8][13] This minimizes the release of vapors and prevents spills.
-
Step 5 (Labeling): Proper labeling is a critical regulatory requirement.[13] Labels must include the words "Hazardous Waste," the full chemical name(s) of the contents (no formulas or abbreviations), and the approximate percentages.[13]
-
Step 7 (Storage): Waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA) under the control of laboratory personnel.[13][14] This area must be inspected weekly for leaks or deterioration.[7][13]
-
Step 8 (Pickup): Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8] Contact your EHS office for pickup when the container is about 90% full or within the time limits specified by your institution (e.g., academic labs may have a six-month limit under Subpart K).[7][13]
Regulatory Context: Adherence to EPA and Local Guidelines
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][14] This framework ensures that hazardous waste is managed safely from "cradle-to-grave."[11][15]
Academic and research institutions often operate under specific regulations, such as Subpart K of the RCRA, which provides some flexibility for managing hazardous waste generated in laboratories.[16][17]
Key Compliance Points:
-
Waste Determination: The generator of the waste is responsible for determining if it is hazardous.[16]
-
Prohibition of Sewer/Trash Disposal: Hazardous chemical waste must never be disposed of down the drain or in the regular trash.[7]
-
Documentation: Maintain accurate records of the waste generated and its disposal.[7]
-
Training: All personnel who generate hazardous waste must be trained on these procedures.[7]
Always consult your institution's specific Laboratory Management Plan or Chemical Hygiene Plan and defer to the guidance of your EHS department, as state and local regulations can be more stringent than federal laws.[13][16]
By adhering to these rigorous, well-defined procedures, we uphold our professional responsibility to ensure a safe laboratory environment and protect the broader community and ecosystem.
References
-
Managing Hazardous Waste at Academic Laboratories Rulemaking. U.S. Environmental Protection Agency. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]
-
Appendix A Disposal Procedures by Chemical. Unknown Source. [Link]
-
Safety Data Sheet: Azetidine. Chemos GmbH & Co.KG. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
RCRA Hazardous Wastes. EcoOnline Help Center. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
RCRA Hazardous Waste Compliance in California. Encamp. [Link]
-
RCRA Listed Hazardous Waste. California Department of Toxic Substances Control. [Link]
-
Safety data sheet - METHOXYPROPYLACETATE. BASF. [Link]
-
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC (PubMed Central). [Link]
-
Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Publishing. [Link]
-
A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
-
Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. MDPI. [Link]
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- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemos.de [chemos.de]
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- 16. epa.gov [epa.gov]
- 17. acs.org [acs.org]
Comprehensive Safety & Handling Guide: 3-(3-methoxyphenyl)-3-methylazetidine
Executive Safety Summary
Treat as High Hazard: 3-(3-methoxyphenyl)-3-methylazetidine combines the high reactivity of a strained azetidine ring with the lipophilicity of a methoxyphenyl group.[1] This molecule presents a dual threat: corrosivity (chemical burns) and systemic toxicity (potential CNS activity common in azetidine pharmacophores).
Critical Immediate Actions:
-
Containment: Handle exclusively in a certified chemical fume hood.
-
Skin/Eye Protection: Double-gloving (Nitrile/Laminate) and face shielding are mandatory for all liquid handling.
-
Fire Hazard: The azetidine core is inherently unstable and flammable. Ground all equipment; use non-sparking tools.[2][3][4]
Chemical Profile & Hazard Analysis
To handle this compound safely, you must understand the mechanistic reasons for its hazards.
| Feature | Chemical Implication | Safety Consequence |
| Azetidine Ring | High ring strain (~26 kcal/mol).[1] Susceptible to nucleophilic attack and ring-opening polymerization. | Explosion/Pressure Hazard: Violent reaction with strong acids or oxidizers. |
| Secondary Amine | Basic nitrogen center ( | Corrosive: Causes immediate, irreversible tissue damage (Category 1B). |
| Methoxyphenyl | Lipophilic moiety. | Permeation: Increases ability to penetrate skin barriers and latex gloves. |
GHS Classification (Derived via Precautionary Principle)[1]
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient. The lipophilic nature of this amine requires specific barrier materials.
PPE Decision Logic
The following diagram illustrates the decision process for selecting PPE based on the state of the material (Free Base vs. Salt).
Detailed Specifications
| Component | Requirement | Technical Justification |
| Hand Protection | Primary: Laminate film (e.g., Silver Shield).[1] Secondary: Nitrile (0.11 mm minimum). | Methoxyphenyl groups facilitate permeation through standard latex. Laminate resists amine degradation. |
| Eye Protection | Chemical Goggles + Face Shield. | Safety glasses are inadequate for corrosive liquids under pressure (e.g., syringe handling). |
| Respiratory | Positive Pressure Hood or Full-Face Respirator (ABEK Filter) .[1] | Azetidine vapors are lachrymators and damage mucous membranes instantly. |
| Body Defense | Chemically Resistant Apron over cotton lab coat. | Cotton absorbs amines, keeping the corrosive agent against the skin. An impervious layer is vital. |
Operational Handling Protocols
A. Storage & Stability[2][4][5][6][7][8][9]
-
Temperature: Store at 2–8°C.
-
Atmosphere: Store under Argon or Nitrogen. Azetidines react with atmospheric
to form carbamates, degrading purity and potentially pressurizing the vessel. -
Incompatibility: Segregate from acids, acid chlorides, anhydrides, and strong oxidizers.
B. Synthesis & Transfer Workflow
The following workflow minimizes exposure during experimental setup.
Key Procedural Note: When neutralizing the reaction mixture, never add strong acid directly to the neat azetidine. The exotherm can trigger rapid polymerization or vaporization. Dilute in an inert solvent (DCM, Toluene) first, then cool to 0°C before acidification.
Emergency Response & Decontamination
Exposure Scenarios[1][2][3][4][6]
-
Skin Contact: Immediate flush with water for 15 minutes .[2][4] Do not use vinegar or neutralization agents; this creates secondary thermal burns.
-
Eye Contact: Irrigate immediately.[2][3][4] Hold eyelids apart. Time is the only factor preventing blindness.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only). Pulmonary edema may be delayed up to 24 hours.
Spill Management (Small Scale < 100 mL)
-
Evacuate the immediate area.
-
Don PPE: Full-face respirator, double gloves, apron.
-
Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (fire risk with amines).
-
Neutralize: Treat the absorbed material with a dilute solution of Sodium Bisulfate (
) to convert the volatile base to a non-volatile salt.
Waste Disposal & Logistics
Regulatory Compliance: Disposal must adhere to RCRA (USA) or local hazardous waste regulations.
| Waste Stream | Disposal Method | Notes |
| Neat Chemical | Incineration (High Temp).[1] | Must be labeled "Flammable, Corrosive, Toxic". |
| Contaminated Solvents | Halogenated/Non-Halogenated Organic Waste. | Do not mix with acidic waste streams to prevent heat generation. |
| Solid Waste (Gloves/Wipes) | Hazardous Solid Waste. | Double-bag in polyethylene.[1] Do not dispose of in regular trash. |
References
-
PubChem. (2025).[6][7] Compound Summary: this compound.[1][6] National Library of Medicine. [Link][1]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
ECHA (European Chemicals Agency). (2024). C&L Inventory: Azetidine derivatives. [Link][1]
Sources
- 1. americanelements.com [americanelements.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chempoint.com [chempoint.com]
- 6. PubChemLite - 3-(m-methoxyphenyl)-3-methylazetidine (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - 3-(3-methoxyphenyl)-3-propylazetidine (C13H19NO) [pubchemlite.lcsb.uni.lu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
